2-(4-acetylphenoxy)-N-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXESJQGQMNZOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169150 | |
| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17172-76-8 | |
| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide: Pathway, Mechanism, and Protocol
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide (CAS No: 17172-76-8), a valuable organic compound primarily utilized as a pharmaceutical intermediate and in the synthesis of research chemicals.[1] We will dissect the most chemically sound and efficient synthesis pathway, focusing on the Williamson ether synthesis. This document details the underlying SN2 reaction mechanism, provides expert rationale for the selection of reagents and conditions, and presents a comprehensive, step-by-step experimental protocol for its successful synthesis and purification. The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction
Overview of 2-(4-acetylphenoxy)-N-phenylacetamide
2-(4-acetylphenoxy)-N-phenylacetamide is an organic compound with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.30 g/mol .[1][2] It presents as a white to off-white crystalline solid and is characterized by the presence of three key functional groups: a ketone, an ether, and an amide.[1] This trifunctional nature makes it a versatile building block in the construction of more complex molecular architectures.
Table 1: Physicochemical Properties of 2-(4-acetylphenoxy)-N-phenylacetamide
| Property | Value | Reference |
| CAS Number | 17172-76-8 | [1][2] |
| Molecular Formula | C₁₆H₁₅NO₃ | [1][2] |
| Molecular Weight | 269.30 g/mol | [1][2] |
| Appearance | White to Off-White Crystalline Powder | [1] |
| Melting Point | 176-178 °C | [1] |
| Solubility | Soluble in DMSO, DMF; Slightly soluble in water | [1] |
Significance and Applications
The primary value of 2-(4-acetylphenoxy)-N-phenylacetamide lies in its role as a key intermediate in medicinal chemistry and pharmaceutical research.[1] Its structure is a scaffold that can be further modified to synthesize a variety of heterocyclic compounds and other complex molecules with potential biological activity. Phenylacetamide derivatives, in general, are known to be explored for various therapeutic applications, including as anticancer agents.[3][4]
Retrosynthetic Analysis and Pathway Selection
The most logical and widely practiced approach for the synthesis of an aryl ether such as 2-(4-acetylphenoxy)-N-phenylacetamide is the Williamson ether synthesis .[5][6] This reaction is a cornerstone of organic chemistry for its reliability in forming ether linkages.[7]
A retrosynthetic analysis of the target molecule involves disconnecting the ether bond (C-O). This disconnection yields two synthetically accessible precursors: a nucleophilic phenoxide and an electrophilic alkyl halide.
Figure 1: Retrosynthetic analysis of the target molecule.
This analysis identifies 4-hydroxyacetophenone as the phenolic component and 2-chloro-N-phenylacetamide as the alkylating agent. This pathway is advantageous because it utilizes readily available starting materials and proceeds via a well-understood SN2 mechanism.
Synthesis of Precursors
For a self-validating protocol, the synthesis of the key starting materials must also be considered.
Synthesis of 4-Hydroxyacetophenone
4-Hydroxyacetophenone is a commercial chemical but can be synthesized in the laboratory, most commonly through the Fries rearrangement of phenyl acetate or the Friedel-Crafts acylation of phenol.[8][9] The Friedel-Crafts acylation of phenol with acetic acid or acetic anhydride in the presence of a strong acid catalyst like hydrogen fluoride can produce 4-hydroxyacetophenone with high conversion and selectivity.[10][11]
Synthesis of 2-Chloro-N-phenylacetamide
This crucial electrophile is reliably prepared through the acylation of aniline with chloroacetyl chloride.[12][13] The reaction is typically performed in an inert solvent in the presence of a mild base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid byproduct.[14][15]
Figure 2: Synthesis scheme for 2-Chloro-N-phenylacetamide.
Core Synthesis: The Williamson Ether Synthesis
The final convergent step involves the reaction between the sodium or potassium salt of 4-hydroxyacetophenone and 2-chloro-N-phenylacetamide.
The Reaction Mechanism
The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism .[7][16]
Step 1: Deprotonation. The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 4-hydroxyacetophenone by a base (e.g., potassium carbonate). This generates a potent potassium phenoxide nucleophile.
Step 2: Nucleophilic Attack. The resulting phenoxide ion attacks the electrophilic methylene carbon (the carbon bonded to chlorine) of 2-chloro-N-phenylacetamide. The attack occurs from the side opposite to the leaving group (backside attack), which is characteristic of an SN2 reaction.[5][6]
Step 3: Leaving Group Displacement. In a concerted step, as the new carbon-oxygen bond forms, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group.
Figure 3: Mechanism of the Williamson Ether Synthesis.
Causality of Experimental Choices
-
Choice of Base: Potassium carbonate (K₂CO₃) is a preferred base for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 10) but is not excessively harsh, minimizing potential side reactions like hydrolysis of the amide. It is also inexpensive, easy to handle, and non-hygroscopic compared to alternatives like sodium hydride (NaH).[14]
-
Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal.[17] These solvents can dissolve the ionic phenoxide intermediate and the organic electrophile. Crucially, they do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, thereby reducing its reactivity. This lack of solvation enhances the rate of the SN2 reaction.
-
Reaction Temperature: Heating the reaction, often to reflux, is necessary to provide sufficient thermal energy to overcome the activation barrier of the SN2 reaction, ensuring a reasonable reaction rate and high yield.
Detailed Experimental Protocol
This protocol describes the synthesis of the target compound from its immediate precursors.
Materials and Reagents
-
4-Hydroxyacetophenone: 1.0 eq
-
2-Chloro-N-phenylacetamide: 1.05 eq
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered: 1.5 eq
-
Dimethylformamide (DMF), anhydrous: 10 mL per gram of 4-hydroxyacetophenone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Step-by-Step Procedure
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 2-chloro-N-phenylacetamide (1.05 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water (approximately 10 times the volume of DMF used). A solid precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
Work-up and Purification
-
Collect the crude solid product by vacuum filtration through a Büchner funnel.
-
Wash the solid thoroughly with deionized water to remove DMF and inorganic salts, followed by a small amount of cold ethanol.
-
Air-dry the crude product.
-
For final purification, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to yield pure 2-(4-acetylphenoxy)-N-phenylacetamide.
Characterization and Data Analysis
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Melting Point: Should be sharp and consistent with the literature value of 176-178 °C.[1]
-
FT-IR (Infrared Spectroscopy): Expect characteristic peaks for the N-H stretch (around 3300 cm⁻¹), two distinct C=O stretches (ketone and amide, ~1680 cm⁻¹ and ~1660 cm⁻¹), and the C-O-C ether stretch (~1250 cm⁻¹ and ~1050 cm⁻¹).
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect distinct signals for the acetyl methyl protons (singlet, ~2.5 ppm), the methylene protons of the ether linkage (singlet, ~4.7 ppm), and multiple signals in the aromatic region (7-8 ppm) corresponding to the two different phenyl rings. The amide N-H proton will appear as a broad singlet at a higher chemical shift.
Conclusion
The synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide is reliably and efficiently achieved through a two-precursor convergent approach culminating in a Williamson ether synthesis. This method, which utilizes 4-hydroxyacetophenone and 2-chloro-N-phenylacetamide, is robust, high-yielding, and based on a well-understood SN2 mechanism. The protocol described herein, grounded in established chemical principles, provides a clear and validated pathway for researchers and scientists to obtain this valuable pharmaceutical intermediate for further application in drug discovery and development.
References
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2-(4-Acetylphenoxy)-n-phenylacetamide. TradeIndia.[Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). [Link]
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Reaction Mechanism of Williamson's synthesis. Physics Wallah.[Link]
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Williamson ether synthesis (video). Khan Academy.[Link]
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Williamson ether synthesis. Wikipedia.[Link]
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Williamson Ether Synthesis reaction. BYJU'S.[Link]
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Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com.[Link]
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Synthesis of 2-chloro-N-(substituted)phenylacetamide and 2-amino-2-(4-(2-oxo-2-((substituted) phenylamino) ethoxy)phenyl) acetic acid; (12a–c). ResearchGate.[Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. (2012-01-02). [Link]
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Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.[Link]
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Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. ResearchGate. (2020-09). [Link]
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Supplementary Information. The Royal Society of Chemistry. (2014). [Link]
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Experiment 06 Williamson Ether Synthesis. University of Wisconsin-La Crosse.[Link]
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Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Indian Academy of Sciences. (2012-09). [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.[Link]
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Williamson Ether Synthesis. Edubirdie.[Link]
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central (PMC). (2021-02-01). [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.[Link]
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Process for producing 4-hydroxyacetophenone. Patent 0167286. (1986-01-08). [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central (PMC).[Link]
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2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central (PMC).[Link]
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Acetamide, 2-phenoxy-N-(4-benzoylaminophenyl)- - Optional[1H NMR] - Spectrum. SpectraBase.[Link]
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Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. (2012-09). [Link]
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health (NIH). (2022-02-15). [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-(4-acetylphenoxy)-N-phenylacetamide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-acetylphenoxy)-N-phenylacetamide (CAS No. 17172-76-8), a key intermediate in pharmaceutical synthesis and chemical research.[1][2] This document moves beyond a simple data sheet to offer an in-depth perspective, synthesizing empirical data with the practical insights required for laboratory applications. We will explore the compound's structural identity, detail its key physical and chemical characteristics, and provide validated, step-by-step protocols for the experimental determination of its fundamental properties. The causality behind experimental choices and the importance of these properties in the context of drug discovery and development are emphasized throughout.[3][4]
Introduction and Strategic Importance
2-(4-acetylphenoxy)-N-phenylacetamide belongs to the acetamide class of compounds, characterized by an N-phenylacetamide core linked via an ether bond to a 4-acetylphenoxy group. This unique structural arrangement makes it a valuable building block in medicinal chemistry.[1][5] Its primary application lies in its role as a pharmaceutical intermediate, where its distinct functional groups—a ketone, an ether, and an amide—offer multiple reaction sites for the synthesis of more complex drug molecules.[1][6] A thorough understanding of its physicochemical properties is paramount for its effective use, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability of the final active pharmaceutical ingredient (API).[3][7]
Molecular Identity and Structure
The definitive identity of a chemical compound is rooted in its molecular structure. All subsequent physicochemical properties are a direct consequence of this arrangement.
-
Chemical Name: 2-(4-acetylphenoxy)-N-phenylacetamide[1]
-
Synonyms: 4'-Phenylcarbamoylmethoxyacetophenone, 2-(4-acetylphenoxy)-n-phenyl-acetamid[1]
-
CAS Number: 17172-76-8[8]
-
Molecular Formula: C₁₆H₁₅NO₃[8]
-
Molecular Weight: 269.30 g/mol [8]
Caption: Molecular structure of 2-(4-acetylphenoxy)-N-phenylacetamide.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for 2-(4-acetylphenoxy)-N-phenylacetamide, compiled from various chemical suppliers and databases. This data is crucial for handling, storage, and application.
| Property | Value | Source(s) | Significance in Drug Development |
| Appearance | White to Off-White Crystalline Powder | [1][6] | Purity indicator; affects handling, flowability, and formulation into solid dosage forms. |
| Melting Point | 176 - 178 °C | [1][5] | A sharp melting range is a primary indicator of high purity. |
| Solubility | Soluble in DMSO, Dimethylformamide; Slightly soluble in water. | [1][6] | Critical for selecting appropriate solvents for synthesis, purification, and biological assays. |
| Density | 1.23 g/cm³ | [1][6] | Useful for process scale-up calculations and powder handling. |
| Stability | Stable under normal conditions; sensitive to light and moisture. | [1][6] | Dictates storage requirements (cool, dry, dark place) to prevent degradation. |
| pH (1% solution) | Neutral (pH 7.0 ± 0.5) | [1][5] | Important for aqueous solution stability and compatibility with other excipients. |
Spectroscopic Profile (Reference Data)
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include:
-
A singlet around 2.5 ppm for the acetyl (CH₃) protons.
-
A singlet around 4.7 ppm for the methylene (OCH₂) protons.
-
A series of multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two phenyl rings.
-
A broad singlet for the amide (NH) proton, likely above 8.0 ppm.
-
-
IR (Infrared) Spectroscopy: Key absorption bands would confirm the functional groups:
-
A strong, sharp peak around 1680 cm⁻¹ for the ketone (C=O) stretch.
-
Another strong peak around 1660-1670 cm⁻¹ for the amide I band (C=O stretch).
-
A peak around 3300 cm⁻¹ for the N-H stretch of the secondary amide.
-
Peaks around 1250 cm⁻¹ and 1050 cm⁻¹ corresponding to the aryl-alkyl ether C-O stretch.
-
-
Mass Spectrometry (MS): The ESI-MS in positive mode would be expected to show a prominent peak at m/z 270.11 [M+H]⁺, confirming the molecular weight of 269.30.[9]
Experimental Protocols for Property Determination
To ensure reproducibility and accuracy, standardized protocols are essential. The following sections detail the methodologies for determining two critical physicochemical properties.
Protocol: Determination of Melting Point Range
Rationale: The melting point is a fundamental physical property used to confirm the identity and purity of a crystalline solid.[10] A pure compound melts over a narrow range (typically <1°C), whereas impurities depress and broaden the melting range. This protocol uses a modern digital melting point apparatus for precision and ease of use.
Methodology:
-
Sample Preparation:
-
Place a small amount (~10 mg) of dry 2-(4-acetylphenoxy)-N-phenylacetamide onto a clean, dry watch glass.
-
Crush the sample into a fine powder using a spatula.[11]
-
Take a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample enters the tube.[12]
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[13]
-
-
Apparatus Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.[12]
-
Insert the prepared capillary tube into the sample holder.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool significantly before the next step.[13]
-
Accurate Determination: Set the starting temperature to at least 20 °C below the expected melting point (176 °C).
-
Set the heating ramp rate to a slow value, approximately 1-2 °C per minute, as the expected melting point is approached.[12]
-
Observe the sample through the magnified viewing window.
-
Record T₁: The temperature at which the first droplet of liquid appears.[10]
-
Record T₂: The temperature at which the entire sample has completely melted into a clear liquid.[10]
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation and Repetition:
-
Perform the measurement in triplicate with fresh samples for each run to ensure reproducibility.
-
The results should be consistent within a narrow margin.
-
Caption: Workflow for Melting Point Determination.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: Solubility is a critical parameter in drug development, directly impacting absorption and bioavailability.[7] The shake-flask method is a gold-standard technique recognized by authorities like IUPAC for determining the equilibrium solubility of a compound in a given solvent.[14][15]
Methodology:
-
System Preparation:
-
Prepare a series of vials with a known volume of purified water (e.g., 10 mL).
-
Add an excess amount of 2-(4-acetylphenoxy)-N-phenylacetamide to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath, typically set to 25 °C (or 37 °C for physiological relevance).
-
Agitate the vials for a sufficient period to reach equilibrium. For crystalline compounds, this can take 24 to 72 hours. A preliminary time-course study is recommended to determine the point at which concentration no longer increases.
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a fine-pore syringe filter (e.g., 0.22 µm) to remove any microscopic solid particles. This step is critical to avoid overestimation of solubility.[15]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of the compound using a suitable technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µg/mL.
-
-
Validation:
-
Confirm the solid phase remaining in the vial after the experiment is unchanged (e.g., by melting point or XRPD) to ensure no phase transition or degradation occurred.[15]
-
Conclusion
2-(4-acetylphenoxy)-N-phenylacetamide is a well-characterized crystalline solid with defined physicochemical properties that make it a reliable intermediate for pharmaceutical synthesis. Its high melting point suggests strong crystal lattice energy and good thermal stability, while its solubility profile—favoring organic solvents over water—is typical for compounds of this class and dictates its handling in both synthetic and biological contexts. The protocols and data presented in this guide provide a robust framework for scientists to confidently utilize this compound in their research and development endeavors, ensuring both accuracy and reproducibility in their results.
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [https://www.jove.com/v/521 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)
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TradeIndia via IndiaMART. (n.d.). 2-(4-acetylphenoxy)-n-phenylacetamide. Retrieved from [Link]
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Labinsights. (2023). Physical and Chemical Characterization for APIs. Retrieved from [Link]
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SlideShare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Retrieved from [Link]
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ExportersIndia. (n.d.). (4-Acetylphenyl) n-methylcarbamate. Retrieved from [Link]
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Bergström, C. A. S., et al. (2014). Physicochemical properties of active pharmaceutical ingredients (APIs). ResearchGate. Retrieved from [Link]
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IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
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De Visscher, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
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An In-depth Technical Guide to 2-(4-acetylphenoxy)-N-phenylacetamide (CAS 17172-76-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-acetylphenoxy)-N-phenylacetamide, CAS number 17172-76-8. This document is intended for professionals in research and drug development, offering detailed information on its synthesis, characterization, and potential applications as a key pharmaceutical intermediate. While this compound is primarily used in laboratory settings for the synthesis of novel drug candidates, this guide consolidates available data to support its effective and safe utilization.
Chemical Identity and Physicochemical Properties
2-(4-acetylphenoxy)-N-phenylacetamide is a solid, crystalline organic compound.[1] It is recognized for its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
Structure and Nomenclature
-
IUPAC Name: 2-(4-acetylphenoxy)-N-phenylacetamide
-
CAS Number: 17172-76-8[2]
-
Molecular Formula: C₁₆H₁₅NO₃[2]
-
Molecular Weight: 269.30 g/mol [2]
-
Synonyms: 2-(4-acetylphenoxy)-n-phenyl-acetamid, Acetamide, 2-(4-acetylphenoxy)-N-phenyl-, 4'-Phenylcarbamoylmethoxyacetophenone[1]
Physicochemical Data
| Property | Value | Source |
| Appearance | White to Off-White Crystalline Powder | [1] |
| Melting Point | 176-178 °C | [1] |
| Solubility | Soluble in DMSO and Dimethylformamide; Slightly soluble in water | [1] |
| Density | 1.23 g/cm³ | [1] |
| Storage | Store in a cool, dry place (2-8 °C), protected from light and moisture | [1] |
| Stability | Stable under normal conditions; sensitive to light and moisture | [1] |
Synthesis Protocol
The synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide is typically achieved through a Williamson ether synthesis. This method involves the reaction of the potassium salt of 4-hydroxyacetophenone with 2-chloro-N-phenylacetamide.
Conceptual Workflow of Synthesis
Caption: General workflow for the synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of similar phenoxy acetamide derivatives.[3][4]
Materials:
-
4-hydroxyacetophenone
-
2-chloro-N-phenylacetamide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 4-hydroxyacetophenone (1 equivalent) in dimethylformamide, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt.
-
Add 2-chloro-N-phenylacetamide (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure 2-(4-acetylphenoxy)-N-phenylacetamide.
Analytical Characterization
Accurate identification and purity assessment of 2-(4-acetylphenoxy)-N-phenylacetamide are crucial for its use in research and development.[1] The following are the expected analytical data based on the characterization of structurally similar compounds.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O, amide), ~1670 (C=O, ketone), ~1600, 1580 (C=C, aromatic), ~1250 (C-O, ether) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (br s, 1H, NH), ~7.9 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.7 (s, 2H, OCH₂), ~2.5 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~196 (C=O, ketone), ~167 (C=O, amide), ~162, ~137, ~131, ~130, ~129, ~124, ~120, ~114 (aromatic carbons), ~67 (OCH₂), ~26 (COCH₃) |
| Mass Spec. (ESI-MS) | m/z 270.1 [M+H]⁺, 292.1 [M+Na]⁺ |
Applications in Drug Discovery and Development
2-(4-acetylphenoxy)-N-phenylacetamide serves as a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. The presence of the acetamide and phenoxy moieties allows for further chemical modifications to explore a wide range of biological activities.
As a Precursor for Bioactive Molecules
The core structure of 2-(4-acetylphenoxy)-N-phenylacetamide has been incorporated into novel compounds with demonstrated biological activities, including:
-
Antimicrobial Agents: Derivatives have been synthesized and evaluated for their in-vitro activity against various bacterial and fungal strains.
-
Anticancer Agents: Phenylacetamide derivatives have been investigated as potential anticancer agents, with some showing cytotoxic effects against cancer cell lines.[5]
Logical Flow for Derivative Synthesis
Caption: Potential pathways for the chemical modification of the title compound.
Safety and Handling
Hazard Identification
Based on available safety data for similar compounds, 2-(4-acetylphenoxy)-N-phenylacetamide should be handled with care in a laboratory setting. The primary hazards are associated with ingestion and eye contact.
-
Acute Oral Toxicity: May be harmful if swallowed.[6]
-
Eye Irritation: May cause serious eye irritation.[6]
-
Skin Irritation: May cause skin irritation upon prolonged contact.[6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid dust formation. Do not breathe dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]
Conclusion
2-(4-acetylphenoxy)-N-phenylacetamide (CAS 17172-76-8) is a key chemical intermediate with significant potential in the field of pharmaceutical research and development. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of a wide array of novel compounds with potential therapeutic value. This guide provides a foundational understanding of its synthesis, characterization, and applications, enabling researchers to utilize this compound effectively and safely in their scientific endeavors. Further research into its biological activities and a more detailed toxicological profile would be beneficial for expanding its applications.
References
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National Analytical Corporation. (n.d.). 2-(4-acetylphenoxy)-n-phenylacetamide. Tradeindia. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
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Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. Retrieved from [Link]
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Jayadevappa, H. P., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019-1023. Retrieved from [Link]
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Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. Retrieved from [Link]
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Zhang, G., et al. (2013). Characterization Data for Products. The Royal Society of Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). acetamide, 2-(4-ethylphenoxy)-N-[4-(pentyloxy)phenyl]-. Retrieved from [Link]
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Cankaya, N., et al. (2022). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. Retrieved from [Link]
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The Multifaceted Biological Potential of Novel 2-(4-acetylphenoxy)-N-phenylacetamide Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The phenoxyacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a wide array of biologically active compounds. This technical guide delves into the specific subclass of 2-(4-acetylphenoxy)-N-phenylacetamide derivatives, presenting a comprehensive exploration of their synthesis, characterization, and significant therapeutic potential. By leveraging a core structure that combines a phenoxy ring, an N-phenylacetamide linker, and a reactive 4-acetyl group, these derivatives emerge as promising candidates for developing novel anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. This document provides an in-depth analysis of the underlying mechanisms of action, detailed experimental protocols for their evaluation, and insights from computational studies, offering a complete scientific narrative from molecular design to potential clinical application.
Synthesis and Structural Elucidation: Forging the Molecular Backbone
The foundation of exploring any new chemical series lies in a robust and versatile synthetic strategy. The 2-(4-acetylphenoxy)-N-phenylacetamide core is readily accessible, and its design allows for extensive derivatization to probe structure-activity relationships (SAR).
General Synthesis Pathway
A prevalent and efficient method for synthesizing the core structure is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, providing a reliable route to the phenoxy ether linkage.
The general workflow is as follows:
-
Synthesis of Intermediate: The process begins with the synthesis of a substituted 2-chloro-N-phenylacetamide intermediate. This is typically achieved by reacting a substituted aniline with chloroacetyl chloride in a suitable solvent.
-
Formation of the Phenoxide: 4-hydroxyacetophenone is treated with a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone to generate the corresponding potassium phenoxide in situ.
-
Nucleophilic Substitution: The 2-chloro-N-phenylacetamide intermediate is added to the reaction mixture. The phenoxide ion displaces the chloride ion, forming the desired 2-(4-acetylphenoxy)-N-phenylacetamide derivative.[1]
-
Purification: The final product is isolated and purified using standard techniques such as filtration, washing, and recrystallization to yield the compound with high purity.[1]
Caption: General workflow for the synthesis of target derivatives.
Derivatization Strategies
The true potential of this scaffold lies in its amenability to chemical modification at several key positions:
-
The N-phenyl Ring: Introducing various substituents (e.g., halogens, nitro, methoxy groups) on this ring can significantly modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing biological activity.[2][3]
-
The 4-acetyl Group: This ketone functionality is a versatile handle for further reactions, such as forming chalcones, Schiff bases, or hydrazones, to expand the chemical diversity and biological target profile of the library.[4]
Structural Characterization
Confirmation of the chemical structure and purity of each synthesized derivative is paramount. A standard suite of analytical techniques is employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, such as the amide C=O stretch (around 1660-1680 cm⁻¹), the N-H bond, and the ether C-O linkage.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of protons and carbons, allowing for unambiguous structural assignment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[5]
Key Biological Activities & Mechanistic Insights
Derivatives of the phenoxyacetamide family have demonstrated a remarkable spectrum of biological activities. The following sections detail the most prominent therapeutic areas for 2-(4-acetylphenoxy)-N-phenylacetamide derivatives, the causality behind experimental choices, and validated protocols for their assessment.
Anti-inflammatory and Analgesic Activity
Expert Rationale: The structural similarity of many N-phenylacetamide derivatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) strongly suggests that their mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes.[6][7] These enzymes are central to the inflammatory cascade, making them a primary target for investigation.
Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes. NSAIDs exert their effects by blocking the active site of these enzymes, thereby reducing prostaglandin production. Molecular docking studies have suggested that phenoxyacetamide derivatives can fit into the active sites of both COX-1 and COX-2, indicating a similar mechanism.[8][9]
Caption: Proposed mechanism via the Cyclooxygenase (COX) pathway.
Experimental Protocols:
-
In-Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar rats or Swiss albino mice are used.
-
Grouping: Animals are divided into a control group (vehicle), a standard group (e.g., Diclofenac Sodium, 50 mg/kg), and test groups (derivatives at various doses).
-
Procedure: The initial paw volume of each animal is measured using a plethysmometer. The vehicle, standard, or test compound is administered orally or intraperitoneally. After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
Measurement: Paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Validation & Analysis: The percentage of edema inhibition is calculated relative to the control group. A statistically significant reduction in paw volume compared to the control group validates the anti-inflammatory effect.[9]
-
-
In-Vivo Analgesic Assay: Hot Plate Method
-
Principle: This method assesses the response to thermal pain stimuli and is effective for centrally acting analgesics.
-
Procedure: Animals are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the animal to show signs of discomfort (e.g., paw licking or jumping) is recorded as the reaction time.
-
Dosing & Measurement: A baseline reaction time is recorded. Animals are then treated with the vehicle, standard drug (e.g., Diclofenac), or test compounds. The reaction time is measured again at specified intervals (e.g., 60, 90, 120 minutes).[8][10]
-
Validation & Analysis: A significant increase in the reaction time compared to the control group indicates an analgesic effect.[8]
-
Data Presentation:
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (Reaction Time in sec at 60 min) |
| Control | - | 0% | 7.5 ± 0.3 |
| Diclofenac | 50 | 65.2% | 14.8 ± 0.5 |
| Derivative A | 100 | 45.8% | 11.2 ± 0.4 |
| Derivative B | 100 | 61.5% | 13.9 ± 0.6 |
Table 1: Representative data summarizing the anti-inflammatory and analgesic activities of hypothetical derivatives compared to a standard drug.
Anticonvulsant Activity
Expert Rationale: The N-phenylacetamide structure is a well-established pharmacophore in several approved anticonvulsant drugs. Therefore, it is logical to screen new derivatives for activity against seizures, particularly in models that can differentiate between mechanisms of action.[11][12]
Mechanism of Action: While the exact mechanisms can vary, many anticonvulsants work by modulating ion channels to reduce excessive neuronal firing. Key targets include voltage-gated sodium channels and calcium channels.[13] Some compounds may also enhance GABAergic inhibition.[14]
Experimental Protocols:
-
Maximal Electroshock (MES) Test
-
Principle: This test is a model for generalized tonic-clonic seizures and is effective at identifying drugs that prevent seizure spread.
-
Procedure: Animals (mice or rats) are administered the test compound or vehicle. After a predetermined time, an electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure.
-
Validation & Analysis: The compound is considered protective if it abolishes the hind limb tonic extensor component of the seizure.[11][15] The median effective dose (ED₅₀) can be determined.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Principle: This is a model for absence seizures and identifies compounds that raise the seizure threshold. PTZ is a GABAₐ receptor antagonist.
-
Procedure: Animals are pre-treated with the test compound or vehicle. A convulsive dose of PTZ (e.g., 85 mg/kg) is then injected subcutaneously.
-
Validation & Analysis: The animals are observed for a set period (e.g., 30 minutes). Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.[13][15]
-
Data Presentation:
| Compound | MES Screen (% Protection @ 100 mg/kg) | scPTZ Screen (% Protection @ 100 mg/kg) | Neurotoxicity (Rotarod Test) |
| Phenytoin | 100% | 0% | Active |
| Derivative C | 75% | 25% | Inactive |
| Derivative D | 100% | 0% | Inactive |
Table 2: Representative data from primary anticonvulsant screening.
Anticancer Activity
Expert Rationale: Phenylacetamide derivatives have been reported to possess anti-proliferative effects on various human cancer cell lines.[3][16] Screening against a panel of cancer cell lines is a crucial first step to identify potential therapeutic leads.
Mechanism of Action: The anticancer effects of these compounds are often linked to the induction of apoptosis (programmed cell death).[17] Studies have shown that some derivatives can trigger apoptosis by arresting the cell cycle at specific phases (e.g., G1/S), preventing cancer cells from progressing through their division cycle.[17]
Experimental Protocol:
-
In-Vitro Cytotoxicity: MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Procedure: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates and allowed to attach overnight.[17]
-
Treatment: The cells are then treated with various concentrations of the test derivatives for a specified period (e.g., 48 or 72 hours).
-
Measurement: After incubation, the MTT reagent is added. Following another incubation period, the resulting formazan crystals are solubilized, and the absorbance is read using a microplate reader.
-
Validation & Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3][17]
-
Data Presentation:
| Compound | IC₅₀ (μM) vs. MCF-7 (Breast Cancer) | IC₅₀ (μM) vs. HepG2 (Liver Cancer) | IC₅₀ (μM) vs. PC3 (Prostate Cancer) |
| 5-Fluorouracil | 10.5 | 5.3 | 8.2 |
| Derivative E | 98.0 | 6.5 | 80.0 |
| Derivative F | >100 | 1.4 | 52.0 |
Table 3: Representative cytotoxicity data (IC₅₀ values) for hypothetical derivatives against various human cancer cell lines.[3][17]
Computational Studies in Drug Design
Expert Rationale: In-silico techniques are indispensable for modern drug discovery. They provide predictive insights into the behavior of molecules, helping to prioritize which derivatives to synthesize and test, thereby saving significant time and resources.
Molecular Docking: This technique predicts the preferred orientation of a ligand (the derivative) when bound to a target protein (e.g., COX-2). A successful docking study shows that the molecule fits well within the active site and forms favorable interactions (like hydrogen bonds and hydrophobic interactions) with key amino acid residues, providing a structural basis for its biological activity.[9][14]
Caption: General workflow for a molecular docking study.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This is crucial for identifying candidates with drug-like properties and avoiding those likely to fail in later stages of development due to poor pharmacokinetics or toxicity.
Conclusion and Future Directions
The 2-(4-acetylphenoxy)-N-phenylacetamide scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. Research has consistently shown that its derivatives possess a wide range of biological activities, most notably anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The synthetic accessibility of the core and the potential for extensive derivatization allow for fine-tuning of these activities.
Future research should focus on:
-
Lead Optimization: Systematically modifying the most potent compounds to enhance efficacy and reduce potential off-target effects.
-
Mechanism Elucidation: Moving beyond primary screening to conduct in-depth studies to confirm the precise molecular targets and signaling pathways involved.
-
Advanced In-Vivo Studies: Progressing the most promising leads into more complex animal models of disease to better predict clinical outcomes.
By integrating rational design, robust synthesis, and comprehensive biological evaluation, the 2-(4-acetylphenoxy)-N-phenylacetamide class of compounds holds significant promise for addressing unmet needs in multiple areas of medicine.
References
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Gawel, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]
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Kaminski, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available at: [Link]
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Dudziec, B., et al. (2001). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. PubMed. Available at: [Link]
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Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Available at: [Link]
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Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. Available at: [Link]
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Abdel-rahman, H., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]
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Obniska, J., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. PubMed. Available at: [Link]
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Severina, H., et al. (2020). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Scheindlin, S. (2011). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. American Chemical Society. Available at: [Link]
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Kumar, V., et al. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology. Available at: [Link]
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Abdel-rahman, H., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. Available at: [Link]
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Hegde, R. R., et al. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. Available at: [Link]
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Kumar, V., et al. (2020). Synthesis of Novel N- (substituted) acetamide Derivatives as a potent Analgesic agent. ProQuest. Available at: [Link]
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Kumar, R., et al. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. ResearchGate. Available at: [Link]
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TradeIndia (Date not available). 2-(4-Acetylphenoxy)-n- phenylacetamide. TradeIndia. Available at: [Link]
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Abdel-rahman, H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]
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Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Available at: [Link]
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Thomas, A. D., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences. Available at: [Link]
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Semantic Scholar (Date not available). Evaluation of Anti-inflammatory, Antioxidant and Xanthine Oxidase Inhibitory Potential of N-(2-hydroxy phenyl) Acetamide. Semantic Scholar. Available at: [Link]
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Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central. Available at: [Link]
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Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Available at: [Link]
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Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(4-acetylphenoxy)-N-phenylacetamide
A Senior Application Scientist's Perspective on Target Identification and Validation
Foreword: From Scaffold to Strategy
The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1] The subject of this guide, 2-(4-acetylphenoxy)-N-phenylacetamide, is a specific embodiment of this scaffold, offering a unique opportunity for therapeutic innovation. However, a molecule's potential is only as great as our understanding of its mechanism of action. This guide, therefore, eschews a generic overview in favor of a practical, in-depth technical roadmap for researchers, scientists, and drug development professionals. It is designed to bridge the gap between a promising chemical entity and a validated therapeutic strategy.
As a Senior Application Scientist, my focus is on the "how" and the "why." This document is structured to mirror a logical, field-tested research and development workflow. We will begin with a robust, data-driven in silico approach to generate high-probability therapeutic targets. Subsequently, we will delve into the granular, step-by-step experimental protocols necessary to validate these computational hypotheses, transforming predictions into verifiable data. Every suggested step is underpinned by the principles of scientific integrity, ensuring that the proposed workflows are self-validating and grounded in established, authoritative methodologies.
Part 1: In Silico Target Prediction - A Triumvirate of Computational Approaches
The initial step in elucidating the therapeutic potential of 2-(4-acetylphenoxy)-N-phenylacetamide is to generate a focused list of plausible protein targets. An in silico, or computational, approach is the most resource-effective method to achieve this.[2] Based on the known biological activities of the broader phenoxyacetamide class, we will focus our predictive efforts on three high-impact target classes: protein kinases, histone-modifying enzymes, and enzymes of the inflammatory cascade. For the purpose of this guide, we will use Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase; DOT1-like histone H3K79 methyltransferase (DOT1L); and Cyclooxygenase-2 (COX-2) as illustrative examples.
Molecular Docking: Simulating the "Handshake"
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction.[3][4] This is a cornerstone of structure-based drug design.
-
Preparation of the Ligand: The 3D structure of 2-(4-acetylphenoxy)-N-phenylacetamide is generated and optimized for its geometry and charge distribution. This can be done using software like ChemDraw or Avogadro.
-
Sourcing the Protein Target Structure: The crystal structures of our targets of interest are obtained from the Protein Data Bank (PDB). Relevant PDB IDs include:
-
Execution of Docking: Using software such as AutoDock, Glide, or SwissDock, the ligand is "docked" into the active site of the protein.[3][4][16] The software's scoring function will then calculate the binding energy, providing a quantitative measure of the predicted affinity.
-
Analysis of Results: The output is a series of "poses," or orientations, of the ligand in the binding pocket, each with a corresponding binding energy. The pose with the lowest binding energy is considered the most favorable. Analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) in this pose provides mechanistic insights.
A shift in the melting curve to a higher temperature in the compound-treated cells compared to the vehicle-treated cells indicates target engagement.
For signaling proteins like EGFR, inhibition should lead to a decrease in the phosphorylation of downstream effector proteins. Western blotting is the gold-standard technique for measuring these changes. [17][18][19]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A431, which overexpresses EGFR) to 70-80% confluency.
-
Treat the cells with various concentrations of 2-(4-acetylphenoxy)-N-phenylacetamide for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL for 10 minutes) to induce EGFR phosphorylation.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
-
A dose-dependent decrease in the p-EGFR signal relative to the total EGFR signal would confirm the inhibitory activity of the compound in cells.
Ultimately, the goal of a therapeutic agent is to elicit a desired phenotypic response, such as inhibiting the proliferation of cancer cells. The MTT assay is a widely used colorimetric assay to measure cell viability. [1][20][21][22]
-
Cell Seeding:
-
Seed a cancer cell line known to be dependent on one of the target pathways (e.g., an EGFR-addicted lung cancer line, an MLL-rearranged leukemia line, or a colon cancer line with high COX-2 expression) in a 96-well plate.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 2-(4-acetylphenoxy)-N-phenylacetamide.
-
Incubate for 72 hours.
-
-
MTT Incubation:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.
-
Part 3: Signaling Pathways and Therapeutic Implications
Understanding the signaling context of the validated targets is essential for predicting the therapeutic applications of 2-(4-acetylphenoxy)-N-phenylacetamide.
EGFR Signaling Pathway
The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation. [3][23][24][25]Its aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer and glioblastoma. Inhibition of EGFR can block downstream signaling through the RAS-RAF-MAPK and PI3K-AKT pathways, thereby inhibiting tumor growth. [24]
DOT1L and MLL-Rearranged Leukemia
DOT1L is a histone methyltransferase that is not a member of the SET domain family. [10]In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to the methylation of H3K79 and the expression of leukemogenic genes like HOXA9 and MEIS1. [2][4][16][26][27]Inhibition of DOT1L's catalytic activity has been shown to be a promising therapeutic strategy for this aggressive form of leukemia. [16]
COX-2 in Inflammation and Cancer
COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation. [12][28][29]Chronic inflammation is a known risk factor for cancer, and COX-2 is overexpressed in many tumors, where it promotes angiogenesis, cell proliferation, and invasion. [28][30][31][32][33]Selective inhibition of COX-2 is a validated strategy for treating inflammatory disorders and has shown promise in cancer prevention and therapy.
Conclusion: A Data-Driven Path Forward
This guide has laid out a comprehensive, multi-faceted strategy for elucidating the therapeutic targets of 2-(4-acetylphenoxy)-N-phenylacetamide. By integrating a triumvirate of in silico prediction methods with a rigorous cascade of biochemical and cell-based validation assays, researchers can efficiently and effectively move from a compound of interest to a well-defined, mechanistically understood therapeutic candidate. The illustrative examples of EGFR, DOT1L, and COX-2 provide concrete, actionable templates that can be adapted to other predicted targets. This data-driven, hypothesis-testing approach is fundamental to modern drug discovery and will be instrumental in unlocking the full therapeutic potential of 2-(4-acetylphenoxy)-N-phenylacetamide and other novel chemical entities.
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Daigle, S. R., et al. (2013). Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood. Available at: [Link]
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Chen, C. W., et al. (2015). DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. Broad Institute. Available at: [Link]
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Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
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Bernt, K. M., et al. (2011). MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L. PubMed. Available at: [Link]
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Harris, R. E. (2007). Cyclooxygenase-2 (cox-2) and the inflammogenesis of cancer. PubMed. Available at: [Link]
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Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. (2019). [Source not further specified]. Available at: [Link]
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Yao, Y., et al. (2011). Crystal Structure of Human DOT1L in Complex with a Selective Inhibitor. RCSB PDB. Available at: [Link]
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Prescott, S. M., & Fitzpatrick, F. A. (2012). Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy. PubMed Central. Available at: [Link]
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Min, J., et al. (2003). Structure of the Catalytic domain of human DOT1L, a non-SET domain nucleosomal histone methyltransferase. RCSB PDB. Available at: [Link]
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Ghosh, N., et al. (2014). Eicosanoids in inflammation and cancer: the role of COX-2. Taylor & Francis Online. Available at: [Link]
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ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... ResearchGate. Available at: [Link]
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Jin, L. (2011). DOT1L Structure in complex with SAM. RCSB PDB. Available at: [Link]
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Wikipedia. (n.d.). Cyclooxygenase-2. Wikipedia. Available at: [Link]
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Wikipedia. (n.d.). DOT1L. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). (A-D) EGFR kinase domain structure (PDB ID 5ugc) showing the... ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). ResearchGate. Available at: [Link]
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Kung, J.E., et al. (2022). Crystal structure of apo EGFR kinase domain. RCSB PDB. Available at: [Link]
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Peng, Y.H., et al. (2019). Crystal structure of EGFR kinase domain in complex with compound 78. RCSB PDB. Available at: [Link]
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ELK Biotechnology. (n.d.). Mouse DOT1L(DOT1 Like, Histone H3 Methyltransferase) ELISA Kit. ELK Biotechnology. Available at: [Link]
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Kurumbail, R. G., et al. (1997). CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. Available at: [Link]
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Li, S., et al. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology. Available at: [Link]
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Valencia-Sanchez, M.I., et al. (2019). Dot1L bound to the H2BK120 Ubiquitinated nucleosome. RCSB PDB. Available at: [Link]
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Wang, J.L., et al. (2010). Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB. Available at: [Link]
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Gajiwala, K.S., & Ferre, R.A. (2017). Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. RCSB PDB. Available at: [Link]
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Reaction Biology. (n.d.). DOT1L Methyltransferase Assay Service. Reaction Biology. Available at: [Link]
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In Vitro Enzyme Kinetics Analysis of EGFR. (2019). PubMed. Available at: [Link]
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Assay Development for Histone Methyltransferases. (2011). PubMed Central. Available at: [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]egfr)
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Solubility and stability of "2-(4-acetylphenoxy)-N-phenylacetamide" in different solvents
An In-depth Technical Guide to the Solubility and Stability of 2-(4-acetylphenoxy)-N-phenylacetamide
Introduction
2-(4-acetylphenoxy)-N-phenylacetamide (CAS No: 17172-76-8) is an organic compound recognized for its utility as a pharmaceutical intermediate and in the synthesis of novel research chemicals.[1] Its molecular structure, featuring an acetophenone moiety linked via an ether to an N-phenylacetamide group, imparts a unique combination of physicochemical properties that are critical to its application. For professionals in drug development, a thorough understanding of a compound's solubility and stability is not merely a regulatory requirement but a fundamental necessity for successful formulation, manufacturing, and ensuring therapeutic efficacy and patient safety.
This guide provides a comprehensive technical overview of the solubility and stability profiles of 2-(4-acetylphenoxy)-N-phenylacetamide. We will delve into the theoretical underpinnings of these characteristics, present detailed, field-proven experimental protocols for their evaluation, and discuss the interpretation of the resulting data. The methodologies described are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.
Part 1: Physicochemical Characterization
A foundational understanding of a molecule's intrinsic properties is the first step in any systematic evaluation. These characteristics govern its behavior in various environments.
Table 1: Physicochemical Properties of 2-(4-acetylphenoxy)-N-phenylacetamide
| Property | Value | Source(s) |
| CAS Number | 17172-76-8 | [1][2] |
| Molecular Formula | C₁₆H₁₅NO₃ | [1][2] |
| Molecular Weight | 269.30 g/mol | [1][2] |
| Appearance | White to Off-White Crystalline Powder | [1][3] |
| Melting Point | 176-178 °C | [1] |
| Purity | ≥95-98% (Analytical Grade) | [1] |
| Synonyms | 4'-Phenylcarbamoylmethoxyacetophenone | [1] |
Part 2: Solubility Profile
Solubility is a critical determinant of a drug candidate's bioavailability and manufacturability. Poor solubility can hinder absorption and create significant challenges in formulation development.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a useful heuristic. The structure of 2-(4-acetylphenoxy)-N-phenylacetamide contains both polar (amide, ketone, ether linkages) and non-polar (two phenyl rings) regions, suggesting it will exhibit varied solubility across a spectrum of solvents.
A more quantitative approach involves the use of Hansen Solubility Parameters (HSP) , which deconstruct solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] Solvents with HSP values similar to the solute are more likely to dissolve it.[4] While experimentally determining the HSP for a new chemical entity is complex, this framework explains why a combination of solvents is often required and helps in screening for optimal solvent systems.[5][6]
Experimental Determination of Solubility
A multi-tiered approach, starting with qualitative assessment and moving to precise quantitative measurement, is recommended.
Workflow for Solubility Determination
Caption: Workflow for systematic solubility assessment.
Protocol 1: Qualitative Solubility Testing
-
Solvent Selection: Prepare a panel of solvents covering a range of polarities (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)).
-
Sample Preparation: Add approximately 2-3 mg of 2-(4-acetylphenoxy)-N-phenylacetamide to a small glass vial.
-
Solvent Addition: Add 1 mL of the selected solvent.
-
Mixing: Cap the vial and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the solution against a dark background. Classify as 'Freely Soluble' (no visible particles), 'Partially Soluble' (some undissolved solid remains), or 'Insoluble' (majority of solid remains undissolved).
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of the compound (e.g., 10 mg) to a vial containing a known volume of solvent (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
-
Sampling: Allow the vials to stand for a short period for solids to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved micro-particles. Causality Note: This step is critical to prevent artificially high results from suspended solids.
-
Dilution & Analysis: Dilute the filtrate with a suitable mobile phase and analyze using a validated HPLC-UV method against a standard calibration curve to determine the concentration.
Solubility Data Summary
Based on available data and the compound's structure, the following solubility profile can be anticipated.
Table 2: Solubility Profile of 2-(4-acetylphenoxy)-N-phenylacetamide
| Solvent | Solvent Type | Predicted/Known Solubility | Source |
| Water | Polar Protic | Slightly Soluble / Insoluble | [1] |
| Methanol | Polar Protic | Slightly Soluble | [1] |
| Ethanol | Polar Protic | Soluble | [7][8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [1] |
| Acetonitrile | Polar Aprotic | Moderately Soluble | - |
| Acetone | Polar Aprotic | Soluble | [9] |
| Dichloromethane (DCM) | Non-polar | Moderately Soluble | [8] |
Part 3: Stability Profile
Evaluating the stability of a pharmaceutical compound is mandated by regulatory bodies to ensure its quality, safety, and efficacy over its shelf life.[10][11] Stability testing involves subjecting the compound to harsh conditions to accelerate its degradation, a process known as forced degradation or stress testing.[12][13][14]
Theoretical Framework: Degradation Pathways
Forced degradation studies are designed to achieve several key objectives:
-
Identify Degradation Products: Determine the likely impurities that could form during storage.
-
Elucidate Degradation Pathways: Understand the chemical mechanisms of decomposition (e.g., hydrolysis, oxidation).[15]
-
Develop Stability-Indicating Methods: Demonstrate that the chosen analytical method can separate the intact drug from all its degradation products.[12][16][17] This is a critical aspect of method validation.[18][19]
The structure of 2-(4-acetylphenoxy)-N-phenylacetamide contains functional groups susceptible to specific degradation pathways:
-
Amide Bond: Prone to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-(4-acetylphenoxy)acetic acid and aniline.
-
Ether Linkage: Generally stable, but can be cleaved under extreme acidic conditions.
-
Acetyl Group & Phenyl Rings: Susceptible to oxidation. The entire molecule, with its aromatic systems, may be sensitive to photolytic degradation.
Experimental Design: Forced Degradation Studies
These protocols are designed based on the ICH Q1A(R2) guideline, which recommends generating 5-20% degradation to allow for the identification of degradation products without completely destroying the sample.[10][20]
Workflow for Forced Degradation Studies
Caption: A systematic workflow for forced degradation studies.
Protocol 3: Stability-Indicating Method (SIM) Development Outline
A reversed-phase HPLC method with UV detection (RP-HPLC-UV) is the standard approach.[18]
-
Column & Mobile Phase Screening: Screen various C18 columns with different mobile phase combinations (e.g., Acetonitrile/Water, Methanol/Water) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve initial separation of the parent peak.
-
Forced Degradation Sample Analysis: Inject samples from the stress tests (Protocol 4). The goal is to separate the parent peak from all degradant peaks.
-
Method Optimization: Adjust the gradient, flow rate, temperature, and mobile phase composition to achieve optimal resolution (>1.5) between all peaks. A photodiode array (PDA) detector is crucial for assessing peak purity.
-
Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 4: Forced Degradation Experimental Conditions
For each condition, a control sample (drug substance in the same solvent, stored at ambient temperature in the dark) must be run in parallel.
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and dilute with 0.1 M HCl to a final concentration of ~1 mg/mL.
-
Heat at 60°C and withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH before injection into the HPLC.
-
-
Base Hydrolysis:
-
Repeat the above procedure using 0.1 M NaOH instead of HCl.
-
Heat at a lower temperature (e.g., 40°C) as base-catalyzed hydrolysis is often faster.
-
Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
-
Neutral Hydrolysis:
-
Repeat the procedure using purified water instead of acid or base. Heat at 60°C.
-
-
Oxidative Degradation:
-
Dissolve the compound (~1 mg/mL) in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature and monitor at time points. Causality Note: Oxidation can be rapid; frequent monitoring is advised.
-
-
Photostability:
-
Expose a thin layer of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation (Dry Heat):
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C).
-
Test the sample at appropriate time intervals.
-
Stability Data Summary
The results from these studies will populate a comprehensive stability profile.
Table 3: Predicted Stability Profile and Degradation Pathways
| Stress Condition | Severity | Predicted Outcome | Likely Degradation Pathway |
| 0.1 M HCl | 60°C, 24h | Potential Degradation | Amide Hydrolysis |
| 0.1 M NaOH | 40°C, 8h | Significant Degradation | Amide Hydrolysis |
| Water | 60°C, 24h | Likely Stable | - |
| 3% H₂O₂ | RT, 24h | Potential Degradation | Oxidation of acetyl group or aromatic rings |
| Photolytic (ICH Q1B) | Solid & Solution | Potential Degradation | Photochemical decomposition |
| Thermal (Dry Heat) | 60°C, 7 days | Likely Stable | - |
Conclusion
The systematic evaluation of solubility and stability is an indispensable component of the research and development of any new chemical entity. For 2-(4-acetylphenoxy)-N-phenylacetamide, its limited aqueous solubility alongside good solubility in organic solvents like DMSO and DMF dictates the formulation strategies that will be viable.[1] Its stability profile, determined through rigorous forced degradation studies, will define its storage requirements, shelf-life, and the analytical methods required for its quality control. The protocols and frameworks presented in this guide provide a robust, scientifically-grounded, and regulatory-compliant path for researchers to thoroughly characterize this promising pharmaceutical intermediate.
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An In-Depth Technical Guide to Investigating the Mechanism of Action of Phenoxyacetamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenoxyacetamide scaffold is a versatile chemical structure that has given rise to a diverse range of pharmacologically active agents, including approved drugs and clinical candidates for neurological disorders.[1] Their mechanisms of action are often multifaceted, targeting key components of neuronal excitability and signaling. This guide provides a comprehensive framework for elucidating the precise molecular mechanisms of novel phenoxyacetamide derivatives. It moves beyond a simple listing of techniques to explain the causal logic behind experimental design, empowering researchers to build a robust, evidence-based understanding of their compounds' activities. We will delve into primary target identification, downstream signaling analysis, and the critical in-vitro and in-vivo models necessary for a thorough investigation, with a focus on ion channels and enzyme inhibition, common targets for this class of compounds.
Introduction: The Phenoxyacetamide Scaffold in Neuropharmacology
Phenoxyacetamide derivatives are a significant class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1][2] Their therapeutic potential stems from the core structure: a phenoxy group linked to an acetamide moiety. This arrangement allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to achieve desired target engagement and selectivity.[1]
Prominent examples like Lacosamide, Safinamide, and Ralfinamide underscore the clinical relevance of this scaffold, though they exhibit distinct primary mechanisms. Lacosamide primarily modulates voltage-gated sodium channels, while Safinamide combines reversible MAO-B inhibition with modulation of glutamate release.[3][4][5] Ralfinamide demonstrates a multimodal profile, acting on sodium channels, N-type calcium channels, and NMDA receptors.[6][7] This diversity highlights a crucial imperative for researchers: a new phenoxyacetamide's mechanism cannot be assumed from its structure alone and requires a systematic, multi-pronged investigation.
This guide will provide the strategic and technical framework for such an investigation, focusing on the logical flow from initial hypothesis to in-vivo validation.
Deconstructing the Mechanism: A Multi-Tiered Investigative Approach
Elucidating a compound's mechanism of action is a process of systematic inquiry. The workflow begins with broad, high-throughput screening to identify primary molecular targets and progressively narrows down to specific functional consequences at the cellular and organismal levels.
Caption: A tiered workflow for MoA investigation.
Tier 1: Primary Molecular Target Identification
The first critical step is to identify the direct molecular binding partner(s) of the phenoxyacetamide compound. For this class, the most probable targets are ion channels and enzymes involved in neurotransmitter metabolism.
Ion Channel Interactions: Binding Assays
Given that compounds like Lacosamide and Ralfinamide modulate ion channels, a primary hypothesis is often an interaction with voltage-gated sodium (Nav) or calcium (Cav) channels.[6][8] Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or channel.[9]
Rationale: These assays directly measure the interaction between the test compound and the target protein. A competition binding assay determines the compound's affinity (expressed as Ki, the inhibition constant) by measuring its ability to displace a known radiolabeled ligand. This provides direct evidence of target engagement.
Experimental Protocol: Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of a phenoxyacetamide compound for a specific ion channel subunit (e.g., N-type Cav channels).
-
Materials:
-
Membrane preparation from cells expressing the target channel (e.g., HEK293 cells).
-
Radioligand specific for the target (e.g., [¹²⁵I]ω-conotoxin MVIIA for N-type Cav channels).[10]
-
Test phenoxyacetamide compound.
-
Assay Buffer (e.g., Tris-HCl with appropriate additives).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (typically at or below its Kd value) and the varying concentrations of the test compound.[11]
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a suitable counter.
-
Determine non-specific binding in parallel incubations containing a high concentration of an unlabeled reference compound.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enzyme Inhibition
Compounds like Safinamide are potent, reversible inhibitors of monoamine oxidase B (MAO-B).[4] This dual-action profile, combining enzyme inhibition with ion channel modulation, is a recurring theme.[5][12] Therefore, screening against relevant CNS enzymes is a critical parallel path.
Rationale: Directly measuring the inhibition of enzyme activity provides a clear functional readout of target engagement. The IC₅₀ value quantifies the potency of the compound as an inhibitor.
Experimental Protocol: MAO-B Inhibition Assay
-
Objective: To determine the IC₅₀ of a phenoxyacetamide compound for MAO-B.
-
Materials:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., benzylamine).
-
Detection reagent that produces a fluorescent or colorimetric signal upon reaction with the enzyme's product (e.g., Amplex Red).
-
Test compound and a known MAO-B inhibitor (e.g., selegiline) as a positive control.
-
-
Procedure:
-
Pre-incubate the MAO-B enzyme with various concentrations of the test compound or control.
-
Initiate the enzymatic reaction by adding the substrate and detection reagent.
-
Incubate at 37°C for a specified time.
-
Measure the fluorescent or colorimetric signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the uninhibited control (100% activity) and the fully inhibited control (0% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Tier 2: Elucidating Functional Cellular Consequences
Once a primary target is identified, the next step is to understand how target engagement translates into a cellular response. Patch-clamp electrophysiology is the premier tool for this purpose, allowing for the direct measurement of ion channel activity in real-time.[13][14]
Patch-Clamp Electrophysiology
This technique allows for precise control of the cell's membrane potential while recording the ionic currents flowing through its channels, making it invaluable for characterizing the effects of pharmacological agents.[13][15]
Rationale: While binding assays confirm if a compound interacts with a channel, electrophysiology reveals how. It can distinguish between channel blockers, openers, and modulators of channel gating (e.g., enhancing slow inactivation, as Lacosamide does).[3][16] This level of detail is crucial for understanding the therapeutic mechanism.
Caption: Workflow for whole-cell patch-clamp experiments.
Experimental Protocol: Whole-Cell Voltage-Clamp Recording
-
Objective: To characterize the effect of a phenoxyacetamide compound on the function of a specific voltage-gated ion channel (e.g., Nav1.7).
-
Materials:
-
Procedure:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage.
-
Using the micromanipulator, approach a cell with a micropipette filled with internal solution and form a high-resistance (>1 GΩ) seal with the cell membrane.[17]
-
Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration, which allows electrical access to the cell's interior.[15]
-
Clamp the membrane potential at a holding potential where the channels of interest are closed (e.g., -80 mV for Nav channels).
-
Apply a voltage protocol (e.g., a series of depolarizing steps) to elicit ionic currents and record a stable baseline.
-
Perfuse the bath solution containing the test compound at increasing concentrations.
-
At each concentration, repeat the voltage protocol to record the effect on the ionic current (e.g., reduction in peak current amplitude).
-
After the highest concentration, perfuse with the control solution to test for washout (reversibility).
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step in the presence of different compound concentrations.
-
Calculate the percentage of current inhibition at each concentration.
-
Plot the percent inhibition versus compound concentration to determine the IC₅₀.
-
Analyze changes in the voltage-dependence of activation and inactivation to further define the mechanism (e.g., a hyperpolarizing shift in the steady-state inactivation curve).
-
Table 1: Example Data Summary for a Hypothetical Phenoxyacetamide (Compound X)
| Assay Type | Target | Result (Ki or IC₅₀) | Implication |
| Radioligand Binding | Nav1.7 | Ki = 250 nM | Direct binding to the channel. |
| Whole-Cell Patch Clamp | Nav1.7 | IC₅₀ = 450 nM | Functional inhibition of sodium current. |
| Enzyme Inhibition | MAO-B | IC₅₀ > 50 µM | Not a significant MAO-B inhibitor. |
| Neurotransmitter Release | Glutamate | IC₅₀ = 1.2 µM | Inhibits presynaptic glutamate release. |
Tier 3: Validation in In Vivo Models
The ultimate test of a compound's mechanism is its ability to produce a therapeutic effect in a relevant animal model. For anticonvulsant phenoxyacetamides, several well-established seizure models are used to predict clinical efficacy against different seizure types.[18][19]
Rationale: In vivo models integrate the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) with its pharmacodynamic effects at the target. Efficacy in specific models provides strong evidence for the compound's therapeutic potential and can support a specific mechanistic hypothesis. For example, efficacy in the Maximal Electroshock (MES) test is predictive of effectiveness against generalized tonic-clonic seizures and often correlates with sodium channel blockade.[3][20] Efficacy in the pentylenetetrazole (PTZ) test suggests activity against absence seizures.[21][22]
Key Anticonvulsant Screening Models
-
Maximal Electroshock (MES) Test: This model induces a tonic-clonic seizure via electrical stimulation and is highly predictive of efficacy for drugs that block seizure spread.[23] It is a primary screen for compounds that may act via voltage-gated sodium channel blockade.[24]
-
Pentylenetetrazole (PTZ) Test: This chemical convulsant model induces clonic seizures and is used to identify compounds that raise the seizure threshold.[22][25] It is sensitive to drugs that act on the GABAergic system.
-
6 Hz Psychomotor Seizure Model: This is considered a model of therapy-resistant partial seizures.[3][24] Efficacy in this model is a key differentiator for new anticonvulsants.
-
Kindling Model: This chronic model involves repeated sub-convulsive electrical or chemical stimulation, leading to progressively more severe seizures. It models epileptogenesis and is used to assess both anticonvulsant and potential anti-epileptogenic effects.[26]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Objective: To assess the ability of a phenoxyacetamide compound to prevent the tonic hindlimb extension phase of an electrically induced seizure.
-
Materials:
-
Male mice (e.g., C57BL/6 strain).
-
Electroconvulsive shock apparatus with corneal electrodes.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Procedure:
-
Administer the test compound (or vehicle control) to groups of mice via the intended clinical route (e.g., intraperitoneal or oral).
-
At the time of expected peak effect (e.g., 30-60 minutes post-dose), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension. The absence of this phase is considered protection.
-
Test several dose levels to determine the median effective dose (ED₅₀), the dose that protects 50% of the animals.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Use probit analysis to calculate the ED₅₀ and its 95% confidence intervals.
-
A potent ED₅₀ in the MES test, combined with in vitro evidence of sodium channel blockade, provides a strong, coherent mechanistic narrative.
-
Conclusion: Synthesizing a Coherent Mechanistic Narrative
Investigating the mechanism of action of a novel phenoxyacetamide compound is a deductive process that builds a case from molecular interactions to cellular function and finally to in-vivo efficacy. By logically progressing through the tiers of investigation—from binding assays and enzyme inhibition, through functional electrophysiology, and culminating in robust animal models—researchers can construct a self-validating and comprehensive understanding of their compound. This rigorous, causality-driven approach is essential for successful drug development, enabling informed lead optimization and increasing the probability of clinical success.
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Bowlin, T. L., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry Letters, 25(5), 1088-1092. Retrieved from [Link]
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Obniska, J., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European Journal of Medicinal Chemistry, 46(9), 4148-4157. Retrieved from [Link]
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Huang, W., et al. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 23(22), 7135-7146. Retrieved from [Link]
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A Technical Guide to the Evaluation of 2-(4-acetylphenoxy)-N-phenylacetamide as a Novel Scaffold for Kinase Inhibitor Discovery
Abstract
Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The relentless pursuit of novel chemical matter that can modulate kinase activity with high potency and selectivity is paramount. This guide introduces 2-(4-acetylphenoxy)-N-phenylacetamide , a compound bearing a phenoxyacetamide core, as a candidate "privileged structure" for the discovery of new kinase inhibitors. While derivatives of this scaffold have shown diverse biological activities, a systematic evaluation of this specific molecule for kinase inhibition has not been thoroughly documented. We present a comprehensive, phased technical framework for researchers and drug development professionals to systematically synthesize, characterize, and evaluate the potential of this compound. This document provides not only detailed, self-validating experimental protocols for in vitro and cell-based assays but also explains the scientific rationale behind each step of the discovery cascade, from initial biochemical screening to cellular target engagement and phenotypic validation.
Introduction: The Rationale for Investigation
The Kinase Superfamily: A Premier Target Class in Drug Discovery
The human genome contains over 500 protein kinases, enzymes that catalyze the phosphorylation of substrate proteins. This process acts as a molecular switch, regulating a vast array of cellular activities, including proliferation, differentiation, metabolism, and apoptosis. Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making them highly sought-after therapeutic targets.
The Privileged Structure Concept in Medicinal Chemistry
The concept of "privileged structures" refers to molecular scaffolds that can serve as versatile templates for developing ligands for multiple, distinct biological targets.[1][2][3] These frameworks, often identified through empirical observation, possess favorable drug-like properties and are amenable to chemical modification, allowing for the efficient generation of compound libraries with a higher probability of identifying active molecules.[3][4]
The Phenoxyacetamide Scaffold: A Candidate Privileged Structure
The core of the title compound is a phenoxyacetamide moiety. Acetamide-containing molecules are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[5] Specifically, various N-phenylacetamide derivatives have demonstrated potent cytotoxic effects against cancer cell lines.[6][7] Furthermore, a structurally related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide, was found to inhibit osteoclast differentiation by modulating signaling pathways that include key kinases like MAPKs and Akt.[8][9] This precedent provides a strong rationale for investigating 2-(4-acetylphenoxy)-N-phenylacetamide as a foundational scaffold for a new class of kinase inhibitors.
Profile of 2-(4-acetylphenoxy)-N-phenylacetamide
Before embarking on a screening campaign, it is essential to understand the fundamental properties of the test article.
| Property | Value | Reference |
| CAS Number | 17172-76-8 | |
| Molecular Formula | C₁₆H₁₅NO₃ | [10] |
| Molecular Weight | 269.30 g/mol | [10] |
| Appearance | White to Off-White Crystalline Solid | [10] |
| Solubility | Soluble in DMSO, DMF; Slightly soluble in water | [10] |
Synthesis and Characterization
The availability of high-purity material is a prerequisite for any screening campaign. The synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide can be achieved through a straightforward nucleophilic substitution reaction.
Rationale for Synthetic Route
The proposed synthesis leverages commercially available starting materials in a robust, high-yielding reaction. The key step involves the Williamson ether synthesis, where the phenoxide of 4-hydroxyacetophenone acts as a nucleophile to displace the chloride from 2-chloro-N-phenylacetamide. This method is well-established and allows for facile purification of the final product.
Step-by-Step Synthesis Protocol
Adapted from related literature procedures.[11]
-
Preparation of Starting Materials: Ensure 2-chloro-N-phenylacetamide and 4-hydroxyacetophenone are of high purity (>98%). All solvents should be anhydrous.
-
Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 equivalent) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Nucleophilic Substitution: Add 2-chloro-N-phenylacetamide (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography to yield the pure product.
Characterization and Quality Control
The identity and purity of the synthesized compound must be rigorously confirmed before biological testing.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of starting materials.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be ≥95% for use in biological assays.
A Phased Approach to Kinase Inhibitor Profiling
A structured, multi-phase approach is essential for efficiently evaluating a new chemical entity. This workflow progresses from a broad, direct biochemical assessment to more complex, physiologically relevant cellular models.
Phase 1: In Vitro Biochemical Screening
Objective
The primary goal of this phase is to determine if 2-(4-acetylphenoxy)-N-phenylacetamide can directly inhibit the enzymatic activity of a purified kinase and to quantify its potency by determining the half-maximal inhibitory concentration (IC₅₀).
Causality of Experimental Design
A biochemical assay is the logical starting point because it provides a clean, unambiguous measure of the compound's interaction with the isolated kinase enzyme. This removes cellular complexities such as membrane permeability, efflux pumps, and metabolic degradation, allowing for a direct assessment of enzymatic inhibition. A positive result here validates the compound as a direct inhibitor.
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining kinase activity by measuring the amount of ATP consumed (and ADP produced) in the kinase reaction.[12]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test Compound: Prepare a 10 mM stock solution of 2-(4-acetylphenoxy)-N-phenylacetamide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration appropriate for the assay (often at or near the Kₘ for the specific kinase).
-
Kinase & Substrate: Dilute the purified kinase enzyme and its specific peptide or protein substrate to their final working concentrations in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted compound (or DMSO as a vehicle control) to the appropriate wells.
-
Add 5 µL of the kinase/substrate mixture to all wells.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega). This typically involves a two-step process:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction.
-
-
Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Self-Validating Controls:
-
No Inhibitor Control (100% Activity): Wells containing DMSO instead of the test compound.
-
No Enzyme Control (0% Activity): Wells containing buffer instead of the kinase enzyme.
-
Positive Control: A known inhibitor for the target kinase should be run in parallel to validate the assay performance.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)])
-
-
Determine IC₅₀:
-
Plot the Percent Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value. A compound with an IC₅₀ < 10 µM is typically considered a promising "hit" for further investigation.
-
Phase 2: Cell-Based Target Engagement and Pathway Analysis
Objective
To confirm that the compound can penetrate the cell membrane and inhibit the target kinase within the complex cellular environment.[13][14]
Causality of Experimental Design
A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability or rapid efflux.[13] This phase is a critical reality check. By measuring the phosphorylation of a known downstream substrate of the target kinase, we can directly assess "target engagement" and on-target activity in a more physiologically relevant setting.
Detailed Protocol: Western Blot for Downstream Substrate Phosphorylation
This protocol measures the level of a phosphorylated protein downstream of the target kinase.[15]
-
Cell Culture and Treatment:
-
Seed an appropriate cell line (e.g., one known to have an active signaling pathway involving the target kinase) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a low-serum medium for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of 2-(4-acetylphenoxy)-N-phenylacetamide (and a DMSO control) for 1-2 hours.
-
Stimulate the signaling pathway with an appropriate growth factor or activator (e.g., EGF, PMA) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the substrate.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4 °C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4 °C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Validation and Loading Control:
-
Strip the membrane and re-probe with an antibody against the total amount of the substrate protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Data Analysis and Interpretation
Quantify the band intensities using software like ImageJ. A successful result will show a dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate and loading control, confirming that the compound is cell-permeable and active against its intended target in a cellular context.
Phase 3: Cellular Phenotypic Assays
Objective
To determine if the on-target inhibition of the kinase translates into a meaningful biological response, such as the inhibition of cancer cell proliferation.
Causality of Experimental Design
This final validation step connects target engagement to cellular function. While the previous phase confirmed the compound hits its target, this phase answers the critical question: "Does hitting the target matter?" For an anti-cancer agent, a reduction in cell viability or proliferation is a key phenotypic endpoint.
Detailed Protocol: Anti-Proliferation Assay (MTT or equivalent)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-(4-acetylphenoxy)-N-phenylacetamide (and a DMSO control) for 72 hours.
-
Viability Measurement:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Analysis
Calculate the percentage of cell growth inhibition relative to the DMSO control for each concentration. Plot the results and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition). A potent GI₅₀ value that correlates with the biochemical IC₅₀ and cellular target engagement data provides strong evidence that the compound's anti-proliferative effect is mediated through the inhibition of the target kinase.
Future Directions and Advanced Studies
A compound that successfully navigates these three phases is considered a validated lead scaffold. The subsequent steps in a drug discovery program would include:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile. A highly selective inhibitor is often preferred to minimize off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to understand which chemical modifications improve potency and selectivity.
-
Scaffold Hopping: Using the validated phenoxyacetamide core as a starting point to design novel, structurally distinct scaffolds that retain or improve upon the desired biological activity, potentially leading to new intellectual property.[16][17][18]
Conclusion
The 2-(4-acetylphenoxy)-N-phenylacetamide scaffold represents an intriguing and underexplored starting point for the discovery of novel kinase inhibitors. Its chemical tractability and the biological activities of related structures provide a solid foundation for investigation. By employing the rigorous, phased experimental guide detailed herein—progressing from direct biochemical validation to cellular target engagement and functional phenotypic outcomes—researchers can systematically and efficiently evaluate the true potential of this compound. This structured approach, grounded in scientific causality, maximizes the probability of identifying a promising lead scaffold worthy of advancement into a full-fledged drug discovery program.
References
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Martens, S. lab, University of Vienna, Max Perutz Labs. (2023). In vitro kinase assay. Protocols.io. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]
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Costantino, L., & Barlocco, D. (n.d.). Privileged structures as leads in medicinal chemistry. PubMed. [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]
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OpenOChem Learn. (n.d.). Privileged Structures. OpenOChem Learn. [Link]
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Zhang, L., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed. [Link]
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MDPI. (n.d.). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI. [Link]
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Horton, D. A., et al. (n.d.). Privileged structures: applications in drug discovery. PubMed. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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Cambridge MedChem Consulting. (n.d.). Privileged Structures. Cambridge MedChem Consulting. [Link]
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ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
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Springer. (n.d.). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer. [Link]
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PubMed. (n.d.). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. PubMed. [Link]
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NIH. (n.d.). In vitro NLK Kinase Assay. PMC. [Link]
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Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
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CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
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ResearchGate. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. ResearchGate. [Link]
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ExportersIndia. (n.d.). 2-(4-Acetylphenoxy)-n- phenylacetamide. ExportersIndia. [Link]
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Arkivoc. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]
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NIH. (n.d.). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. PMC. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
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Indian Academy of Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. J. Chem. Sci. [Link]
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PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
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PubMed. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. PubMed. [Link]
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NIH. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]
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NIH. (n.d.). 2‐(4‐chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice. NIH. [Link]
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MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
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PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
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ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Laboratory-Scale Synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide
Abstract
This document provides a comprehensive, technically-grounded guide for the laboratory-scale synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide, a valuable intermediate in pharmaceutical and chemical research.[1] The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. The synthesis is approached via a two-step process, commencing with the preparation of 2-chloro-N-phenylacetamide, followed by a Williamson ether synthesis with 4-hydroxyacetophenone. This guide explains the causality behind experimental choices, ensures self-validating system through detailed characterization, and is grounded in authoritative chemical principles.
Introduction
2-(4-acetylphenoxy)-N-phenylacetamide is an organic compound with the molecular formula C₁₆H₁₅NO₃.[1] It serves as a key building block in the synthesis of more complex drug molecules and research chemicals.[1] Its structure, featuring an acetophenone moiety linked via an ether bridge to an N-phenylacetamide group, presents a versatile scaffold for medicinal chemistry explorations. The synthesis route detailed herein is robust, employing classical and well-understood organic reactions, making it accessible for a standard organic chemistry laboratory.
The core of this synthesis is the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide.[2] This reaction, developed by Alexander Williamson in 1850, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
Reaction Scheme
The overall synthesis is accomplished in two primary stages:
Step 1: Synthesis of 2-chloro-N-phenylacetamide (1)
Aniline is acylated with chloroacetyl chloride to yield the intermediate N-phenylacetamide.
Step 2: Synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide (2)
A Williamson ether synthesis is performed between 4-hydroxyacetophenone and 2-chloro-N-phenylacetamide.
Experimental Protocol
Materials and Reagents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties/Hazards |
| Aniline | C₆H₅NH₂ | 93.13 | 62-53-3 | Toxic, combustible liquid |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 79-04-7 | Corrosive, lachrymator |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 99-93-4 | Irritant |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Irritant, hygroscopic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Combustible, irritant |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable liquid |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable liquid, neurotoxin |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable liquid |
Step-by-Step Synthesis
Step 1: Synthesis of 2-chloro-N-phenylacetamide (1)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (5.0 g, 0.0537 mol) and potassium carbonate (14.8 g, 0.107 mol) in 100 mL of dry dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (6.06 g, 4.2 mL, 0.0537 mol) dropwise to the stirred solution over 15-20 minutes. This slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:2 mixture of toluene and ethyl acetate as the eluent.[4]
-
Work-up and Isolation: Once the reaction is complete, remove the DCM using a rotary evaporator. Wash the resulting solid with an excess of water to remove potassium salts.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2-chloro-N-phenylacetamide as a white solid.[4]
Step 2: Synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide (2)
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-hydroxyacetophenone (2.0 g, 0.0147 mol), 2-chloro-N-phenylacetamide (2.5 g, 0.0147 mol), and anhydrous potassium carbonate (4.06 g, 0.0294 mol) in 50 mL of dimethylformamide (DMF). Potassium carbonate acts as the base to deprotonate the hydroxyl group of 4-hydroxyacetophenone, forming the phenoxide nucleophile necessary for the SN2 reaction.[5]
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12 hours. Monitor the reaction by TLC (3:2 Toluene:Ethyl acetate).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. Recrystallize the crude product from ethanol to yield pure 2-(4-acetylphenoxy)-N-phenylacetamide.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Aniline is toxic and can be absorbed through the skin. Handle with extreme care.
-
Chloroacetyl chloride is corrosive and a lachrymator. Use a syringe or dropping funnel for its addition.
-
DCM is a volatile and suspected carcinogen. Minimize inhalation.
-
DMF is an irritant. Avoid contact with skin and eyes.
Reaction Mechanism and Workflow
The synthesis of the target molecule is underpinned by the SN2 mechanism of the Williamson ether synthesis.
Figure 1: Conceptual workflow of the Williamson ether synthesis step.
Characterization of 2-(4-acetylphenoxy)-N-phenylacetamide
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid[1] |
| Molecular Formula | C₁₆H₁₅NO₃[1] |
| Molecular Weight | 269.30 g/mol [6] |
| Melting Point | 176-178 °C[1] |
| Solubility | Soluble in DMSO and DMF, slightly soluble in water[1] |
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic peaks corresponding to the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amide) | ~3300 |
| C=O stretch (ketone) | ~1680 |
| C=O stretch (amide) | ~1660 |
| C-O-C stretch (ether) | ~1250 and ~1050 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum will provide detailed structural information. The expected chemical shifts (δ) in a suitable solvent like DMSO-d₆ would be approximately:
-
~10.0 ppm (s, 1H): Amide N-H proton.
-
~7.0-8.0 ppm (m, 9H): Aromatic protons.
-
~4.8 ppm (s, 2H): Methylene (-O-CH₂-) protons.
-
~2.5 ppm (s, 3H): Acetyl (-CO-CH₃) protons.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (269.30).
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. The provided characterization data will aid in the verification of the final product's identity and purity.
References
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-
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TradeIndia. 2-(4-Acetylphenoxy)-n- phenylacetamide. [Link]
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Arkivoc. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. [Link]
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ResearchGate. (PDF) Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Journal of Chemical Sciences. Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. [Link]
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-
JCBPS. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
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-
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-
NIST WebBook. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]
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Application Note: A Comprehensive Guide to In Vitro Cytotoxicity Profiling of 2-(4-acetylphenoxy)-N-phenylacetamide
Abstract
This document provides a detailed, multi-assay framework for the comprehensive in vitro cytotoxic evaluation of 2-(4-acetylphenoxy)-N-phenylacetamide , a compound recognized for its utility as a pharmaceutical intermediate and a member of the acetamide class of molecules currently under investigation for various therapeutic applications.[1][2] The evaluation of a compound's cytotoxic potential is a foundational step in drug discovery, offering critical insights into its therapeutic window and mechanism of action.[3][4] This guide is designed for researchers in drug development and cell biology, presenting a cohesive workflow that integrates assays for metabolic viability, cell membrane integrity, and the mode of cell death. We provide not just step-by-step protocols but also the scientific rationale behind methodological choices, ensuring a robust and reliable assessment of the compound's cellular impact.
Introduction: The Rationale for Cytotoxicity Profiling
The acetamide scaffold is a recurring motif in the design of novel therapeutic agents, with derivatives being explored for anticancer, anti-inflammatory, and antimicrobial properties.[5][6] Specifically, various acetamide derivatives have been shown to induce apoptosis in cancer cell lines, making them an area of significant interest in oncology research.[5][7] The subject of this note, 2-(4-acetylphenoxy)-N-phenylacetamide (CAS No: 17172-76-8), is a solid, crystalline organic compound with the molecular formula C₁₆H₁₅NO₃.[1][8] Given its role as a synthetic intermediate, understanding its intrinsic cellular toxicity is paramount for guiding future drug design and ensuring safety.[1]
A thorough cytotoxic profile cannot be achieved with a single assay. A multi-parametric approach is essential to build a complete picture of a compound's effect on cells. This application note details a three-pronged strategy:
-
Metabolic Viability Assessment: The MTT assay measures the metabolic activity of a cell, which is often used as a proxy for cell viability.[3][4]
-
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the leakage of a cytosolic enzyme from cells with compromised plasma membranes, a hallmark of necrosis.[3]
-
Mechanism of Cell Death Analysis: The Annexin V & Propidium Iodide (PI) assay differentiates between viable, apoptotic, and necrotic cells, providing crucial insights into how the compound induces cell death.[9]
This integrated workflow allows researchers to determine not only if a compound is toxic but also how it mediates its effects at the cellular level.
Pre-Experimental Preparation
Compound Handling and Stock Solution Preparation
2-(4-acetylphenoxy)-N-phenylacetamide is reported to be soluble in DMSO and dimethylformamide, with slight solubility in water.[1][2] For cell-based assays, a high-concentration, sterile-filtered stock solution in DMSO is recommended.
-
Action: Prepare a 10 mM stock solution of 2-(4-acetylphenoxy)-N-phenylacetamide in cell-culture-grade DMSO.
-
Rationale: A high-concentration stock allows for minimal volume addition to cell cultures, preventing solvent-induced cytotoxicity. The final concentration of DMSO in the culture medium must not exceed 0.5% (v/v), as higher concentrations can independently affect cell viability.[3]
-
Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.[2]
Cell Line Selection and Maintenance
The choice of cell lines is critical for contextualizing the cytotoxicity data. Since acetamide derivatives have shown promise as anticancer agents, we recommend screening against a panel of human cancer cell lines and a non-cancerous control line to assess for cancer-specific cytotoxicity.[5][7][10]
Recommended Cell Panel:
| Cell Line | Cancer Type | Rationale |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | A common model for hormone-responsive breast cancer; used in testing other acetamide derivatives.[5][11] |
| PC3 | Prostate Carcinoma | A model for androgen-independent prostate cancer; shown to be sensitive to acetamide compounds.[7][10][12] |
| HeLa | Cervical Cancer | A robust and widely used cancer cell line for initial cytotoxicity screening.[4][9] |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line used to determine the compound's selectivity index and general cytotoxicity.[4] |
Culture Conditions: All cell lines should be cultured in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Integrated Experimental Workflow
Caption: Principle of the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment. [3]2. Compound Treatment: Prepare serial dilutions of 2-(4-acetylphenoxy)-N-phenylacetamide in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include wells for "Vehicle Control" (medium with the same DMSO concentration as the highest compound dose) and "Untreated Control" (medium only). A positive control like Doxorubicin is also recommended. [3]3. Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Percent Viability: Calculate using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
IC₅₀ Determination: Plot percent viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration that inhibits cell viability by 50%. [3][9]
Protocol 2: Membrane Integrity Assessment (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon plasma membrane damage or cell lysis (necrosis). The LDH assay measures the activity of this released enzyme, which is proportional to the number of lysed cells.
Caption: Principle of the LDH cytotoxicity assay.
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay (Section 4).
-
Controls: In addition to vehicle controls, set up a "Maximum LDH Release" control by adding a lysis buffer (provided in commercial kits) to untreated cells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (commercially available) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if required by the kit).
-
Data Acquisition: Measure the absorbance at 490 nm.
Data Analysis:
-
Percent Cytotoxicity: Calculate using the formula: (% Cytotoxicity) = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)] * 100.
Protocol 3: Mechanism of Cell Death (Annexin V / PI Assay)
Principle: This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membranes. [3][9]
Caption: Cellular states as defined by Annexin V/PI staining.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC₅₀ value for 24 or 48 hours. [9]2. Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Combine all cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature. [3]5. Data Acquisition: Analyze the stained cells by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.
Data Analysis:
-
The results are visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Lower-Left Quadrant (Q3): Viable cells (Annexin V- / PI-).
-
Lower-Right Quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-).
-
Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+).
-
Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death induced by the compound.
Data Presentation and Interpretation
Example Data Summary Table:
| Cell Line | Compound IC₅₀ (µM) | % Max LDH Release at 2x IC₅₀ | Primary Mode of Death (Annexin V/PI) |
|---|---|---|---|
| MCF-7 | [Insert Value] | [Insert Value] | [e.g., Apoptosis] |
| PC3 | [Insert Value] | [Insert Value] | [e.g., Apoptosis] |
| HeLa | [Insert Value] | [Insert Value] | [e.g., Necrosis] |
| HEK293 | [Insert Value] | [Insert Value] | [e.g., Apoptosis] |
Data should be presented as mean ± standard deviation from at least three independent experiments. [3] Interpretive Scenarios:
-
High Potency, Low LDH Release, High Annexin V+ / PI- Population: Suggests the compound is a potent inducer of apoptosis.
-
High Potency, High LDH Release, High PI+ Population: Suggests the compound primarily induces necrotic cell death.
-
Low IC₅₀ in Cancer Lines, High IC₅₀ in HEK293: Indicates desirable cancer-selective cytotoxicity.
Conclusion
This application note provides a robust, multi-faceted strategy for characterizing the in vitro cytotoxicity of 2-(4-acetylphenoxy)-N-phenylacetamide. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and the specific pathways of cell death (Annexin V/PI), researchers can build a comprehensive profile of the compound's biological activity. This detailed understanding is essential for making informed decisions in the drug discovery pipeline, guiding lead optimization, and advancing promising therapeutic candidates.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- BenchChem. (2025). Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Relationships.
- Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
- ExportersIndia. (n.d.). 2-(4-Acetylphenoxy)-n- phenylacetamide.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Sigma-Aldrich. (n.d.). 2-(4-Acetylphenoxy)-N-phenylacetamide 17172-76-8.
- Tradeindia. (n.d.). 2-(4-acetylphenoxy)-n-phenylacetamide.
- PubMed. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity.
- American Association for Cancer Research. (2004). Differential activity of acetamide derivatives against in vitro prostate cancer models.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71.
- PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH.
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- 2. 2-(4-acetylphenoxy)-n-phenylacetamide - Cas No: 17172-76-8, Purity: 95%, Molecular Formula: C16h15no3, Molecular Weight: 269.3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
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Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Screening of "2-(4-acetylphenoxy)-N-phenylacetamide" Derivatives
Abstract
The persistent rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Acetamide derivatives, particularly those incorporating a phenoxy scaffold, represent a promising class of compounds with potential antimicrobial properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of novel "2-(4-acetylphenoxy)-N-phenylacetamide" derivatives. It offers a strategic framework, from foundational principles to detailed, step-by-step protocols for essential assays, including agar disk diffusion, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and subsequent evaluation of Minimum Bactericidal Concentration (MBC). The causality behind experimental choices is elucidated to ensure robust and reproducible outcomes, empowering research teams to effectively evaluate the potential of this chemical series as a new line of antimicrobial agents.
Introduction: The Rationale for Screening Phenoxyacetamide Derivatives
The global health landscape is increasingly threatened by the emergence of multidrug-resistant (MDR) pathogens, rendering many current antibiotic therapies ineffective. This crisis fuels the urgent search for new chemical entities (NCEs) with novel mechanisms of action. The N-phenylacetamide moiety is a core structure in various synthetic pharmaceuticals that display a broad spectrum of biological activities.[1] The incorporation of a phenoxy group can further modulate the physicochemical and biological properties of the parent molecule, potentially enhancing its antimicrobial efficacy.[2]
Derivatives of "2-(4-acetylphenoxy)-N-phenylacetamide" are of particular interest due to their structural features, which suggest potential for interaction with microbial targets. The synthesis of related phenoxyacetamide and N-phenylacetamide derivatives has been explored, with various analogs demonstrating notable antibacterial and antifungal activities.[3][4] Therefore, a systematic and rigorous screening cascade is essential to identify and characterize the most promising candidates within this series.
This guide is structured to provide both the theoretical underpinnings and the practical, validated protocols necessary for a comprehensive preliminary antimicrobial evaluation.
Foundational Screening Workflow
A tiered or sequential screening approach is the most resource-efficient strategy. It begins with a broad primary screen to identify any activity, followed by more quantitative secondary assays to determine potency and the nature of the antimicrobial effect (i.e., bacteriostatic vs. bactericidal).
Caption: High-level workflow for antimicrobial screening of novel compounds.
Materials and Reagents
This section details the essential materials for the described protocols. All reagents should be of analytical grade or higher.
-
Test Compounds: Synthesized "2-(4-acetylphenoxy)-N-phenylacetamide" derivatives, accurately weighed and solubilized in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO), creating stock solutions (e.g., 10 mg/mL).
-
Microbial Strains (ATCC® recommended):
-
Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungi (Yeast): Candida albicans (e.g., ATCC 10231).
-
-
Culture Media:
-
Mueller-Hinton Agar (MHA) for disk diffusion and bacterial viability.
-
Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB), for MIC testing.
-
Sabouraud Dextrose Agar/Broth for fungal culture.
-
Tryptic Soy Broth (TSB) or Nutrient Broth for inoculum preparation.
-
-
Reagents & Consumables:
-
Sterile 0.9% saline solution.
-
McFarland Turbidity Standards (0.5 standard is critical).
-
Sterile cotton swabs.
-
Sterile filter paper disks (6 mm diameter).
-
Sterile 96-well microtiter plates.
-
Micropipettes and sterile tips.
-
Positive Control Antibiotics: Ciprofloxacin or Gentamicin for bacteria; Fluconazole for fungi.
-
Negative Control: DMSO or the solvent used for compound dissolution.
-
Incubator (35-37°C for bacteria, 28-30°C for fungi).
-
Experimental Protocols
Adherence to standardized methodologies is paramount for generating reliable and comparable data. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority.[5]
Protocol 1: Agar Disk Diffusion Test (Kirby-Bauer Method)
This method serves as an excellent primary screen to qualitatively assess the antimicrobial activity of the synthesized derivatives. It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test microorganism.[6][7]
Causality: The formation of a clear "zone of inhibition" around the disk indicates that the compound, at the concentrations achieved through diffusion, is capable of inhibiting the growth of the microorganism. The diameter of this zone provides a preliminary, qualitative measure of the compound's potency and diffusibility in agar.[8]
Step-by-Step Procedure:
-
Inoculum Preparation: From a pure, overnight culture, select 3-5 well-isolated colonies and suspend them in sterile saline. Vortex thoroughly and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[9]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place paper disks impregnated with a known amount of the test compound (e.g., 30 µg) onto the agar surface. Gently press each disk to ensure complete contact with the agar. Also include positive and negative control disks.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours for bacteria.
-
Result Measurement: After incubation, measure the diameter of the zones of complete inhibition (in millimeters) using a ruler or calipers.
Data Presentation: Example Table for Disk Diffusion Results
| Compound ID | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) | C. albicans (mm) |
| Derivative 1 | 18 | 15 | 11 | 0 |
| Derivative 2 | 22 | 19 | 14 | 12 |
| Derivative 3 | 10 | 0 | 0 | 0 |
| Ciprofloxacin (30µg) | 25 | 28 | 24 | - |
| Fluconazole (25µg) | - | - | - | 22 |
| DMSO (Solvent) | 0 | 0 | 0 | 0 |
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. This quantitative assay is the gold standard for determining the potency of an antimicrobial agent.[2] The protocol follows the CLSI M07 guidelines.[5]
Causality: This method exposes the microorganism to a range of precisely defined concentrations of the test compound. By identifying the lowest concentration at which no growth occurs, we can quantitatively define the compound's inhibitory potency. This is crucial for comparing different derivatives and for guiding potential therapeutic dosage.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Procedure:
-
Plate Preparation: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculum Preparation and Addition: Prepare a standardized inoculum as described in the disk diffusion method. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Causality: While the MIC test identifies the concentration that inhibits growth, it doesn't confirm cell death. By subculturing from the clear wells of the MIC plate onto antibiotic-free agar, we can determine the concentration at which the bacteria are actually killed (i.e., unable to regrow). An agent is typically considered bactericidal if the MBC is no more than four times the MIC.
Step-by-Step Procedure:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: Using a calibrated loop or pipette, take a 10-20 µL aliquot from each of these clear wells and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is practically observed as no colony growth (or only 1-2 colonies) on the subculture plate.
Data Presentation: Example Table for MIC and MBC Results
| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Derivative 1 | S. aureus | 16 | 32 | Bactericidal (2) |
| Derivative 1 | E. coli | 32 | >128 | Bacteriostatic |
| Derivative 2 | S. aureus | 8 | 8 | Bactericidal (1) |
| Derivative 2 | E. coli | 16 | 32 | Bactericidal (2) |
| Ciprofloxacin | S. aureus | 0.5 | 1 | Bactericidal (2) |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | Bactericidal (2) |
Trustworthiness and Self-Validation
To ensure the integrity and validity of the screening results, every assay must include a set of internal controls:
-
Positive Control: A standard antibiotic with known activity against the test organisms. This validates that the assay conditions and microbial strains are responsive as expected.
-
Negative (Solvent) Control: The solvent (e.g., DMSO) used to dissolve the test compounds. This ensures that the solvent itself has no antimicrobial activity at the concentrations used.
-
Growth Control: Inoculated medium without any test compound. This confirms the viability and normal growth of the microorganism under the assay conditions.
-
Sterility Control: Uninoculated medium. This verifies the sterility of the media and the aseptic technique used.
Consistent and expected results from these controls are mandatory for the validation of the data obtained for the test derivatives.
Conclusion and Future Directions
This application note provides a robust framework for the initial antimicrobial screening of "2-(4-acetylphenoxy)-N-phenylacetamide" derivatives. By following these standardized and validated protocols, researchers can generate reliable data to identify promising lead compounds. Derivatives exhibiting potent bactericidal activity (low MIC/MBC values) against a broad spectrum of pathogens would be prioritized for further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy models. This systematic approach is a critical first step in the long and complex journey of antimicrobial drug discovery.
References
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]
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Wikipedia contributors. (2024). Minimum inhibitory concentration. In Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2023). Minimum bactericidal concentration. In Wikipedia, The Free Encyclopedia. [Link]
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Biology LibreTexts. (2021). Minimal Inhibitory Concentration (MIC). [Link]
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Bondad, M. G., et al. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. [Link]
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Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. [Link]
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Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Zhou, L., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2649. [Link]
-
Chimirri, A., et al. (2002). Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. Il Farmaco, 57(1), 3-7. [Link]
-
Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology. [Link]
-
Wikipedia contributors. (2024). Disk diffusion test. In Wikipedia, The Free Encyclopedia. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
CLSI. (2020). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]
-
Hombach, M., et al. (2022). EUCAST Reading guide for disk diffusion testing. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
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Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. StatPearls. [Link]
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World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Application Notes and Protocols for the Evaluation of Phenoxyacetamide Analogs as Anti-inflammatory Agents
Introduction: The Therapeutic Promise of Phenoxyacetamide Analogs in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in modern drug discovery is the development of novel anti-inflammatory agents with improved efficacy and safety profiles. Phenoxyacetamide analogs have emerged as a promising class of compounds, with a chemical scaffold that offers extensive possibilities for synthetic modification to optimize therapeutic properties.[1]
The anti-inflammatory potential of phenoxyacetamide derivatives is thought to be linked to their ability to modulate key enzymatic and signaling pathways that drive the inflammatory response.[2][3] Several studies have indicated that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, potent mediators of inflammation.[2][4] Furthermore, emerging evidence suggests that some phenoxyacetamide analogs may interfere with pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] These pathways regulate the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and inducible inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory activity of novel phenoxyacetamide analogs. The protocols outlined herein cover essential in vitro and in vivo assays, from initial cytotoxicity screening to the elucidation of underlying molecular mechanisms, ensuring a thorough and scientifically rigorous assessment.
Part 1: Foundational In Vitro Evaluation
A critical first step in the evaluation of any new compound is to determine its bioactivity and safety profile in a relevant cellular model. The murine macrophage cell line, RAW 264.7, is a widely accepted and robust model for studying inflammation in vitro. These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimic many of the key cellular events observed in inflammation, including the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.
General Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of phenoxyacetamide analogs.
Caption: General experimental workflow for in vitro screening.
Protocol: Cell Viability Assessment (MTT Assay)
Rationale: It is crucial to ensure that any observed anti-inflammatory effects of the phenoxyacetamide analogs are not a result of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of the phenoxyacetamide analogs for 24 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol: Nitric Oxide (NO) Production Measurement (Griess Assay)
Rationale: During inflammation, iNOS is upregulated in macrophages, leading to a significant increase in the production of NO, a key inflammatory mediator. The Griess assay provides a simple and sensitive method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well. Pre-treat with the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol: Pro-inflammatory Cytokine Measurement (ELISA)
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the levels of these cytokines in the cell culture supernatant.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well. Pre-treat with phenoxyacetamide analogs for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect the culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions meticulously. This typically involves the use of a capture antibody, the sample, a detection antibody, an enzyme conjugate, and a substrate for colorimetric detection.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve generated for each specific cytokine.
Part 2: Elucidating the Molecular Mechanism of Action
To understand how phenoxyacetamide analogs exert their anti-inflammatory effects, it is essential to investigate their impact on key intracellular signaling pathways that regulate inflammation. The NF-κB and MAPK pathways are central to this process.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of inflammation.[6] In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes.[7]
Caption: The NF-κB signaling pathway and potential points of inhibition.
Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By examining the phosphorylation status of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., p38, ERK, JNK) pathways, we can determine if the phenoxyacetamide analogs inhibit their activation.
Protocol:
-
Cell Lysis: After a shorter stimulation period (e.g., 30-60 minutes with LPS), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the phosphorylated and total forms of IκBα, p65, p38, ERK, and JNK.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Part 3: In Vivo Validation of Anti-inflammatory Activity
Positive results from in vitro studies are promising, but it is essential to validate these findings in a living organism. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized acute inflammation model for screening potential anti-inflammatory drugs.
Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: The subcutaneous injection of carrageenan into the paw of a rat induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this edema is a measure of its in vivo anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and groups receiving different doses of the phenoxyacetamide analog. Administer the compounds orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Part 4: Data Interpretation and Structure-Activity Relationship (SAR)
Systematic evaluation of a series of phenoxyacetamide analogs allows for the development of a Structure-Activity Relationship (SAR). This involves correlating the chemical structure of the analogs with their observed biological activity.
Hypothetical Data Summary
The following tables present hypothetical data for a series of phenoxyacetamide analogs, illustrating how quantitative data can be structured for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of Phenoxyacetamide Analogs
| Compound | R¹ Group | R² Group | Cytotoxicity (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| PA-1 | H | H | >100 | 55.2 | 62.1 | 75.4 |
| PA-2 | 4-Cl | H | >100 | 25.8 | 30.5 | 38.9 |
| PA-3 | 4-NO₂ | H | 85.6 | 15.3 | 18.2 | 22.7 |
| PA-4 | H | CH₃ | >100 | 48.9 | 55.3 | 68.1 |
| PA-5 | 4-Cl | CH₃ | >100 | 20.1 | 24.7 | 31.5 |
| Diclofenac | - | - | 95.3 | 18.5 | 22.4 | 29.8 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control | - | 0 |
| PA-3 | 25 | 35.2 |
| PA-3 | 50 | 58.9 |
| Indomethacin | 10 | 65.4 |
SAR Insights
Conclusion
The protocols and methodologies detailed in this guide provide a robust framework for the comprehensive evaluation of phenoxyacetamide analogs as potential anti-inflammatory therapeutics. By integrating in vitro screening, mechanistic studies, and in vivo validation, researchers can effectively identify promising lead compounds and elucidate their modes of action. A thorough understanding of the structure-activity relationship is paramount in the iterative process of drug design, ultimately paving the way for the development of novel and effective treatments for a wide range of inflammatory disorders.
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Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One. Available from: [Link]
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Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available from: [Link]
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(PDF) Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. Available from: [Link]
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Application Notes and Protocols for the Investigation of 2-(4-acetylphenoxy)-N-phenylacetamide in Cancer Cell Line Studies
Senior Application Scientist Note: Direct experimental data on the anticancer effects of "2-(4-acetylphenoxy)-N-phenylacetamide" is not extensively available in the current body of scientific literature. However, based on the well-documented activities of structurally similar phenoxyacetamide and phenylacetamide derivatives, we can establish a robust framework for investigating its potential as an anticancer agent. This guide provides detailed protocols and scientific rationale for the evaluation of this compound, leveraging insights from studies on its close analogs. The methodologies outlined herein are designed to rigorously assess its cytotoxic and pro-apoptotic potential in relevant cancer cell lines.
Introduction: The Rationale for Investigating 2-(4-acetylphenoxy)-N-phenylacetamide
Phenylacetamide and its derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[1][2][3][4] The core structure of these molecules offers a versatile scaffold for chemical modifications aimed at enhancing potency and selectivity. The target compound, "2-(4-acetylphenoxy)-N-phenylacetamide," incorporates a phenoxyacetamide backbone, which is a recurring motif in molecules with demonstrated anticancer activity.
Studies on analogous compounds, such as 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, have shown potent cytotoxic effects, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines.[4] The mechanism of action for this class of compounds is often linked to the induction of apoptosis, or programmed cell death, a critical pathway that is frequently dysregulated in cancer.[5][6][7] Therefore, a systematic evaluation of "2-(4-acetylphenoxy)-N-phenylacetamide" is warranted to determine its potential as a novel therapeutic candidate.
This document serves as a comprehensive guide for researchers, providing a logical workflow and detailed protocols for the initial in vitro characterization of this compound.
Potential Applications and Screening Strategy
Based on the activities of its structural analogs, "2-(4-acetylphenoxy)-N-phenylacetamide" is a candidate for screening against a panel of cancer cell lines, with a primary focus on hormone-dependent and independent cancers where similar derivatives have shown efficacy.
Initial Screening Panel:
-
Prostate Cancer: PC-3 (androgen-independent)
-
Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative)
A logical workflow for the initial investigation is depicted below:
Figure 1: A two-phase experimental workflow for the initial in vitro evaluation of "2-(4-acetylphenoxy)-N-phenylacetamide".
Comparative Cytotoxicity Data of Analogous Compounds
To provide a benchmark for expected potency, the following table summarizes the cytotoxic activities (IC50 values) of several phenylacetamide derivatives against common cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | [2] |
| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08 | [2] |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | [2] |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | [2] |
| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide (2b) | PC3 | 52 | [4] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | 80 | [4] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | 100 | [4] |
Detailed Experimental Protocols
The following protocols are foundational for the investigation of "2-(4-acetylphenoxy)-N-phenylacetamide".
Cell Culture Protocols
4.1.1. PC-3 Prostate Cancer Cell Line
-
Growth Medium: Coon's Modified Ham's F12 medium supplemented with 7% Fetal Bovine Serum (FBS) and 2mM L-Glutamine.[8] Alternatively, High Glucose DMEM with 10% FBS can be used.[9]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculture Routine:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Briefly rinse the cell layer with a sterile Phosphate-Buffered Saline (PBS) solution.
-
Add 2.0 to 3.0 mL of 0.25% (w/v) Trypsin-0.53 mM EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[10] Do not agitate the flask, as this can cause cell clumping.[10]
-
Neutralize the trypsin by adding 6.0 to 8.0 mL of complete growth medium.[10]
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing fresh, pre-warmed medium. A split ratio of 1:3 to 1:6 is recommended.[8][10]
-
Change the medium every 2-3 days.
-
4.1.2. MCF-7 Breast Cancer Cell Line
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL bovine insulin.[11]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[11][12]
-
Subculture Routine:
-
When cells reach approximately 85-90% confluency, aspirate the culture medium.[11]
-
Wash the cells twice with sterile PBS.[12]
-
Add 2-3 mL of warm 0.25% Trypsin-0.53 mM EDTA solution and incubate at 37°C for 5-15 minutes until the cells detach.[11][12]
-
Add 10 mL of complete growth medium to neutralize the trypsin.[11]
-
Gently resuspend the cells by pipetting.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.[11]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.[11]
-
Plate the cells at the desired density in a new flask.
-
Renew the medium 2-3 times per week.[11]
-
MTS Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product, which is proportional to the number of viable cells.[13]
-
Materials:
-
96-well cell culture plates
-
MTS reagent (e.g., from Promega)
-
Phenol red-free culture medium
-
Microplate reader capable of measuring absorbance at 490 nm
-
-
Protocol:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of "2-(4-acetylphenoxy)-N-phenylacetamide" in phenol red-free medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Record the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
-
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15][16]
-
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.[15][16][17]
-
Protocol (for adherent cells on coverslips):
-
Seed cells on sterile coverslips in a culture plate and treat with the test compound for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[15][18]
-
Permeabilization: Wash twice with PBS and then incubate with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to permeabilize the cells.[18]
-
Wash twice with deionized water.[18]
-
Equilibration: Incubate the cells with an equilibration buffer provided in a commercial TUNEL assay kit for 10 minutes.[15]
-
Labeling: Prepare the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) according to the kit manufacturer's instructions. Add the mix to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.[15][17][18]
-
Stopping the Reaction: Wash the cells with a stop/wash buffer (often saline-sodium citrate) as per the kit's protocol.[15]
-
Counterstaining: If desired, counterstain the nuclei with a DNA stain such as DAPI.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using an antifade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Caspase-3 Colorimetric Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric assay.
-
Principle: The assay utilizes a peptide substrate labeled with the chromophore p-nitroaniline (pNA). Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance at 405 nm.[19][20][21]
-
Protocol:
-
Plate and treat approximately 2 x 10^6 cells with the test compound. Include an untreated control.[22]
-
Cell Lysis: After treatment, pellet the cells by centrifugation and lyse them using a chilled lysis buffer provided in a commercial caspase-3 assay kit. Incubate on ice for 10-15 minutes.[19][21]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.[21]
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Assay Reaction: In a 96-well plate, add 50 µL of the cell lysate per well.
-
Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.[21][22]
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.[21][22]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[19][21]
-
Measure the absorbance at 405 nm using a microplate reader.[19][21]
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Putative Mechanism of Action: Induction of Apoptosis
Phenylacetamide derivatives frequently exert their anticancer effects by inducing apoptosis.[1][2][4] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[5][6][23]
Figure 2: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways that may be activated by phenylacetamide derivatives.
Conclusion and Future Directions
While "2-(4-acetylphenoxy)-N-phenylacetamide" remains an uncharacterized compound in the context of cancer biology, the established anticancer properties of its structural analogs provide a strong rationale for its investigation. The protocols detailed in this guide offer a standardized and comprehensive approach to its initial in vitro evaluation. Positive results from these foundational assays, particularly a low micromolar IC50 and clear evidence of apoptosis induction, would justify further studies, including cell cycle analysis, investigation of specific apoptotic pathway proteins (e.g., Bcl-2 family members), and eventual progression to in vivo models.
References
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Fulda, S. (2010). Apoptotic cell signaling in cancer progression and therapy. Journal of Clinical Oncology, 28(15), 2635-2643. Available at: [Link]
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REPROCELL. (2021). Example Protocol for the Culture of the PC-3 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. Available at: [Link]
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Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Available at: [Link]
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Yu, H., & Zhang, L. (2014). Apoptotic pathways and cancer. In Systems Biology of Cancer (pp. 315-330). Cambridge University Press. Available at: [Link]
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Axol Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Available at: [Link]
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Various Authors. (2012). How to culture MCF7 cells?. ResearchGate. Available at: [Link]
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Ubigene. (2025). Tips for Quickly Master MCF7 Cell Culture and Gene Editing !. Available at: [Link]
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Jeong, J. K., & Lee, J. H. (2015). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 7(2), 643–663. Available at: [Link]
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Fulda, S., & Debatin, K. M. (2006). Apoptosis signaling pathways in anticancer therapy. Current Medicinal Chemistry-Anti-Cancer Agents, 6(6), 569-575. Available at: [Link]
-
Sophie, M. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Available at: [Link]
-
Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Available at: [Link]
-
Various Authors. (2015). What are the culture conditions for prostate cancer cell line PC-3?. ResearchGate. Available at: [Link]
-
Farnham lab. (n.d.). MCF-7 Cell Culture. ENCODE. Available at: [Link]
-
Chimento, A., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5262. Available at: [Link]
-
Tavallaei, O., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Abbkine. (n.d.). Caspase-3 Assay Kit (Colorimetric). Available at: [Link]
-
Cell Biologics Inc. (n.d.). TUNEL Apoptosis Assay (TUNEL) For Research Use Only. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Wang, X., et al. (2014). Isolation and enrichment of PC-3 prostate cancer stem-like cells using MACS and serum-free medium. Experimental and Therapeutic Medicine, 7(4), 833–838. Available at: [Link]
-
Takara Bio. (2015). ApoAlert Caspase Colorimetric Assay Kits User Manual. Available at: [Link]
-
Tavallaei, O., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. ProQuest. Available at: [Link]
-
Chimento, A., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. Available at: [Link]
-
Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Available at: [Link]
-
Public Health England. (n.d.). PC-3 - Culture Collections. Available at: [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. Available at: [Link]
-
JoVE. (2023). Video: The TUNEL Assay. Available at: [https://www.jove.com/v/103 TUNEL-assay-to-detect-apoptotic-cells-in-tissue-sections]([Link] TUNEL-assay-to-detect-apoptotic-cells-in-tissue-sections)
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Application Note: High-Throughput Screening Strategies for Novel 2-(4-acetylphenoxy)-N-phenylacetamide-Based Chemical Libraries
Abstract
The 2-(4-acetylphenoxy)-N-phenylacetamide scaffold represents a versatile and promising starting point for the development of novel therapeutics. Derivatives of this core structure have demonstrated a wide range of biological activities, including potent anticancer properties.[1][2] This application note provides detailed principles and step-by-step protocols for high-throughput screening (HTS) of chemical libraries based on this scaffold against two high-value target classes implicated in oncology: protein kinases and protein-protein interactions (PPIs). We present two robust, homogeneous assay formats—a luminescence-based kinase activity assay and a fluorescence polarization-based PPI binding assay—designed for scalability and automation, enabling the rapid identification of bioactive hit compounds.
Introduction: The Rationale for Screening Phenylacetamide Libraries
The discovery of novel small-molecule therapeutics is often accelerated by screening chemical libraries built around a core scaffold known to possess biological relevance. The 2-(4-acetylphenoxy)-N-phenylacetamide structure is one such scaffold. While primarily documented as a chemical intermediate, its derivatives have been synthesized and evaluated for significant pharmacological activities, including anti-inflammatory, antimicrobial, and particularly, anticancer effects.[3][4][5] The structural motifs within this scaffold—an acetamide linkage and substituted phenyl rings—are common in known bioactive molecules, suggesting a high potential for interaction with diverse biological targets.
Given the demonstrated efficacy of its analogs against various cancer cell lines, screening libraries derived from this scaffold against key oncological targets is a logical and promising strategy.[1] High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate the vast biological space accessible to these compounds.[6] This guide details the application of two distinct, industry-standard HTS technologies to empower researchers to identify and characterize novel modulators of protein kinases and protein-protein interactions originating from 2-(4-acetylphenoxy)-N-phenylacetamide libraries.
Assay Strategy 1: Identifying Protein Kinase Inhibitors via ADP Detection
Protein kinases are a critical class of enzymes involved in cellular signaling and are among the most important targets for cancer drug discovery.[7] A universal method for assessing kinase activity is to measure the production of adenosine diphosphate (ADP), a product common to all kinase-catalyzed phosphorylation reactions.[8][9] The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies ADP levels, making it a robust platform for HTS.
Principle of the Luminescence-Based Kinase Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the library compounds. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This step is crucial because high ATP levels can interfere with the subsequent detection step by creating background signal. In the second step, a Kinase Detection Reagent is added to convert the ADP generated by the kinase into a luminescent signal. This reagent contains luciferase and its substrate, luciferin. The ADP is converted to ATP, which then drives the luciferase-mediated reaction, producing light that is directly proportional to the initial kinase activity. Inhibitors from the compound library will prevent ADP formation, resulting in a decrease in luminescence.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Detailed HTS Protocol for Kinase Inhibition
This protocol is optimized for a 384-well plate format.
A. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the specific kinase (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Plates: Serially dilute the 2-(4-acetylphenoxy)-N-phenylacetamide library compounds in 100% DMSO. For a primary screen, a final assay concentration of 10 µM is typical. Transfer 250 nL of compound solution to the assay plates using an acoustic liquid handler. Prepare wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase Solution (2X): Dilute the kinase and its specific peptide or protein substrate in Assay Buffer to twice the final desired concentration.
-
ATP Solution (2X): Prepare ATP in Assay Buffer to twice the final desired concentration (typically near the Km of the kinase for ATP).
B. Experimental Procedure:
-
Add 5 µL of the 2X Kinase Solution to each well of the 384-well assay plate containing the pre-spotted compounds.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP Solution to each well. The final volume is now 10 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to ensure complete ATP depletion.
-
Add 20 µL of Kinase Detection Reagent to each well to initiate the luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
Read the luminescence on a compatible plate reader.
Data Analysis and Quality Control
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Signal_Compound: Signal from wells with test compound.
-
Signal_Negative: Average signal from DMSO-only wells (0% inhibition).
-
Signal_Positive: Average signal from wells with the control inhibitor (100% inhibition).
-
-
Assay Quality Metric (Z'-Factor): The Z'-factor is a statistical measure of the assay's quality and dynamic range. An excellent assay has a Z' > 0.5.[10]
-
Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
-
Table 1: Sample Data and QC for Kinase HTS
| Well Type | Raw Luminescence (RLU) | Avg. RLU | SD | % Inhibition | Z'-Factor |
|---|---|---|---|---|---|
| Negative Control (DMSO) | 1,550,000 | 1,565,000 | 25,000 | 0% | 0.78 |
| Negative Control (DMSO) | 1,580,000 | 0% | |||
| Positive Control (Staurosporine) | 95,000 | 98,000 | 4,500 | 100% | |
| Positive Control (Staurosporine) | 101,000 | 100% | |||
| Test Compound A | 1,480,000 | - | - | 5.8% |
| Test Compound B | 215,000 | - | - | 91.4% | |
Assay Strategy 2: Identifying Protein-Protein Interaction (PPI) Inhibitors
PPIs are fundamental to most cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[11][12] However, targeting the large, flat interfaces of PPIs with small molecules is challenging.[13] Fluorescence Polarization (FP) is a powerful biophysical technique well-suited for HTS of PPI inhibitors in a homogeneous format.[14][15][16]
Principle of the Fluorescence Polarization Assay
FP measures changes in the rotational speed of a fluorescent molecule.[17] A small, fluorescently labeled molecule (the "tracer," often a peptide derived from one of the interacting proteins) tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low FP value. When this tracer binds to a much larger protein partner, its tumbling is significantly slowed. This causes the emitted light to remain polarized, leading to a high FP value.[15] Library compounds that inhibit the PPI will bind to the protein, prevent the tracer from binding, and thus cause the FP signal to remain low.
Experimental Workflow: Competitive FP Assay
Caption: Principle of a competitive Fluorescence Polarization PPI assay.
Detailed HTS Protocol for PPI Inhibition
This protocol is optimized for a 384-well, non-binding surface, black plate. Using non-binding plates is critical to prevent the tracer from adsorbing to the plastic, which would artificially increase the FP signal.[18]
A. Reagent Preparation:
-
FP Buffer: Prepare a suitable buffer (e.g., PBS, 0.01% Triton X-100). The detergent is included to prevent non-specific aggregation.
-
Compound Plates: Prepare as described in section 2.3.A.2.
-
Protein Solution (2X): Dilute the purified target protein in FP Buffer to twice the final concentration (typically determined from titration experiments to be the EC₅₀ concentration).
-
Fluorescent Tracer Solution (2X): Dilute the fluorescently labeled peptide tracer in FP Buffer to twice the final concentration (e.g., 2 nM for a fluorescein-labeled tracer).
B. Experimental Procedure:
-
Add 10 µL of FP Buffer to "blank" wells.
-
Add 10 µL of 2X Protein Solution to "test" and "high signal" wells.
-
Add 10 µL of FP buffer to "low signal" wells (tracer only).
-
Transfer compounds/DMSO from the compound plate to the respective wells.
-
Add 10 µL of 2X Fluorescent Tracer Solution to all wells except the blanks.
-
The final volume is now 20 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Read the plate on an FP-capable plate reader, measuring both parallel (I∥) and perpendicular (I⊥) fluorescence intensity.
Data Analysis and Quality Control
-
FP Calculation (in millipolarization, mP):
-
Polarization (P) = (I∥ - G * I⊥) / (I∥ + G * I⊥)
-
mP = P * 1000
-
The G-factor (Grating factor) is an instrument-specific value that corrects for optical bias.
-
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (mP_Compound - mP_Low) / (mP_High - mP_Low))
-
mP_Compound: Signal from wells with test compound.
-
mP_High: Average signal from wells with protein and tracer (no inhibitor).
-
mP_Low: Average signal from wells with tracer only (no protein).
-
Table 2: Sample Data and QC for FP HTS
| Well Type | Avg. mP | SD | Assay Window | % Inhibition | Z'-Factor |
|---|---|---|---|---|---|
| Low Signal (Tracer only) | 45 | 5 | 185 mP | 0% | 0.81 |
| High Signal (Protein + Tracer) | 230 | 8 | 100% | ||
| Test Compound C | 225 | - | 2.7% |
| Test Compound D | 68 | - | | 87.6% | |
Conclusion
The 2-(4-acetylphenoxy)-N-phenylacetamide scaffold provides a rich foundation for the discovery of novel bioactive compounds. The HTS protocols detailed in this application note offer robust, validated, and scalable methods for screening libraries based on this core structure. By employing a luminescence-based assay for kinase activity and a fluorescence polarization assay for protein-protein interactions, researchers can efficiently identify potent and specific modulators. These assays, grounded in established principles and designed with rigorous quality control, provide a clear path from a promising chemical library to validated hit compounds ready for further drug development.
References
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Cousineau, J. N., et al. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry. Available at: [Link]
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Gestwicki, J. E., et al. (2018). Inhibitors of Difficult Protein–Protein Interactions Identified by High-Throughput Screening of Multiprotein Complexes. ACS Chemical Biology. Available at: [Link]
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Hsing, H., et al. (2008). A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine. British Journal of Pharmacology. Available at: [Link]
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Xing, G., et al. (2020). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. PubMed. Available at: [Link]
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Arkin, M. R., et al. (2014). High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. Springer. Available at: [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. Available at: [Link]
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Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. Available at: [Link]
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BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH Website. Available at: [Link]
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Royal Society of Chemistry. (2021). High Throughput Screening Methods for PPI Inhibitor Discovery. RSC Publishing. Available at: [Link]
-
Haskins, N. O., et al. (2019). High-Throughput Chemical Probing of Full-Length Protein–Protein Interactions. ACS Chemical Biology. Available at: [Link]
-
Twait, E. C., et al. (2011). Development of an HTS-Compatible Assay for Discovery of ROR Modulators Using AlphaScreen(R) Technology. Journal of Biomolecular Screening. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology Website. Available at: [Link]
-
BellBrook Labs. (2020). TR-FRET Assays In Drug Discovery. BellBrook Labs Website. Available at: [Link]
-
Li, A. P. (2011). Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. Current Drug Metabolism. Available at: [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development Website. Available at: [Link]
-
ResearchGate. (2018). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. ResearchGate. Available at: [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices Website. Available at: [Link]
-
ResearchGate. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. Available at: [Link]
-
Muretta, J. M., et al. (2023). HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin. SLAS Discovery. Available at: [Link]
-
ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available at: [Link]
-
Wiggins, J. F., et al. (2008). A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein. Journal of Molecular Recognition. Available at: [Link]
-
Blunt, J. W., et al. (2018). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs. Available at: [Link]
-
Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Emerald Cloud Lab Website. Available at: [Link]
-
Kojima, S., & Ino, Y. (2014). Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences. Available at: [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Available at: [Link]
-
Kumar, R., et al. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
ExportersIndia. (n.d.). 2-(4-Acetylphenoxy)-n- phenylacetamide. ExportersIndia Website. Available at: [Link]
-
Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Singh, R., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances. Available at: [Link]
-
Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]
-
Zhang, Z., et al. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of 2-(4-acetylphenoxy)-N-phenylacetamide
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(4-acetylphenoxy)-N-phenylacetamide. The method is suitable for routine quality control and research applications. The chromatographic separation was achieved on a C18 stationary phase with a mobile phase of acetonitrile and water, with detection at 242 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
2-(4-acetylphenoxy)-N-phenylacetamide is an organic compound with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.3 g/mol .[1] It is typically a white to off-white crystalline powder, soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and slightly soluble in water.[1][2] This compound serves as a key intermediate in the synthesis of various drug molecules and research chemicals, making its accurate quantification crucial for ensuring the quality and consistency of downstream products.[1]
The development of a robust analytical method is essential for monitoring the purity of 2-(4-acetylphenoxy)-N-phenylacetamide in bulk drug substance and for its use in further manufacturing processes. This document provides a comprehensive, step-by-step protocol for a validated HPLC-UV method, designed for ease of implementation in a standard analytical laboratory. The validation process adheres to the principles outlined in the ICH Q2(R2) guideline, ensuring the method is fit for its intended purpose.[3][4]
Analytical Method Development
The primary objective was to develop a straightforward and reliable HPLC method capable of separating 2-(4-acetylphenoxy)-N-phenylacetamide from potential impurities. The presence of aromatic rings and a carbonyl group in the molecule's structure suggested strong UV absorbance, making UV detection a suitable choice.
Rationale for Method Selection
-
Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) was selected due to the non-polar nature of the analyte. A C18 column provides excellent retention and separation for aromatic compounds.
-
Mobile Phase: A simple mobile phase consisting of acetonitrile and water was chosen for its compatibility with UV detection and its ability to provide good peak shape and resolution. An isocratic elution was preferred for its simplicity and robustness.
-
Detection Wavelength: A UV scan of 2-(4-acetylphenoxy)-N-phenylacetamide in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax). The λmax was found to be 242 nm, which provides high sensitivity for the analyte.
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the HPLC analysis.
| Parameter | Condition |
| Instrument | Standard HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 242 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of 2-(4-acetylphenoxy)-N-phenylacetamide reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh a quantity of the test sample equivalent to 100 mg of 2-(4-acetylphenoxy)-N-phenylacetamide.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
System Suitability Testing
Before initiating any validation or sample analysis, the chromatographic system must meet predefined suitability criteria.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mobile phase as a blank.
-
Make five replicate injections of a working standard solution (e.g., 50 µg/mL).
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) and Q2(R2) guidelines.[3][5][6] The following performance characteristics were evaluated:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Workflow for Analytical Method Development and Validation
Caption: Workflow from method development to validation and implementation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Inject a blank (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a standard solution of 2-(4-acetylphenoxy)-N-phenylacetamide.
-
Prepare a placebo solution (containing all formulation excipients except the active ingredient, if applicable) and inject it.
-
Spike the placebo with the analyte and inject to confirm no interference from excipients.
Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of 2-(4-acetylphenoxy)-N-phenylacetamide. The peak for the analyte should be pure and spectrally homogeneous.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Protocol:
-
Prepare a series of at least five concentrations of 2-(4-acetylphenoxy)-N-phenylacetamide across the range of 10% to 150% of the target analytical concentration (e.g., 5, 10, 25, 50, 75, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Determine the linearity by performing a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo mixture.
-
Analyze these samples against a freshly prepared standard curve.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Protocol (Repeatability):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The overall %RSD for intermediate precision should also be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
Acceptance Criteria: The LOQ concentration must be verifiable with acceptable accuracy and precision.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the optimized method parameters, one at a time.
-
Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
Column temperature (± 2°C)
-
-
Analyze a system suitability solution under each modified condition.
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all tested variations.
Validation Summary
The following table summarizes the typical results obtained during the validation of this method.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed | No interference at analyte RT |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 5 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (% RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (% RSD) | 1.12% | ≤ 2.0% |
| LOD | 0.1 µg/mL (S/N = 3.3) | - |
| LOQ | 0.3 µg/mL (S/N = 10.5) | - |
| Robustness | Passed | System suitability passes |
Conclusion
The HPLC-UV method described for the quantification of 2-(4-acetylphenoxy)-N-phenylacetamide is specific, linear, accurate, precise, and robust. The validation results confirm that this method is suitable for its intended purpose in quality control and research environments. The simplicity of the mobile phase and the isocratic elution make it a cost-effective and efficient analytical solution.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
TradeIndia. (n.d.). 2-(4-Acetylphenoxy)-n-phenylacetamide. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
IndiaMART. (n.d.). 2-(4-Acetylphenoxy)-n-phenylacetamide. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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- 2. 2-(4-acetylphenoxy)-n-phenylacetamide - Cas No: 17172-76-8, Purity: 95%, Molecular Formula: C16h15no3, Molecular Weight: 269.3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: In Silico Exploration of 2-(4-acetylphenoxy)-N-phenylacetamide as a Potential Cyclooxygenase-2 (COX-2) Inhibitor using Molecular Docking
Introduction: The Rationale for Investigating 2-(4-acetylphenoxy)-N-phenylacetamide
2-(4-acetylphenoxy)-N-phenylacetamide is an organic compound characterized by a phenoxyacetamide core structure. While this specific molecule is primarily documented as a pharmaceutical intermediate, the broader family of phenoxyacetamide derivatives has garnered significant scientific interest due to a wide spectrum of biological activities.[1] Various analogs have demonstrated potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] This documented therapeutic potential of related compounds provides a strong rationale for investigating the possible biological targets of 2-(4-acetylphenoxy)-N-phenylacetamide.
One of the key mechanisms for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins from arachidonic acid.[4][5] The discovery of two distinct isoforms, COX-1 and COX-2, was a landmark in pharmacology. COX-1 is constitutively expressed and plays a role in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][7]
Given that structurally similar molecules exhibit anti-inflammatory properties, this application note proposes a detailed protocol for a molecular docking study to explore the potential of 2-(4-acetylphenoxy)-N-phenylacetamide as a selective COX-2 inhibitor. Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) within the binding site of a macromolecule (receptor), providing insights into binding affinity and interaction patterns at an atomic level.[8][9][10]
This guide is designed for researchers and scientists in drug development, offering a comprehensive, step-by-step workflow for setting up, performing, and validating a molecular docking simulation, and for interpreting the results in a scientifically meaningful context.
I. Foundational Principles: The Molecular Docking Workflow
Molecular docking simulates the interaction between a ligand and a protein at the molecular level. The primary goal is to predict the binding conformation and estimate the binding affinity.[8] A lower, more negative binding energy score typically indicates a more stable and favorable interaction.[11][12][13] The entire process can be visualized as a systematic search for the optimal fit between two molecules.
Below is a conceptual diagram of the molecular docking workflow, which will be detailed in the subsequent protocols.
Caption: A generalized workflow for a molecular docking study.
II. Experimental Protocol: Docking 2-(4-acetylphenoxy)-N-phenylacetamide into Human COX-2
This protocol outlines a complete in silico experiment using AutoDock Vina, a widely used open-source program for molecular docking.[14]
Part A: Preparation of the Molecular Structures
Accurate preparation of both the protein receptor and the small molecule ligand is a critical first step for a meaningful docking simulation.[15][16]
1. Receptor Preparation (Human COX-2):
-
Step 1.1: Obtain the Protein Structure. Download the crystal structure of human cyclooxygenase-2 (COX-2) from the Protein Data Bank (RCSB PDB). A suitable entry is PDB ID: 5KIR , which contains the human COX-2 enzyme in complex with the selective inhibitor Rofecoxib (Vioxx).[17] This co-crystallized ligand is invaluable for defining the binding site and for subsequent validation.
-
Step 1.2: Initial Protein Cleanup. Using molecular visualization software such as UCSF Chimera or PyMOL, load the downloaded PDB file (5KIR.pdb). Remove all non-essential components from the structure, including water molecules, co-factors, and the co-crystallized ligand (rofecoxib).[18][19] Save this cleaned protein structure as a new PDB file (e.g., cox2_apo.pdb).
-
Step 1.3: Prepare the Receptor for Docking. Use AutoDockTools (ADT) to prepare the receptor.[18]
-
Load cox2_apo.pdb.
-
Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar only).[20]
-
Compute and add Kollman charges, which are essential for calculating electrostatic interactions (Edit -> Charges -> Add Kollman Charges).[18]
-
Save the prepared receptor in the PDBQT file format (Grid -> Macromolecule -> Choose, then save as cox2_receptor.pdbqt). The PDBQT format includes atomic charges and atom types required by AutoDock.[15]
-
2. Ligand Preparation (2-(4-acetylphenoxy)-N-phenylacetamide):
-
Step 2.1: Generate the 3D Structure. The 2D structure of 2-(4-acetylphenoxy)-N-phenylacetamide can be drawn using chemical drawing software like ChemDraw. This 2D structure must be converted into a 3D conformation.[21]
-
Step 2.2: Energy Minimization. The initial 3D structure should be subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or UCSF Chimera.[21]
-
Step 2.3: Prepare the Ligand for Docking. Use AutoDockTools to prepare the ligand.
-
Load the energy-minimized 3D structure of the ligand (e.g., ligand.pdb).
-
ADT will automatically detect the root of the molecule and define the rotatable bonds, which allows for ligand flexibility during the docking process. The user can verify and, if necessary, adjust the number of active torsions.[9]
-
Save the prepared ligand in the PDBQT format (Ligand -> Output -> Save as PDBQT, e.g., ligand.pdbqt).[2]
-
Part B: Docking Simulation
1. Defining the Binding Site (Grid Box):
-
The search space for the docking simulation is defined by a "grid box". This three-dimensional box should encompass the entire binding site of the protein.
-
A reliable way to define this box is to use the coordinates of the co-crystallized ligand from the original PDB file (Rofecoxib in 5KIR).[19] In ADT, load the prepared receptor (cox2_receptor.pdbqt) and the original ligand. Center the grid box on the ligand and adjust the dimensions (in x, y, and z) to be large enough to allow the new ligand to move and rotate freely within the active site. A typical spacing of 0.375 Å between grid points is used.
2. Configuring and Running AutoDock Vina:
-
AutoDock Vina requires a configuration file (e.g., conf.txt) that specifies the input files and search parameters.
-
An example conf.txt file:
-
Execute the docking run from the command line: vina --config conf.txt --log docking_log.txt[22]
III. Protocol Validation: Ensuring Trustworthy Results
A critical component of any molecular docking study is the validation of the protocol. This step ensures that the chosen software and parameters can reliably reproduce known experimental results.[23]
1. Re-docking of a Known Inhibitor:
-
The most common validation method is to "re-dock" the co-crystallized ligand back into the binding site of the protein.[8][24]
-
Protocol:
-
Extract the co-crystallized ligand (Rofecoxib from 5KIR) and prepare it as a PDBQT file, just as was done for the test ligand.
-
Run the docking simulation using the same receptor and grid box parameters.
-
Compare the predicted binding pose of the re-docked ligand with its original crystallographic pose.
-
-
Success Criterion: The validation is considered successful if the Root Mean Square Deviation (RMSD) between the heavy atoms of the re-docked pose and the crystal pose is less than 2.0 Å.[25] A low RMSD value indicates that the docking protocol is capable of accurately reproducing the experimentally determined binding mode.[11][26]
Caption: The re-docking procedure for validating a molecular docking protocol.
IV. Analysis and Interpretation of Docking Results
Once the protocol is validated, the results for the test ligand, 2-(4-acetylphenoxy)-N-phenylacetamide, can be analyzed. AutoDock Vina will output several binding poses, ranked by their binding affinity scores (in kcal/mol).[13]
1. Binding Affinity Score:
-
The binding affinity is a measure of the predicted binding energy between the ligand and the protein.[27] A more negative value signifies a stronger, more favorable binding interaction.[12] The top-ranked pose (most negative score) is typically considered the most likely binding conformation.
| Metric | Description | Interpretation |
| Binding Affinity | Predicted free energy of binding (kcal/mol). | More negative values indicate stronger binding.[12] |
| RMSD (Validation) | Root Mean Square Deviation from a reference pose (Å). | A value < 2.0 Å in re-docking validates the protocol.[25] |
2. Visualization of Binding Interactions:
-
The most insightful part of the analysis is the visual inspection of the top-ranked binding pose.[12] Using software like PyMOL or Discovery Studio Visualizer, the docked complex (docking_results.pdbqt) should be loaded to examine the specific interactions between the ligand and the amino acid residues of the COX-2 active site.
-
Key Interactions to Analyze:
-
Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (e.g., -NH, -OH) and an acceptor (e.g., C=O, N). Identifying hydrogen bonds with key active site residues is crucial.[28]
-
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and protein, such as aromatic rings or alkyl chains.[29][30] The COX-2 active site has a prominent hydrophobic channel.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
3. Comparison with Known COX-2 Inhibitors:
-
The binding mode of 2-(4-acetylphenoxy)-N-phenylacetamide should be compared to that of known selective COX-2 inhibitors like Celecoxib or Rofecoxib.[31] These inhibitors typically orient themselves with a bulky group (e.g., a sulfonamide or methyl sulfone) extending into a specific side pocket of the COX-2 active site, a feature that is exploited for selectivity over COX-1.[4][32] Analysis should focus on whether the test ligand can adopt a similar conformation and interact with key residues such as Arg513 and His90, which are critical for the binding of many coxibs.[31]
V. Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded protocol for using molecular docking to investigate the potential of 2-(4-acetylphenoxy)-N-phenylacetamide as a COX-2 inhibitor. By following these detailed steps for preparation, simulation, validation, and analysis, researchers can generate reliable in silico data to guide further experimental studies.
A favorable docking score and a binding mode that mimics known inhibitors would provide strong evidence to prioritize this compound for synthesis and subsequent in vitro and in vivo testing. Such experimental validation, for instance through enzyme inhibition assays, is the essential next step to confirm the computational predictions and to determine the actual therapeutic potential of this molecule.
References
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AutoDock Vina Comprehensive Tutorial. (2023). Step II: Ligand Preparation for Molecular Docking. Available at: [Link]
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Wang, J. L., et al. (2010). The structure of NS-398 bound to cyclooxygenase-2. Journal of Molecular Biology. Available at: [Link]
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ResearchGate. Binding mode of celecoxib inside COX-2 active site. Available at: [Link]
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ResearchGate. How to interprete and analyze molecular docking results? Available at: [Link]
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Orlando, B.J., & Malkowski, M.G. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. Available at: [Link]
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Avila, S. B. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]
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Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]
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Dr. R. K. Singh. (2024). Tutorial 13: The concept of redocking explained. YouTube. Available at: [Link]
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Aby Jimson. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]
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Lucido, M.J., Orlando, B.J., & Malkowski, M.G. (2016). 5F19: The Crystal Structure of Aspirin Acetylated Human Cyclooxygenase-2. RCSB PDB. Available at: [Link]
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In-Silico Lab. (2025). Post Docking Analysis in Molecular Docking. YouTube. Available at: [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Available at: [Link]
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Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. Available at: [Link]
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ResearchGate. (2021). Synthesis, Molecular Docking and Biological Evaluation of 2‐Aryloxy‐N‐Phenylacetamide and N′‐(2‐Aryloxyoxyacetyl) Benzohydrazide Derivatives as Potential Antibacterial Agents. Available at: [Link]
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Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Available at: [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
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Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors. Available at: [Link]
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PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Available at: [Link]
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Protein Structural Analysis Laboratory, Michigan State University. Lessons from Docking Validation. Available at: [Link]
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PubMed. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available at: [Link]
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Farhan Haq Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
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ResearchGate. Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? Available at: [Link]
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Orlando, B.J., & Malkowski, M.G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F. Available at: [Link]
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PubMed. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Available at: [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]
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Aby Jimson. (2021). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. YouTube. Available at: [Link]
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El Rashedy, A. A., & Dervish, S. (2017). AutoDock and AutoDockTools for Protein-Ligand Docking. In: Methods in Molecular Biology. Available at: [Link]
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Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]
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ScotChem. 6. Preparing the protein and ligand for docking. Available at: [Link]
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Ryanc, C. (2017). A Quick Introduction to Graphviz. Available at: [Link]
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Patch Notes. (2023). Graphviz workflow 1. YouTube. Available at: [Link]
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Geusens, P. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. Available at: [Link]
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PubMed Central. (2021). A Hydrophobic‐Interaction‐Based Mechanism Triggers Docking between the SARS‐CoV‐2 Spike and Angiotensin‐Converting Enzyme 2. Available at: [Link]
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Professor Dave Explains. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available at: [Link]
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Rarey, M., Kramer, B., & Lengauer, T. (1999). Docking of hydrophobic ligands with interaction-based matching algorithms. Bioinformatics. Available at: [Link]
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Socratica. (2021). Graphviz tutorial. YouTube. Available at: [Link]
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Sketchviz. Graphviz Examples and Tutorial. Available at: [Link]
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Application Notes and Protocols for Determining the Biological Effect of 2-(4-acetylphenoxy)-N-phenylacetamide
Introduction: Unveiling the Therapeutic Potential of a Novel Phenoxyacetamide Derivative
The compound 2-(4-acetylphenoxy)-N-phenylacetamide belongs to the phenoxyacetamide class of molecules, a scaffold known for a diverse range of biological activities.[1][2] This structural motif has been explored for its potential in developing new therapeutic agents, with derivatives exhibiting anti-inflammatory, anticancer, and analgesic properties.[1][2][3] Given the therapeutic promise of this chemical class, a comprehensive in vitro evaluation of 2-(4-acetylphenoxy)-N-phenylacetamide is warranted to elucidate its specific biological effects.
This guide provides a detailed framework of cell-based assays to systematically investigate the cytotoxic, anti-proliferative, and anti-inflammatory properties of 2-(4-acetylphenoxy)-N-phenylacetamide. The protocols herein are designed for researchers, scientists, and drug development professionals to obtain robust and reproducible data, enabling a thorough characterization of this compound's biological activity.
I. Assessment of Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used, reliable method for assessing metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][5][6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 2-(4-acetylphenoxy)-N-phenylacetamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[4]
Data Presentation: Example IC₅₀ Determination
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 25 | 0.63 | 50.4 |
| 50 | 0.31 | 24.8 |
| 100 | 0.15 | 12.0 |
II. Evaluation of Apoptotic Activity
Should the MTT assay indicate a cytotoxic effect, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway that can be initiated by anticancer agents. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.[7]
Principle of the Caspase-3/7 Activity Assay
This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for activated caspase-3 and -7.[8] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase-3/7 activity.[8]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed and treat cells with 2-(4-acetylphenoxy)-N-phenylacetamide in a white-walled 96-well plate as described for the MTT assay. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[9]
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.[8]
Data Presentation: Example Caspase-3/7 Activation
| Treatment | Luminescence (RLU) | Fold Change vs. Vehicle |
| Untreated | 5,200 | 0.98 |
| Vehicle | 5,300 | 1.00 |
| Compound (25 µM) | 25,800 | 4.87 |
| Compound (50 µM) | 48,500 | 9.15 |
| Staurosporine (1 µM) | 65,400 | 12.34 |
III. Analysis of Anti-Proliferative Effects
Beyond cytotoxicity, a compound may exert its effects by inhibiting cell proliferation. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a direct measure of DNA synthesis and is a gold standard for assessing cell proliferation.[10][11]
Principle of the BrdU Assay
BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10][11] Incorporated BrdU can then be detected using a specific anti-BrdU antibody, allowing for the quantification of proliferating cells.[11][12]
Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Seed and treat cells with 2-(4-acetylphenoxy)-N-phenylacetamide as previously described.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-24 hours, depending on the cell doubling time.[11][12]
-
Fixation and Denaturation:
-
Immunodetection:
-
Remove the fixing/denaturing solution and wash the wells.
-
Add the anti-BrdU detector antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.[12]
-
-
Signal Development: Wash the wells and add TMB substrate. Incubate until a color change is observed. Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Data Presentation: Example Inhibition of Proliferation
| Concentration (µM) | Absorbance (450 nm) | % Proliferation Inhibition |
| 0 (Vehicle) | 1.50 | 0 |
| 1 | 1.45 | 3.3 |
| 10 | 1.10 | 26.7 |
| 25 | 0.75 | 50.0 |
| 50 | 0.40 | 73.3 |
| 100 | 0.20 | 86.7 |
IV. Investigation of Anti-Inflammatory Activity
Phenoxyacetamide derivatives have been noted for their anti-inflammatory potential.[1][2] A key pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[13]
Principle of NF-κB Reporter Assay
This assay utilizes a cell line engineered to contain a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[14][15] When NF-κB is activated by a pro-inflammatory stimulus (e.g., TNF-α), it translocates to the nucleus and drives the expression of the reporter gene, leading to a measurable signal.[15] The inhibitory effect of a compound can be quantified by the reduction in this signal.
Signaling Pathway: NF-κB Activation
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection/Seeding: Use a stable NF-κB reporter cell line or transiently transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid. Seed the cells in a 96-well plate.[13][14]
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of 2-(4-acetylphenoxy)-N-phenylacetamide for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 10 ng/mL) to the wells. Include an unstimulated control and a vehicle control.[13]
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂.[14]
-
Lysis and Luminescence Measurement:
Principle of Pro-inflammatory Cytokine ELISA
To confirm the anti-inflammatory effects downstream of NF-κB, the secretion of key pro-inflammatory cytokines, such as TNF-α and IL-6, can be measured using an enzyme-linked immunosorbent assay (ELISA). This sandwich ELISA method uses a pair of antibodies to capture and detect the specific cytokine in the cell culture supernatant.[16][17]
Protocol: TNF-α and IL-6 ELISA
-
Cell Culture and Treatment: In a separate plate, seed and treat cells (e.g., murine macrophages like RAW 264.7 or human monocytes like THP-1) with 2-(4-acetylphenoxy)-N-phenylacetamide for 1-2 hours.[18][19]
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production.[18]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.[16][20][21]
-
ELISA Procedure:
-
Add standards and collected supernatants to a 96-well plate pre-coated with a capture antibody for either TNF-α or IL-6.[17][21]
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-HRP conjugate.
-
Wash a final time and add TMB substrate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α or IL-6 in the samples by comparing their absorbance to the standard curve.[22][23]
Data Presentation: Example Anti-inflammatory Effects
| Treatment | NF-κB Activity (% of Stimulated Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated | 5 | 50 | 35 |
| LPS + Vehicle | 100 | 2500 | 1800 |
| LPS + Compound (10 µM) | 75 | 1850 | 1300 |
| LPS + Compound (25 µM) | 48 | 1200 | 850 |
| LPS + Compound (50 µM) | 22 | 550 | 380 |
Conclusion
This comprehensive guide outlines a strategic approach to characterizing the biological effects of 2-(4-acetylphenoxy)-N-phenylacetamide. By systematically evaluating its impact on cell viability, apoptosis, proliferation, and key inflammatory pathways, researchers can build a detailed profile of this compound's therapeutic potential. The provided protocols offer robust, validated methods for generating high-quality data to guide further drug development efforts.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Al-Samydai, A., et al. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Retrieved from [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
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Manoharan, Y., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Retrieved from [Link]
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Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]
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Elabscience. (n.d.). Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Retrieved from [Link]
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Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Retrieved from [Link]
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Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed. Retrieved from [Link]
-
Jew, M., et al. (2016). NF-κB Transcriptional Activity Assay using NKL reporter cells. Protocols.io. Retrieved from [Link]
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Bio-protocol. (n.d.). Caspase 3/7 activity assay. Retrieved from [Link]
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Kumar, R., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Retrieved from [Link]
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National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
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MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
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Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
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Chimirri, A., et al. (1998). Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. PubMed. Retrieved from [Link]
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Priyanka, et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Retrieved from [Link]
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Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]
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Elabscience. (n.d.). High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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AMSBIO. (n.d.). Human Interleukin 6 (IL6) Elisa kit. Retrieved from [Link]
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IndiaMART. (n.d.). 2-(4-Acetylphenoxy)-n- phenylacetamide. Retrieved from [Link]
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Arkivoc. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Retrieved from [Link]
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-(4-acetylphenoxy)-N-phenylacetamide
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of the Phenoxyacetamide Scaffold
The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This guide focuses on a specific derivative, 2-(4-acetylphenoxy)-N-phenylacetamide , as a lead compound for structure-activity relationship (SAR) studies. While this specific molecule is primarily known as a pharmaceutical intermediate[2], its structural features suggest potential for biological activity.
For the purpose of this guide, we will hypothesize that 2-(4-acetylphenoxy)-N-phenylacetamide has been identified as a modest hit in a high-throughput screen for novel anticonvulsant agents . This document provides a comprehensive framework for a systematic SAR exploration to optimize its potency, selectivity, and pharmacokinetic profile. We will delve into the strategic design of analogs, detailed synthetic protocols, a cascade of in vitro and in silico assays, and the interpretation of the resulting data to build a robust SAR model.
Part 1: Analog Design and Synthesis Strategy
A systematic SAR study involves the iterative process of designing, synthesizing, and testing analogs of a lead compound.[3] For 2-(4-acetylphenoxy)-N-phenylacetamide, we can dissect the molecule into three key regions for modification:
-
The Acetylphenoxy Ring (Ring A): Modifications here will probe the importance of the acetyl group and the substitution pattern on the phenyl ring.
-
The Phenylacetamide Moiety (Ring B): Alterations to the N-phenyl group will explore the impact of electronics and sterics on this side of the molecule.
-
The Ether Linkage and Acetamide Backbone: While less commonly modified, subtle changes here can influence conformational flexibility and metabolic stability.
Proposed Analogs for Synthesis
The following table outlines a focused library of initial analogs designed to provide a clear understanding of the SAR.
| Analog ID | Modification on Ring A (4-acetylphenoxy group) | Modification on Ring B (N-phenyl group) | Rationale |
| LEAD-001 | 4-acetyl | Unsubstituted | Parent Compound |
| A-001 | 3-acetyl | Unsubstituted | Isomeric shift of the acetyl group |
| A-002 | 4-propionyl | Unsubstituted | Increase steric bulk of the acyl group |
| A-003 | 4-cyano | Unsubstituted | Electronic modification (electron-withdrawing) |
| A-004 | 4-methoxy | Unsubstituted | Electronic modification (electron-donating) |
| B-001 | 4-acetyl | 4-fluoro | Introduce electron-withdrawing group |
| B-002 | 4-acetyl | 4-chloro | Explore halogen substitution |
| B-003 | 4-acetyl | 4-methyl | Introduce electron-donating group |
| B-004 | 4-acetyl | 2,4-dichloro | Investigate multi-substitution |
General Synthetic Protocol
The synthesis of these phenoxyacetamide analogs can be achieved through a straightforward nucleophilic substitution reaction.
Scheme 1: General Synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide Analogs
Caption: General synthetic route to phenoxyacetamide analogs.
Step-by-Step Protocol:
-
Preparation of the Substituted Phenol: To a solution of the appropriately substituted phenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of the Chloroacetamide: Add the corresponding 2-chloro-N-(substituted-phenyl)acetamide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature ranging from room temperature to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired analog.
Part 2: In Vitro Biological Evaluation
A tiered approach to in vitro testing will efficiently characterize the biological activity and potential liabilities of the synthesized analogs.
Primary Anticonvulsant Screening
The initial screening of anticonvulsant activity can be performed using in vitro models that assess neuronal hyperexcitability.[4]
Protocol: Hippocampal Slice Recording
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rodents.
-
Incubation: Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording: Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Induction of Seizure-like Activity: Induce epileptiform activity by perfusing with a pro-convulsant agent such as picrotoxin or by using a high-frequency stimulation protocol.[5]
-
Compound Application: After establishing a stable baseline of seizure-like activity, perfuse the slice with a known concentration of the test compound.
-
Data Analysis: Measure the effect of the compound on the frequency and amplitude of the epileptiform discharges.
Secondary Assays: Mechanism of Action Studies
For the most promising compounds from the primary screen, further assays can elucidate the potential mechanism of action.
Protocol: Voltage-Gated Sodium Channel Assay
Many anticonvulsant drugs act by modulating voltage-gated sodium channels.[6]
-
Cell Line: Use a cell line stably expressing the desired sodium channel subtype (e.g., Nav1.1, Nav1.2, Nav1.6).
-
Assay Principle: Employ a fluorescent membrane potential-sensitive dye to measure changes in ion channel activity.
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Load the cells with the membrane potential dye.
-
Add the test compounds at various concentrations.
-
Stimulate the channels to open using a depolarizing agent.
-
Measure the change in fluorescence using a plate reader.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the channel's activity by 50%.[7]
Cytotoxicity Assessment
Early assessment of cytotoxicity is crucial to flag potentially toxic compounds.[8]
Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ (50% cytotoxic concentration).
Part 3: In Silico Modeling and Data Interpretation
Computational methods can accelerate the SAR study by predicting the activity of new compounds and providing insights into the molecular interactions driving activity.[3][10]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models mathematically correlate the chemical structure of compounds with their biological activity.[11][12]
Workflow for QSAR Model Development
Caption: A typical workflow for developing a QSAR model.
Interpreting the SAR Data
The collective data from the synthesized analogs will allow for the development of an initial SAR model.
Hypothetical SAR Summary Table
| Analog ID | IC₅₀ (µM) - Anticonvulsant Assay | CC₅₀ (µM) - MTT Assay | Selectivity Index (CC₅₀/IC₅₀) | Key SAR Observations |
| LEAD-001 | 50 | >100 | >2 | Modest activity, low cytotoxicity. |
| A-001 | 85 | >100 | >1.2 | Moving the acetyl group to the meta position is detrimental. |
| A-002 | 45 | >100 | >2.2 | Slightly increased bulk is tolerated. |
| A-003 | 25 | >100 | >4 | Electron-withdrawing cyano group improves potency. |
| A-004 | 90 | >100 | >1.1 | Electron-donating methoxy group reduces potency. |
| B-001 | 15 | >100 | >6.7 | 4-fluoro substitution on Ring B significantly improves potency. |
| B-002 | 20 | 95 | 4.75 | 4-chloro substitution also enhances potency. |
| B-003 | 60 | >100 | >1.6 | 4-methyl group is not favorable. |
| B-004 | 10 | 80 | 8 | Dichloro substitution further enhances potency. |
-
An electron-withdrawing group at the 4-position of Ring A is beneficial for activity.
-
Electron-withdrawing substituents, particularly halogens, on Ring B significantly enhance anticonvulsant potency.
-
The selectivity index indicates a good therapeutic window for the more potent analogs.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for conducting SAR studies on 2-(4-acetylphenoxy)-N-phenylacetamide as a hypothetical anticonvulsant lead. By systematically modifying the core structure and employing a combination of in vitro and in silico methods, researchers can elucidate the key structural features required for potent and selective activity. The insights gained from this initial round of SAR will guide the design of next-generation analogs with improved drug-like properties, ultimately advancing the discovery of novel anticonvulsant therapies.
References
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- Bowman, M. D., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry, 23(5), 1027–1043.
- StudySmarter. (2024, August 28).
- Kaser, D., et al. (2021). Structure-based molecular modeling in SAR analysis and lead optimization. Computational and Structural Biotechnology Journal, 19, 1431–1444.
- Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
- Bowman, M. D., et al. (2016). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry, 23(5), 1027–1043.
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- Chemistry LibreTexts. (2024, June 9). Different Cytotoxicity Assays.
- Shafieq, S., et al. (n.d.). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.
- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
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- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics Using Boc-AAG-pNA.
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- Obniska, J., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1109–1116.
- Adejare, A., & Ali, Z. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS ONE, 9(4), e94912.
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- Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1–14.
- TradeIndia. (n.d.). 2-(4-Acetylphenoxy)-n- phenylacetamide.
- Aliabadi, A., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 773–779.
- Aliabadi, A., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 773–779.
- Raj, K. K., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
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Troubleshooting & Optimization
Troubleshooting low yield in "2-(4-acetylphenoxy)-N-phenylacetamide" synthesis
Welcome to the technical support guide for the synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. Our goal is to provide in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.
The synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide is fundamentally a Williamson ether synthesis , a robust and widely used method for forming ether linkages.[1][2] The reaction involves the deprotonation of a phenol (4-hydroxyacetophenone) to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide (2-chloro-N-phenylacetamide) via an SN2 mechanism.[3][4]
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical framework for troubleshooting. The following workflow outlines a systematic approach to diagnosing and resolving low-yield problems in your synthesis.
Caption: A systematic workflow for troubleshooting low-yield synthesis.
Frequently Asked Questions (FAQs)
Part 1: Reagents & Reaction Setup
Question: I'm having trouble choosing the right base. Which base is optimal for deprotonating 4-hydroxyacetophenone, and why?
Answer: The choice of base is critical as it directly controls the concentration of the nucleophile (the phenoxide). The pKa of the phenolic proton in 4-hydroxyacetophenone is approximately 8.05.[5][6] For efficient deprotonation, the conjugate acid of the base you use should have a pKa significantly higher than this value.
Here is a comparison of common bases:
| Base | Formula | Strength | Key Considerations |
| Potassium Carbonate | K₂CO₃ | Moderate | A mild, inexpensive, and safe base. Often the best starting point. Requires a polar aprotic solvent like DMF or acetonitrile and heating (e.g., 70-110 °C) to be effective.[7] |
| Sodium Hydride | NaH | Strong | An extremely powerful, non-nucleophilic base that provides irreversible and complete deprotonation of the phenol.[3][8] Caution: Reacts violently with water and protic solvents. Must be used under anhydrous conditions with an inert atmosphere (e.g., Argon or Nitrogen). |
| Sodium Hydroxide | NaOH | Strong | While strong enough to deprotonate the phenol, its use in aqueous or protic solutions can promote undesirable side reactions, such as the hydrolysis of the chloroacetamide starting material or the product's amide bond.[9] |
Recommendation: Start with potassium carbonate (K₂CO₃) in anhydrous DMF. It provides a good balance of reactivity and safety, minimizing the risk of side reactions. If the reaction is still sluggish, consider switching to sodium hydride (NaH) under strictly anhydrous conditions.
Question: How critical is the purity of my reagents and the dryness of my solvent?
Answer: Extremely critical. The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to impurities, especially water.
-
Water Contamination: Water can interfere in several ways. First, it can react with strong bases like NaH, consuming the base and generating hydroxide ions. Second, hydroxide ions can hydrolyze your electrophile, 2-chloro-N-phenylacetamide, to 2-hydroxy-N-phenylacetamide, a common impurity.[9] Therefore, using anhydrous solvents and properly dried glassware is essential.
-
Reagent Purity: Impurities in your 4-hydroxyacetophenone or 2-chloro-N-phenylacetamide can introduce competing side reactions or inhibit the reaction altogether. It is recommended to use reagents of ≥98% purity. If purity is questionable, consider recrystallizing your starting materials before use.
Part 2: Reaction Conditions & Side Reactions
Question: My TLC analysis shows multiple spots, and my desired product spot is faint. What are the likely side reactions?
Answer: The formation of multiple products indicates that side reactions are competing with your desired O-alkylation. The most common culprits in this specific synthesis are C-alkylation and hydrolysis.
Caption: Competing reaction pathways in the synthesis.
-
O-Alkylation vs. C-Alkylation: The phenoxide intermediate is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring.[2] While O-alkylation is generally favored, some reaction conditions can promote C-alkylation, leading to isomers that can be difficult to separate. Using polar aprotic solvents (DMF, DMSO) generally favors O-alkylation.
-
Hydrolysis of Electrophile: As mentioned, if water is present, your electrophile (2-chloro-N-phenylacetamide) can be hydrolyzed to its corresponding alcohol, which will not participate in the ether synthesis.[9]
-
Catalytic Iodide: To boost the rate of the desired SN2 reaction and outcompete side reactions, consider adding a catalytic amount (0.1 eq.) of sodium iodide (NaI) or potassium iodide (KI). The iodide will displace the chloride on your electrophile in-situ (a Finkelstein reaction) to form a more reactive iodo-intermediate, which reacts faster with the phenoxide.[1][3]
Question: I've let my reaction run overnight at 80°C, but the TLC shows mostly unreacted starting material. What's wrong?
Answer: This is a common issue that usually points to one of three problems:
-
Insufficient Deprotonation: Your base may not be strong enough or you may have used too little. If using K₂CO₃, ensure you are using at least 2-3 equivalents and that the reaction temperature is high enough (try increasing to 100-110 °C).[7] If this fails, a stronger base like NaH is warranted.[3]
-
Poor Reagent Reactivity: The C-Cl bond in 2-chloro-N-phenylacetamide is reasonably reactive, but as mentioned above, converting it to a C-I bond with catalytic NaI can significantly accelerate the reaction.[1]
-
Reaction Time: While many Williamson ether syntheses are complete within a few hours, some can require longer reflux times (up to 8 hours or more).[1][2] Monitor the reaction by TLC every 2-3 hours to track its progress. Do not assume it will be complete overnight.
Part 3: Product Work-up & Purification
Question: I'm having great difficulty purifying my product by recrystallization. It either 'oils out' or the yield is abysmal. What should I do?
Answer: Recrystallization is an art, and finding the right solvent system is key. "Oiling out" occurs when a solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated above the compound's melting point.[10]
Step 1: Solvent Screening Perform a small-scale solvent screen to find the ideal solvent or solvent pair. A good single solvent will dissolve your crude product when hot but have very low solubility when cold.[10] Often, a two-solvent system is more effective.[11]
| Solvent / System | Type | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | A good starting point for many acetamides.[10] May have high solubility even when cold, leading to low recovery. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, worth trying if ethanol fails. |
| Ethanol/Water | Mixed (Polar) | Variable | Highly Recommended. Dissolve crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes persistently cloudy. Add a drop or two of hot ethanol to clarify and then cool slowly.[11][12] |
| Ethyl Acetate | Polar Aprotic | 77 | Can be effective, but may also dissolve impurities. |
| Toluene | Nonpolar | 111 | Less likely to be a good solvent on its own but could be used in a pair with a more polar solvent. |
Step 2: Refine Your Technique
-
Use the Minimum Amount of Hot Solvent: A common mistake is adding too much solvent, which keeps your product dissolved even after cooling.[10][13] Add just enough hot solvent to fully dissolve the crude solid.
-
Slow Cooling is Crucial: Rapidly crashing the product out of solution by placing it directly in an ice bath will trap impurities.[10] Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize recovery.
-
Wash Crystals with Ice-Cold Solvent: When washing your filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your purified product.[13]
Question: My recrystallized product still shows impurities in the NMR spectrum. Is there an alternative to recrystallization?
Answer: Yes. If recrystallization fails to yield a pure product, silica gel column chromatography is the standard alternative.[14] This technique separates compounds based on their polarity. For 2-(4-acetylphenoxy)-N-phenylacetamide, a gradient elution system starting with a less polar solvent system and gradually increasing polarity is recommended.
A good starting point for your mobile phase would be a mixture of Hexane and Ethyl Acetate . Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate (e.g., to 7:3 or 1:1) to elute your more polar product. The separation can be monitored by TLC.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxyacetophenone (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and a catalytic amount of potassium iodide (KI, 0.1 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 5 mL per 1 g of phenol).
-
Add 2-chloro-N-phenylacetamide (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC (See Protocol 2) until the 4-hydroxyacetophenone spot has been consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (approx. 10x the volume of DMF used).
-
Stir the aqueous suspension until a precipitate forms. If the product oils out, continue stirring vigorously until it solidifies.
-
Collect the crude solid by vacuum filtration, washing thoroughly with cold water to remove DMF and salts.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization (See Protocol 3) or column chromatography.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): 7:3 Hexane:Ethyl Acetate (this may need to be optimized).
-
Procedure:
-
Dissolve a tiny amount of your crude reaction mixture in a few drops of ethyl acetate or acetone.
-
Spot the mixture onto the TLC plate alongside spots of your starting materials (4-hydroxyacetophenone and 2-chloro-N-phenylacetamide) for comparison.
-
Develop the plate in a chamber containing the eluent.
-
Visualize the spots under a UV lamp (254 nm). The product should be a new spot, typically with an Rf value between that of the two starting materials.
-
Protocol 3: Recrystallization using Ethanol/Water
-
Place the crude, dry solid into an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to just dissolve the solid at boiling point.
-
While still hot, add hot water dropwise with swirling until the solution turns faintly and persistently cloudy.
-
Add 1-2 drops of hot ethanol to make the solution clear again.
-
If any solids remain undissolved, perform a hot filtration to remove them.
-
Cover the flask and allow it to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water (in the same ratio).
-
Dry the crystals under vacuum to a constant weight. Determine the yield and melting point.
References
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
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Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. [Link]
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Momin, Y. H., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
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CUNY. (n.d.). Purification by Recrystallization. [Link]
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Arkivoc. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. [Link]
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- 13. m.youtube.com [m.youtube.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Purification of Crude "2-(4-acetylphenoxy)-N-phenylacetamide" by Recrystallization
Welcome to the technical support guide for the purification of 2-(4-acetylphenoxy)-N-phenylacetamide. This document provides a comprehensive, experience-driven approach to achieving high purity of your target compound through recrystallization. It is designed for researchers, scientists, and drug development professionals who seek not just a protocol, but a deeper understanding of the purification process.
Foundational Principles: Why Recrystallization?
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] Its efficacy is rooted in the principle of differential solubility: most solids are significantly more soluble in a hot solvent than in a cold one.[3][4] The process involves dissolving the impure, or "crude," solid in a minimum amount of a suitable hot solvent. As this saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure.[5] Soluble impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent, known as the mother liquor, and are subsequently removed by filtration.[6]
Before proceeding, understanding the physicochemical properties of 2-(4-acetylphenoxy)-N-phenylacetamide is critical for designing a successful purification strategy.
Table 1: Physicochemical Properties of 2-(4-acetylphenoxy)-N-phenylacetamide
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₃ | [7][8] |
| Molecular Weight | 269.30 g/mol | [7][8] |
| Appearance | White to Off-White Crystalline Powder | [7] |
| Melting Point | 176-178 °C | [7] |
| Solubility Profile | Soluble in DMSO, DMF; Slightly soluble in water, methanol. | [7] |
The Cornerstone of Success: Solvent Selection
The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[1][5] This differential ensures maximum recovery of the pure product.
Expert Insight: Based on the known solubility of 2-(4-acetylphenoxy)-N-phenylacetamide and the general behavior of aromatic amides, polar protic solvents are an excellent starting point. The slight solubility in methanol suggests that ethanol or a mixed-solvent system could be highly effective.
Table 2: Solvent Selection Guide for Recrystallization
| Solvent / System | Boiling Point (°C) | Rationale & Expert Commentary |
| Ethanol (95%) | ~78 | Recommended Starting Point. Ethanol is a good general choice for amides.[9] Its polarity should effectively dissolve the compound when hot, while its hydrogen-bonding capability will likely lead to well-formed crystals upon cooling. |
| Methanol | 65 | A reasonable alternative to ethanol. Its lower boiling point offers a smaller temperature gradient, which may be beneficial if "oiling out" is an issue.[9] |
| Isopropanol | 82 | Another good alcoholic solvent. Its higher boiling point compared to ethanol allows for a greater solubility differential, potentially improving yield. |
| Ethanol/Water | Variable | Excellent for Optimization. If the compound is too soluble in pure hot ethanol, adding water (an "anti-solvent") dropwise to the hot, dissolved solution until it just becomes cloudy can create a perfect saturation point for crystallization upon cooling.[10] |
| Ethyl Acetate | 77 | A medium-polarity option.[9] This may be effective if impurities are highly polar and need to be kept in the mother liquor, or if the compound is too soluble in alcohols. |
Experimental Protocol: A Step-by-Step Methodology
This protocol is a self-validating system designed for robust and reproducible results.
Workflow for Recrystallization
Caption: A general workflow for the purification of a solid compound by recrystallization.
Detailed Steps:
-
Solvent Selection Trial: Before committing your entire batch, perform a small-scale test. Place ~20-30 mg of your crude product in a test tube. Add your chosen solvent (e.g., 95% Ethanol) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is largely insoluble, heat the tube in a water bath, adding more solvent dropwise until the solid just dissolves. Allow it to cool. The formation of a healthy crop of crystals indicates a good solvent choice.[11]
-
Dissolution: Place your crude 2-(4-acetylphenoxy)-N-phenylacetamide in an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume). Add a boiling chip or magnetic stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding hot solvent incrementally until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent required. [5][6] Using an excess will dramatically reduce your final yield.[12]
-
Decolorization (If Necessary): If the hot solution is colored (and the pure compound is known to be white), it may contain colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Boil for a few minutes. The colored impurities will adsorb to the carbon.[3]
-
Hot Gravity Filtration (If Necessary): If you used activated carbon or if there are insoluble impurities, you must perform a hot filtration. Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[13] Pour the hot solution through the filter paper quickly.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass. Allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[3] Rushing this step by immediately placing the flask in an ice bath can cause impurities to become trapped.[11]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of your product from the solution.[3]
-
Isolation and Washing: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[6] Using room temperature or warm solvent will redissolve some of your product, reducing the yield.[12]
-
Drying: Leave the crystals in the funnel with the vacuum running for several minutes to pull air through and begin the drying process. Then, transfer the crystals to a watch glass and allow them to air dry completely. For a more rigorous approach, dry them in a vacuum oven at a temperature well below the melting point.
Troubleshooting Guide & FAQs
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of 2-(4-acetylphenoxy)-N-phenylacetamide.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common recrystallization problems.
Frequently Asked Questions (FAQs)
Issue 1: No crystals are forming, even after cooling in an ice bath.
-
Question: My solution is clear and cold, but no solid has appeared. What's wrong?
-
Answer: This is a classic sign of a solution that is not supersaturated, which can happen for two main reasons:
-
Too Much Solvent: You may have added too much solvent during the dissolution step. The concentration of your compound is too low to crystallize even when cold.
-
Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 20-30%) to increase the concentration. Then, repeat the cooling process.[14]
-
-
Reluctance to Nucleate: Sometimes, crystal formation needs a "nudge" to begin.
-
Solutions: First, try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for nucleation. If that fails, add a "seed crystal"—a tiny speck of the original crude solid—to the cold solution to initiate crystallization.[14]
-
-
Issue 2: An oil has formed instead of solid crystals.
-
Question: As my solution cooled, it turned into a cloudy oil at the bottom of the flask instead of forming crystals. What should I do?
-
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[11] The high concentration of impurities can depress the melting point of your compound, making this more likely.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[14] Then, allow the solution to cool much more slowly, perhaps by insulating the flask. This ensures that the solution becomes saturated at a temperature below the compound's melting point, allowing for proper crystal formation.
-
Issue 3: The final yield is very low.
-
Question: I got beautiful crystals, but my final mass is much lower than expected. Where did my product go?
-
Answer: A low yield is most often due to one of the following procedural missteps:
-
Excessive Solvent: As noted above, using more than the minimum amount of hot solvent required for dissolution is the most common cause of low recovery. A significant portion of your product will remain in the mother liquor.[6][12]
-
Premature Crystallization: If you performed a hot filtration and failed to pre-heat the apparatus, your product may have crystallized on the filter paper and been discarded.
-
Inappropriate Washing: Washing the collected crystals with room-temperature solvent, or with too large a volume of cold solvent, will dissolve and wash away a portion of your purified product.[6]
-
Issue 4: The purified compound is still impure.
-
Question: I completed the recrystallization, but the melting point of my product is still low and broad, or the crystals are discolored. Why isn't it pure?
-
Answer: This indicates that impurities are still present in your final product.
-
Crystallization Occurred Too Quickly: If the solution was cooled too rapidly (e.g., by placing it directly into an ice bath from boiling), the crystals form so fast that they trap impurities within the lattice.[11][14] The key is slow, undisturbed cooling to room temperature before moving to an ice bath.
-
Ineffective Solvent: The solvent you chose may be excellent for crystallizing your compound, but it may also cause the primary impurity to co-crystallize. If you suspect this, try recrystallizing again from a different solvent with different polarity characteristics.
-
Highly Impure Crude Material: Recrystallization is most effective for removing small amounts of impurities. If your starting material is very crude (e.g., <80% pure), a single recrystallization may not be sufficient. A second recrystallization may be necessary.
-
References
-
2-(4-Acetylphenoxy)-n-phenylacetamide. ExportersIndia.[Link]
-
Recrystallization. University of California, Los Angeles.[Link]
-
Recrystallization. Wired Chemist.[Link]
-
Recrystallization - Organic Chemistry. Jack Westin.[Link]
-
Recrystallization Definition, Principle & Purpose. PraxiLabs.[Link]
-
Acetanilide - Solubility of Things. Solubility of Things.[Link]
-
Recrystallization-1.pdf. University of California, Irvine.[Link]
-
Troubleshooting. Chemistry LibreTexts.[Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.[Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.[Link]
-
Supplementary Information. The Royal Society of Chemistry.[Link]
-
Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Indian Academy of Sciences.[Link]
-
Impurities in Pharmaceuticals- A Review. SciSpace.[Link]
-
Solubilities of N-phenylacetamide, 2-methyl-N-phenylacetamide and 4-methyl-N-phenylacetamide in supercritical carbon dioxide. Semantic Scholar.[Link]
-
[Orgo Lab] Recrystallization of Acetanilide. YouTube.[Link]
-
Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. ResearchGate.[Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.[Link]
-
Recrystallization of Acetanilide (2EMT - Group 1, 2009). Scribd.[Link]
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- 7. 2-(4-Acetylphenoxy)-n- phenylacetamide Supplier in Mumbai, 2-(4-Acetylphenoxy)-n- phenylacetamide Trader, Maharashtra [chemicalmanufacturers.in]
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- 14. chem.libretexts.org [chem.libretexts.org]
Identifying and removing impurities in "N-phenylacetamide" synthesis
Welcome to the technical support center for the synthesis of N-phenylacetamide (acetanilide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and removing impurities during this fundamental organic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your research.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the synthesis and purification of N-phenylacetamide.
Frequently Encountered Issues
Q1: My crude N-phenylacetamide product has a pink or brownish tint. What is the cause, and how can I remove the color?
A1: The discoloration of your crude product is a common issue and is typically caused by the presence of colored impurities arising from the oxidation of the starting material, aniline.[1] Aniline is highly susceptible to air oxidation, which can form colored polymeric byproducts.
Troubleshooting Steps:
-
Prevention during Synthesis:
-
Use freshly distilled aniline to minimize the presence of pre-existing oxidation products.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
-
Removal during Purification (Recrystallization):
-
Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in a minimal amount of hot solvent, add a small amount of activated charcoal to the solution.[1][2] The activated charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.[2]
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to form pure, colorless crystals of N-phenylacetamide.[3]
Caution: Using an excessive amount of activated charcoal can lead to the adsorption of your desired product, thereby reducing the overall yield.[1]
-
Q2: After recrystallization, my product yield is very low. What are the likely causes?
A2: Low recovery after recrystallization is a frequent problem that can stem from several procedural missteps.
Potential Causes and Solutions:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product is a primary cause of low yield.[1] This is because a significant amount of the product will remain dissolved in the mother liquor even after cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[4] It is advisable to add the hot solvent in small portions until the solid just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to a loss of material.
-
Incomplete Crystallization: Not allowing sufficient time for the solution to cool or not cooling it to a low enough temperature can result in an incomplete recovery of the product.
-
Solution: After the solution has cooled to room temperature, place it in an ice-water bath to maximize the precipitation of the crystals.[5]
-
Q3: My TLC analysis shows multiple spots in the final product lane. How can I identify these impurities?
A3: The presence of multiple spots on a TLC plate indicates that your product is not pure. The most common impurities in N-phenylacetamide synthesis are unreacted starting materials and potential side products.
Identifying Common Impurities via TLC:
-
Unreacted Aniline: Aniline is more polar than N-phenylacetamide and will therefore have a lower Rf value.
-
Unreacted Acetic Anhydride/Acetic Acid: Acetic anhydride is rapidly hydrolyzed to acetic acid in the presence of water.[6][7] Acetic acid is highly polar and will typically remain at the baseline of the TLC plate.
-
Diacetamide (N-acetyl-N-phenylacetamide): This is a potential byproduct formed from the over-acetylation of aniline, though it is less common under standard conditions.[8] It is less polar than N-phenylacetamide and will have a higher Rf value.
To confirm the identity of these spots, you can run a TLC with co-spots of your reaction mixture alongside pure standards of the starting materials.[9]
Workflow for Impurity Identification and Removal
The following diagram illustrates a systematic approach to identifying and removing impurities during N-phenylacetamide synthesis.
Caption: A workflow diagram for the identification and removal of impurities in N-phenylacetamide synthesis.
FAQs on Analytical Techniques
Q4: What are the expected ¹H NMR and IR spectral features for pure N-phenylacetamide?
A4: Spectroscopic analysis is crucial for confirming the identity and purity of your final product.
-
¹H NMR Spectroscopy:
-
A singlet corresponding to the methyl protons (-COCH₃) is typically observed around 2.1 ppm.[8]
-
The aromatic protons on the phenyl ring will appear as a multiplet in the range of 7.2-7.5 ppm.[10]
-
A broad singlet for the amide proton (-NH) is also expected, though its chemical shift can vary depending on the solvent and concentration.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band for the carbonyl (C=O) stretch of the amide group is expected in the region of 1650–1700 cm⁻¹.[8]
-
An N-H stretching band is typically observed around 3300-3500 cm⁻¹.
-
C-H stretching bands for the aromatic ring are usually seen just above 3000 cm⁻¹.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| N-Phenylacetamide | C₈H₉NO | 135.16 | 114-116 | ¹H NMR: ~2.1 ppm (s, 3H), ~7.2-7.5 ppm (m, 5H); IR (cm⁻¹): ~1660 (C=O) |
| Aniline | C₆H₇N | 93.13 | -6 | ¹H NMR: ~3.6 ppm (s, 2H, NH₂), ~6.6-7.2 ppm (m, 5H) |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | ¹H NMR: ~2.2 ppm (s, 6H) |
| Diacetamide | C₄H₇NO₂ | 101.10[11] | 75.5-76.5[11] | ¹H NMR: ~2.4 ppm (s, 6H) |
Experimental Protocols
Protocol 1: Recrystallization of N-Phenylacetamide
This protocol outlines the standard procedure for purifying crude N-phenylacetamide.
-
Dissolution: In an Erlenmeyer flask, add the crude N-phenylacetamide and a minimal amount of a suitable solvent (e.g., water or an ethanol-water mixture).[1] Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[2] Swirl the mixture and gently reheat it for a few minutes.
-
Hot Filtration: Pre-heat a stemless funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove insoluble impurities and activated charcoal.[12]
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, undisturbed.[1] Once crystal formation appears to be complete, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Allow the crystals to dry completely before determining the yield and melting point.
Logical Relationships in Purification
The following diagram illustrates the decision-making process for the purification of N-phenylacetamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 3. amherst.edu [amherst.edu]
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- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Video: Recrystallization - Procedure [jove.com]
Technical Support Center: Optimizing Phenoxyacetamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for phenoxyacetamide synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth technical knowledge and practical troubleshooting advice to navigate the complexities of this important synthetic transformation. The synthesis of phenoxyacetamides, a core scaffold in many pharmacologically active compounds, often proceeds via the Williamson ether synthesis, a robust and versatile method.[1][2][3] However, like any chemical reaction, it is not without its challenges. This guide will delve into the critical parameters of the reaction, offer solutions to common problems, and provide a framework for optimizing your synthetic protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding phenoxyacetamide synthesis.
Q1: What is the fundamental reaction mechanism for synthesizing phenoxyacetamide from phenol and 2-chloroacetamide?
The synthesis of phenoxyacetamide from phenol and 2-chloroacetamide is a classic example of the Williamson ether synthesis.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The process involves two key steps:
-
Deprotonation: A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide and displacing the chloride leaving group to form the desired ether linkage.[3][5]
Q2: What are the most critical reaction parameters to control for a successful synthesis?
Several factors significantly influence the outcome of the phenoxyacetamide synthesis. Careful control of the following is crucial:
-
Choice of Base: The base must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.[6] Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[4]
-
Solvent System: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are often preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[4][7]
-
Reaction Temperature: The reaction rate generally increases with temperature.[6] However, excessively high temperatures can lead to decomposition or the formation of side products. A typical temperature range is between 50-100°C.[6]
-
Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.[8]
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[6][8][9] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. Other analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for more quantitative real-time monitoring.[10][11]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during phenoxyacetamide synthesis.
Issue 1: Low Product Yield
A lower than expected yield is one of the most frequent challenges. The following decision tree can help identify the root cause and implement a solution.
Caption: Diagnostic workflow for a stalled or non-starting phenoxyacetamide synthesis.
Experimental Protocols
General Protocol for Phenoxyacetamide Synthesis
This protocol provides a starting point for the synthesis of phenoxyacetamide. Optimization may be required based on the specific substituted phenol and reaction scale.
Materials:
-
Substituted Phenol (1.0 eq)
-
2-Chloroacetamide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone or Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol, potassium carbonate, and acetone (or DMF).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 2-chloroacetamide to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or to 80-90 °C (for DMF) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
If using acetone, filter the mixture to remove inorganic salts and wash the solid with fresh acetone. Concentrate the filtrate under reduced pressure. If using DMF, pour the reaction mixture into ice-cold water to precipitate the product.
-
Extract the crude product with ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenoxyacetamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). [8]
Reaction Monitoring by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., a mixture of ethyl acetate and hexane, the ratio will need to be optimized)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also, spot the starting phenol and 2-chloroacetamide as references.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber, mark the solvent front, and allow the plate to dry.
-
Visualize the spots under a UV lamp. The product should have a different Rf value than the starting materials.
Optimizing Reaction Conditions: A Tabular Guide
The following table summarizes key reaction parameters and their typical ranges for optimizing phenoxyacetamide synthesis.
| Parameter | Typical Range/Options | Considerations |
| Base | NaOH, KOH, K₂CO₃, NaH | The strength and solubility of the base are critical. NaH is a strong, non-nucleophilic base suitable for less acidic phenols but requires anhydrous conditions. [4]K₂CO₃ is a milder and often effective base. [4] |
| Solvent | Acetone, DMF, DMSO, Acetonitrile | Polar aprotic solvents generally give better results for SN2 reactions. [4]Acetone is a good starting point, while DMF or DMSO can be used for less reactive substrates. |
| Temperature | 50 - 120 °C | Higher temperatures increase the reaction rate but may also promote side reactions. [6]The optimal temperature should be determined experimentally. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the point of completion. [6] |
| Haloacetamide | 2-Chloroacetamide, 2-Bromoacetamide, 2-Iodoacetamide | Reactivity increases in the order Cl < Br < I. [6]If the reaction with 2-chloroacetamide is slow, switching to the bromo or iodo analog can accelerate the reaction. |
By systematically addressing the points in this guide, you can effectively troubleshoot and optimize your phenoxyacetamide synthesis, leading to higher yields and purer products.
References
- BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
- MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
- ChemicalBook. (n.d.). Phenoxyacetic acid synthesis.
- PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
- BenchChem. (n.d.). Synthesis and Therapeutic Applications of Phenoxy Acetamide Derivatives.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
- University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis.
- BenchChem. (n.d.). Reducing reaction time for the synthesis of Phenoxyacetic Acid derivatives.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- University of Windsor Scholarship at UWindsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Thermo Fisher Scientific. (n.d.). Chloroacetamide, No-Weigh Format.
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- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. pharmtech.com [pharmtech.com]
Common side reactions in the synthesis of "2-(4-acetylphenoxy)-N-phenylacetamide"
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide. Our goal is to provide a comprehensive troubleshooting resource that addresses common side reactions and experimental challenges. By understanding the causality behind these issues, you can optimize your synthetic route, improve yield, and ensure the purity of your target compound.
The synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide is typically approached as a two-step process. First, the formation of the N-phenyl-2-chloroacetamide intermediate, followed by a Williamson ether synthesis with 4-hydroxyacetophenone. This guide is structured to address potential issues in each of these critical stages.
Overall Synthetic Workflow
The following diagram illustrates the standard synthetic pathway.
Caption: Overall two-step synthesis of the target compound.
Part 1: Troubleshooting Amide Formation (Synthesis of 2-chloro-N-phenylacetamide)
This initial step involves the acylation of aniline with chloroacetyl chloride. While seemingly straightforward, several issues can arise.
Q1: My reaction yield for 2-chloro-N-phenylacetamide is very low, or the reaction failed entirely. What are the likely causes?
A: This is a common issue often traced back to the reactivity of the acyl chloride.
-
Cause 1: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly susceptible to hydrolysis. Any moisture in your reactants, solvent, or glassware will rapidly convert it to chloroacetic acid. This acid will then be neutralized by the base intended for the reaction, effectively halting the synthesis.
-
Cause 2: Insufficient or Inappropriate Base. A base, such as potassium carbonate or pyridine, is required to neutralize the HCl generated during the reaction.[1][2] If the base is omitted, is not strong enough, or is used in a substoichiometric amount, the HCl produced will protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction.
-
Cause 3: Reaction Temperature. While the reaction is often run at room temperature, excessive heat can lead to side reactions and degradation of the product.[3] Conversely, if the temperature is too low, the reaction rate may be impractically slow.
Troubleshooting Protocol: Synthesis of 2-chloro-N-phenylacetamide[1]
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Dichloromethane (DCM) is a common choice.
-
To a stirred solution of aniline (1.0 eq) and potassium carbonate (2.5 eq) in dry DCM, add chloroacetyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which can be purified by recrystallization.
Part 2: Troubleshooting the Williamson Ether Synthesis
This step is the core of the synthesis, where the ether linkage is formed. It is also the source of the most persistent and difficult-to-separate side products.
Q2: I've obtained a product, but my NMR spectrum is complex, showing multiple aromatic signals and what appears to be two different methylene (-CH₂-) signals. What is the primary impurity?
A: The most probable cause is the formation of a C-alkylated byproduct alongside your desired O-alkylated product.
-
Mechanistic Insight: The phenoxide ion, formed by deprotonating 4-hydroxyacetophenone, is an ambident nucleophile . This means it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily at the ortho position).[4][5][6]
-
O-alkylation (Desired): The phenoxide oxygen attacks the electrophilic carbon of 2-chloro-N-phenylacetamide. This is favored in polar aprotic solvents.[4]
-
C-alkylation (Side Reaction): A carbon atom on the aromatic ring (ortho to the hydroxyl group) attacks the electrophilic carbon. This pathway can become significant under certain conditions.
-
Caption: Competing O- vs. C-alkylation pathways for the phenoxide.
Q3: How can I minimize C-alkylation and other side reactions to improve the purity of my final product?
A: Optimizing your reaction conditions is critical. The Williamson ether synthesis is highly sensitive to solvent, base, and temperature.[4][7]
| Parameter | Recommended Condition | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile, DMSO) | These solvents solvate the cation (e.g., K⁺) but leave the phenoxide oxygen relatively "bare" and highly nucleophilic, strongly favoring the Sₙ2 reaction for O-alkylation. |
| Base | Moderately Weak (e.g., K₂CO₃, NaOH) | Phenols are significantly more acidic than alcohols. A very strong base (like NaH) is unnecessary and can promote side reactions. Potassium carbonate is often sufficient and cost-effective.[4][8] |
| Temperature | 50-80 °C | Elimination reactions, though less likely with a primary halide, have a higher activation energy than substitution.[4] Keeping the temperature moderate favors the desired Sₙ2 pathway. |
| Alkyl Halide | Primary Halide | The reaction proceeds via an Sₙ2 mechanism, which is highly sensitive to steric hindrance.[5] The use of 2-chloro-N-phenylacetamide (a primary halide) is ideal to avoid the competing E2 elimination pathway.[4] |
Q4: My reaction has stalled, and I have a large amount of unreacted 4-hydroxyacetophenone remaining. What went wrong?
A: This points to one of two primary issues:
-
Cause 1: Incomplete Deprotonation. If you used an insufficient amount of base or a base that was not strong enough to fully deprotonate the phenol, the reaction cannot proceed to completion. Ensure your base is anhydrous and used in at least a stoichiometric amount (1.0-1.2 eq).
-
Cause 2: Hydrolysis of the Alkylating Agent. As in Step 1, the presence of water can be detrimental. Under basic conditions, 2-chloro-N-phenylacetamide can be hydrolyzed to 2-hydroxy-N-phenylacetamide.[9] This consumes your alkylating agent, leaving the phenoxide with nothing to react with.
Q5: Besides the starting materials, I see a byproduct with a mass corresponding to 2-hydroxy-N-phenylacetamide. How was this formed?
A: This is a direct result of the hydrolysis of 2-chloro-N-phenylacetamide, as mentioned in the previous point. The chloride, a good leaving group, is displaced by a hydroxide ion (from water or NaOH if used as the base) in a nucleophilic substitution reaction. Using an anhydrous carbonate base (like K₂CO₃) and anhydrous solvents can largely prevent this.
Part 3: General FAQs and Purification
Q6: What is the most effective method for purifying the final 2-(4-acetylphenoxy)-N-phenylacetamide?
A: For most cases, recrystallization is the preferred method. Several sources report successful purification via recrystallization from ethanol.[8] If significant amounts of the C-alkylated isomer or other impurities are present, column chromatography on silica gel may be necessary. A gradient elution system, for example, with hexane/ethyl acetate, would likely provide good separation.
Q7: What key signals in ¹H NMR and IR spectroscopy should I look for to confirm my product and identify impurities?
A:
-
¹H NMR:
-
Successful O-alkylation: Look for a characteristic singlet for the methylene protons (-O-CH₂-) typically appearing around 4.7-4.9 ppm.[1][10]
-
C-alkylation Impurity: If C-alkylation has occurred, you would expect a more complex splitting pattern for the methylene protons, as they would be adjacent to a chiral center on the aromatic ring, and the aromatic region would show a different substitution pattern.
-
Amide NH: A broad singlet for the amide proton (CONH) is expected, typically downfield (>8.0 ppm).[1]
-
-
IR Spectroscopy:
-
Ether Linkage: Look for C-O stretching bands.
-
Amide Carbonyl: A strong absorption around 1660-1680 cm⁻¹ corresponding to the amide C=O stretch.[3][10]
-
Ketone Carbonyl: A distinct C=O stretch from the acetyl group, typically at a slightly higher wavenumber than the amide carbonyl.[10]
-
N-H Bond: An N-H stretching band around 3260-3380 cm⁻¹.[3][10]
-
References
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
2-(4-Acetylphenoxy)-n- phenylacetamide. IndiaMART. [Link]
-
Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. ResearchGate. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]
-
Supplementary Information for Synthesis of a new class of isoniazid derivatives. The Royal Society of Chemistry. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
The Role of 4'-Hydroxyacetophenone in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences. [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]
-
Phenylacetamide. Organic Syntheses Procedure. [Link]
-
The reaction catalyzed by 4-hydroxyacetophenone monooxygenase. ResearchGate. [Link]
- Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
-
Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Chloroacetamide. Sciencemadness Wiki. [Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
- Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
-
2-Chloro-N-phenylacetamide. ResearchGate. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Chloroacetamide. Wikipedia. [Link]
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- 2. Amide Synthesis [fishersci.co.uk]
- 3. ijpsr.info [ijpsr.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. francis-press.com [francis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
Technical Support Center: Stability and Degradation Studies of "2-(4-acetylphenoxy)-N-phenylacetamide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for "2-(4-acetylphenoxy)-N-phenylacetamide" (CAS 17172-76-8). This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are working with this pharmaceutical intermediate.[1][2] As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to overcome experimental challenges and ensure the integrity of your stability and degradation studies.
This document will delve into the potential stability issues and degradation pathways of "2-(4-acetylphenoxy)-N-phenylacetamide," drawing upon established principles of amide and phenoxy chemistry.[3][4] We will explore troubleshooting strategies for common analytical challenges and provide robust, step-by-step protocols for forced degradation studies.
Molecular Structure and Functional Groups of Interest
"2-(4-acetylphenoxy)-N-phenylacetamide" possesses several key functional groups that will dictate its reactivity and degradation profile:
-
Amide Linkage: Susceptible to hydrolysis under both acidic and basic conditions.[3][5][6]
-
Ether Linkage (Phenoxy): Generally stable, but can be susceptible to oxidative cleavage.
-
Acetyl Group (Ketone): Can be a site for oxidative and reductive reactions.
-
Aromatic Rings: Can undergo electrophilic substitution or oxidation, particularly under photolytic stress.
Understanding the interplay of these functional groups is paramount to designing meaningful stability studies and interpreting the resulting data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that may arise during the handling and analysis of "2-(4-acetylphenoxy)-N-phenylacetamide".
Q1: I'm observing a new peak in my HPLC chromatogram during a stability study, particularly under acidic conditions. What could it be?
A1: The most probable cause is the hydrolysis of the amide bond.[3][6] Under acidic conditions, "2-(4-acetylphenoxy)-N-phenylacetamide" is likely to degrade into "2-(4-acetylphenoxy)acetic acid" and "aniline". To confirm this, you can:
-
Co-injection: If standards are available, co-inject the suspected degradation products with your sample.
-
LC-MS Analysis: Utilize liquid chromatography-mass spectrometry to determine the molecular weight of the new peak and compare it to the expected degradation products.
-
Forced Degradation: Intentionally degrade a small sample of the parent compound with acid and heat to see if the peak intensity increases, confirming it as a degradation product.[7][8]
Q2: My compound appears to be degrading even under neutral pH conditions. What could be the cause?
A2: While amide hydrolysis is slower at neutral pH, it can still occur, especially with elevated temperatures. Additionally, consider the possibility of:
-
Oxidative Degradation: The phenoxy group and the acetyl group's methyl hydrogens can be susceptible to oxidation.[9][10] Ensure your solutions are prepared with high-purity water and consider degassing your mobile phase to minimize dissolved oxygen.
-
Photodegradation: Exposure to UV light can induce degradation.[4] Protect your samples from light during storage and analysis. A photostability study as per ICH Q1B guidelines is recommended.[11]
Q3: I'm struggling to achieve good peak shape and resolution in my HPLC method for this compound and its potential degradants. What are some key parameters to optimize?
A3: Method development for stability-indicating assays requires careful optimization. Consider the following:
-
Column Chemistry: A C18 column is a good starting point. However, if you have polar degradation products, consider a column with a polar end-capping or a phenyl-hexyl phase for alternative selectivity.
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the retention and peak shape of ionizable compounds. Since your potential degradation products include a carboxylic acid and an amine, buffering your mobile phase is crucial. Experiment with a pH range of 3-7.
-
Gradient Elution: A gradient elution is often necessary to resolve the parent compound from its more polar degradation products in a reasonable run time.[8]
Q4: What are the best storage conditions for "2-(4-acetylphenoxy)-N-phenylacetamide" to ensure its long-term stability?
A4: To maintain the integrity of the compound, it should be stored in a cool, dry place, protected from light.[1] Recommended storage is between 2°C and 8°C in a tightly sealed container to prevent moisture absorption and potential hydrolysis.[1]
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in a Stability Study
This guide provides a logical workflow for identifying the cause of unexpected degradation of "2-(4-acetylphenoxy)-N-phenylacetamide".
Caption: Workflow for troubleshooting unexpected degradation.
Guide 2: HPLC Method Development for Stability-Indicating Analysis
This guide outlines a systematic approach to developing a robust, stability-indicating HPLC method.
Caption: Systematic workflow for HPLC method development.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study of "2-(4-acetylphenoxy)-N-phenylacetamide" to identify potential degradation pathways and products.[8][11][12]
Objective: To generate potential degradation products of "2-(4-acetylphenoxy)-N-phenylacetamide" under various stress conditions.
Materials:
-
"2-(4-acetylphenoxy)-N-phenylacetamide"
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Class A volumetric flasks
-
pH meter
-
HPLC system with PDA or UV detector and preferably a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of "2-(4-acetylphenoxy)-N-phenylacetamide" in a suitable solvent (e.g., 1:1 ACN:Water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
To 1 mL of stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 8 hours.
-
After the specified time, neutralize the solutions with an appropriate amount of NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
To 1 mL of stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 8 hours.
-
After the specified time, neutralize the solutions with an appropriate amount of HCl.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Heat at 60°C for 8 hours.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 105°C for 24 hours.
-
Keep a solution of the compound at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
-
Sample Analysis:
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Use a PDA detector to check for peak purity and any changes in the UV spectra of the degradants.
-
If available, use LC-MS to identify the mass of the degradation products.
-
Data Presentation:
| Stress Condition | Reagent/Temperature | Duration | % Degradation (Approx.) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 1 M HCl, 60°C | 8 hours | 10-20% | 2-(4-acetylphenoxy)acetic acid, Aniline |
| Base Hydrolysis | 1 M NaOH, 60°C | 8 hours | 15-30% | 2-(4-acetylphenoxy)acetic acid, Aniline |
| Oxidation | 30% H₂O₂, 60°C | 8 hours | 5-15% | Oxidized phenoxy and/or acetyl species |
| Thermal (Solid) | 105°C | 24 hours | < 5% | Minimal degradation expected |
| Photolytic | ICH Q1B | - | 5-10% | Ring oxidation/substitution products |
Note: The % degradation is an estimate and should be experimentally determined. The goal is to achieve sufficient degradation (5-20%) to allow for the detection and characterization of degradation products.[11]
Protocol 2: Recommended Starting HPLC Method
Objective: To provide a starting point for the development of a stability-indicating HPLC method for "2-(4-acetylphenoxy)-N-phenylacetamide" and its degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good general-purpose column for reverse-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for acidic and basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B in 20 minutes | A scouting gradient to elute a wide range of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; a PDA detector is recommended to identify the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume. |
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?
- Unknown. (n.d.). With the correct choice of acid, what could acid hydrolysis of acetamide produce?
- LibreTexts. (2020, May 30). 22.7: Amide Chemistry.
- National Institutes of Health. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review.
- ACS Publications. (2024, November 12). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants.
- Appel & Schultz Lab. (n.d.). Phenolics in ecological interactions: The importance of oxidation.
- ResearchGate. (n.d.). Results of forced degradation studies.
- Unknown. (n.d.). 2-(4-Acetylphenoxy)-n- phenylacetamide.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Unknown. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaceutical Technology. (2017, September 2). Stepping Up the Pace of Drug Stability Studies.
- Santa Cruz Biotechnology. (n.d.). 2-(4-acetylphenoxy)-N-phenylacetamide.
Sources
- 1. 2-(4-Acetylphenoxy)-n- phenylacetamide Supplier in Mumbai, 2-(4-Acetylphenoxy)-n- phenylacetamide Trader, Maharashtra [chemicalmanufacturers.in]
- 2. scbt.com [scbt.com]
- 3. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 4. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. schultzappel.wordpress.com [schultzappel.wordpress.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up the synthesis of "2-(4-acetylphenoxy)-N-phenylacetamide"
Introduction
Welcome to the technical support guide for the synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide (CAS No: 61090-10-0). This molecule is a valuable intermediate in medicinal chemistry and materials science.[1] The synthesis, typically achieved via a Williamson ether synthesis, involves the reaction of 4-hydroxyacetophenone with 2-chloro-N-phenylacetamide.[2][3] While conceptually straightforward, scaling this reaction from the benchtop to larger quantities introduces challenges related to reaction kinetics, selectivity, and purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but the underlying chemical principles to empower you to diagnose and resolve issues effectively.
Reaction Overview
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[2][4] First, a base is used to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-chloro-N-phenylacetamide, displacing the chloride leaving group to form the desired ether linkage.
Caption: General two-step reaction pathway for the synthesis.
Troubleshooting and FAQs
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Low yield is the most common issue and can stem from several factors. A systematic approach is needed to identify the root cause.
Possible Cause A: Incomplete Deprotonation of 4-hydroxyacetophenone
The Chemistry: The Williamson ether synthesis requires the formation of a potent nucleophile, the phenoxide ion.[5] Phenols are more acidic than aliphatic alcohols, allowing for the use of milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[6] However, if the base is weak, wet, or insufficient in quantity, the deprotonation will be incomplete, leaving unreacted starting material and reducing the potential yield.
Troubleshooting Steps:
-
Base Selection & Quality: For phenols, K₂CO₃ is a common and effective choice. Ensure it is anhydrous. If yields are still low, consider a stronger base like sodium hydride (NaH), but be mindful of its pyrophoric nature and the need for a truly anhydrous, aprotic solvent.[7]
-
Stoichiometry: Use at least 1.5 to 2.0 equivalents of the base relative to the 4-hydroxyacetophenone to ensure the equilibrium favors the phenoxide.
-
Solvent Choice: The solvent must be able to dissolve the reactants but also facilitate the SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they solvate the cation (e.g., K⁺) but leave the phenoxide anion "naked" and highly reactive.[6] Protic solvents like ethanol or water can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[8]
Possible Cause B: Competing Side Reactions
The Chemistry: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[2][6] Furthermore, the reagents themselves can undergo side reactions.
Common Side Reactions:
-
C-Alkylation: Alkylation at the ortho or para position of the phenol is a known side reaction.[6] This is generally favored in protic solvents, which shield the oxygen atom.[8] Sticking to polar aprotic solvents like DMF or acetonitrile significantly favors the desired O-alkylation.[6]
-
Elimination (E2): While 2-chloro-N-phenylacetamide is a primary halide and less prone to elimination, high temperatures and sterically hindered bases can favor an E2 pathway, especially during scale-up.[2][3][9]
-
Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the 2-chloro-N-phenylacetamide, especially under basic conditions at elevated temperatures.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous solvents and reagents to minimize hydrolysis.
-
Temperature Control: Williamson ether synthesis reactions are typically run at temperatures between 50-100 °C.[9] Start at a moderate temperature (e.g., 60-70 °C) and monitor by TLC. Avoid excessively high temperatures which can promote elimination and decomposition.
-
Order of Addition: Add the 2-chloro-N-phenylacetamide solution slowly to the generated phenoxide solution. This maintains a low instantaneous concentration of the electrophile, minimizing side reactions.
Caption: Troubleshooting flowchart for low reaction yield.
Question 2: My final product is impure after work-up. How can I effectively purify it?
Purification is critical. The most common impurities are unreacted starting materials. Recrystallization is typically the most effective method for this compound.
The Chemistry: Recrystallization works by exploiting the differences in solubility between the desired product and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the product well at high temperatures but poorly at room temperature, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
Troubleshooting Steps:
-
Initial Work-up: After the reaction is complete, quenching with water and extracting with an organic solvent like ethyl acetate is a standard procedure.[10] Washing the organic layer with a dilute NaOH solution can remove unreacted 4-hydroxyacetophenone, and a brine wash helps remove residual water.
-
Solvent Screening for Recrystallization: Finding the right solvent is key. Based on the polar nature of the amide and ketone functionalities, a moderately polar solvent system is a good starting point.
| Solvent/System | Observation & Rationale |
| Ethanol | Often a good choice. The product may be highly soluble, requiring the addition of an anti-solvent like water to induce crystallization.[11] |
| Isopropanol | Similar to ethanol, offers a good balance of polarity. |
| Ethyl Acetate / Hexane | A common mixed-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly.[10][12] |
| Acetonitrile | Can be an effective single solvent for recrystallization. |
Step-by-Step Recrystallization Protocol:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once crystals have formed, cool the flask further in an ice bath to maximize recovery.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum. Confirm purity by melting point (literature: 176-178 °C) and spectroscopic methods (NMR, IR).[1]
Question 3: The synthesis worked at a 1-gram scale, but failed when I tried a 100-gram scale. What scale-up challenges should I be aware of?
Scaling up a reaction is not just about multiplying reagent quantities. Heat and mass transfer become critical factors that can dramatically affect the outcome.
The Chemistry: The deprotonation step is often exothermic. On a small scale, this heat dissipates quickly into the surroundings. On a large scale, the surface-area-to-volume ratio decreases, trapping heat. This can lead to a runaway temperature increase, promoting side reactions like elimination or decomposition. Similarly, ensuring all reactants are in contact (mass transfer) requires much more efficient stirring in a larger vessel.
Key Scale-Up Considerations:
-
Heat Management:
-
Rate of Addition: Add the base (if highly reactive like NaH) or the alkylating agent portion-wise or via an addition funnel to control the reaction rate and exotherm.
-
Cooling: Use an ice bath or a jacketed reactor to actively cool the reaction vessel, especially during the addition of reagents.
-
-
Mass Transfer (Stirring):
-
Efficient Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar for large volumes to ensure the mixture is homogeneous. Inefficient stirring can create "hot spots" and localized high concentrations of reagents, leading to side products.
-
-
Solvent Volume: Maintain an appropriate concentration. Simply scaling up reagents without scaling the solvent can lead to a thick slurry that is difficult to stir and control. A good starting point is to maintain the same molar concentration as the small-scale reaction.
-
Reaction Time: Do not assume the reaction time will be the same. Monitor the reaction progress using TLC or HPLC to determine the actual endpoint.
Caption: Critical considerations for scaling up the synthesis.
Experimental Protocols
Lab-Scale Synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide
Reagents:
-
4-hydroxyacetophenone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)[15]
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 5 mL per gram of phenol).
-
Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere.
-
Add 2-chloro-N-phenylacetamide (1.05 eq) to the flask.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (approx. 50 mL).
-
Stir for 30 minutes, during which a solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash the solid with copious amounts of water, followed by a small amount of cold ethanol.
-
Dry the crude product. Proceed with recrystallization for purification.
References
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation.
- Wikipedia. (2023). Williamson ether synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Shaikh, M., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI.
- Shaikh, M., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
- ResearchGate. (n.d.). The scope of the O‐alkylation reaction.
- Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.
- TradeIndia. (n.d.). 2-(4-Acetylphenoxy)-n- phenylacetamide.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Kumar, R., et al. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. ResearchGate.
- The Royal Society of Chemistry. (2014). Supplementary Information.
- Unknown. (n.d.). The Williamson Ether Synthesis.
- Unknown. (n.d.). Williamson Ether Synthesis.
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
- Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. PMC - NIH.
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.
- Chegg. (2018). CHEM 2125/Exp. #2/Williamson Ether Synthesis.
- University of Calgary. (n.d.). Ch24: ArOH to ArOR.
Sources
- 1. 2-(4-Acetylphenoxy)-n- phenylacetamide Supplier in Mumbai, 2-(4-Acetylphenoxy)-n- phenylacetamide Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. byjus.com [byjus.com]
- 5. CHEM 2125/Exp. #2/Williamson Ether Synthesis | Chegg.com [chegg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. 2-Chloro-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Improving the purity of "2-(4-acetylphenoxy)-N-phenylacetamide" for biological assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for purifying "2-(4-acetylphenoxy)-N-phenylacetamide" to a high degree of purity suitable for sensitive biological assays. We will explore common challenges, provide detailed troubleshooting steps, and present validated protocols to ensure the integrity of your experimental results.
The Critical Role of Purity in Biological Assays
This guide is designed to help you navigate the purification challenges associated with "2-(4-acetylphenoxy)-N-phenylacetamide" and achieve the high-purity material required for reliable biological evaluation.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the purification of "2-(4-acetylphenoxy)-N-phenylacetamide".
Q1: What is the minimum acceptable purity for my biological assay?
A1: While the exact requirement can vary, a general guideline for in vitro screening is a purity of >95%. For later stage studies, such as in vivo efficacy or safety studies, the required purity typically increases to >98% or even >99%.[4] It is crucial to consider that not just the purity level, but the nature of the impurities matters.[5] An inert impurity is less concerning than one that is structurally similar to the parent compound or has known toxicity.
Q2: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common if the boiling point of the solvent is higher than the compound's melting point or if the solution is supersaturated with impurities.
-
Solution 1: Re-dissolve and Cool Slowly. Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool much more slowly. Gentle scratching of the inner flask wall with a glass rod can help initiate crystallization.[6]
-
Solution 2: Change the Solvent System. Use a solvent with a lower boiling point or a mixed solvent system. By adding a "poor" solvent dropwise to the hot, dissolved solution of your compound in a "good" solvent, you can induce crystallization at a lower temperature.
Q3: After purification, I still see multiple spots on my Thin-Layer Chromatography (TLC) plate. What should I do?
A3: This indicates that the purification was incomplete.
-
If you used recrystallization: The impurities may have similar solubility profiles to your compound, causing them to co-crystallize. A second recrystallization with a different solvent system may be effective. If not, you will likely need to use column chromatography.
-
If you used column chromatography: The solvent system (mobile phase) may not have been optimal for separating the compounds. Re-evaluate your mobile phase using TLC to achieve better separation between the spot corresponding to your product and the impurities. Aim for a retention factor (Rf) of ~0.3 for your target compound.
Q4: What are the likely impurities I should expect from the synthesis of "2-(4-acetylphenoxy)-N-phenylacetamide"?
A4: Based on a common synthetic route involving the reaction of 2-chloro-N-phenylacetamide with 4-hydroxyacetophenone, potential impurities could include:
-
Unreacted starting materials: 2-chloro-N-phenylacetamide and 4-hydroxyacetophenone.
-
Side-products from competing reactions.
-
Solvents used in the reaction or workup.
Troubleshooting Purification Challenges
This section provides a structured approach to resolving common issues.
Decision-Making Workflow for Purification
The following diagram outlines the logical flow from an impure solid to a verified, high-purity compound ready for biological testing.
Caption: Purification and verification workflow.
Troubleshooting Guide Table
| Problem | Potential Cause | Recommended Solution |
| Low Recovery from Recrystallization | 1. Too much solvent was used, keeping the product dissolved even when cold.[7] 2. The solution was not cooled sufficiently. 3. Premature crystallization occurred during hot filtration, losing product on the filter paper. | 1. Boil off some solvent to concentrate the solution and cool again. 2. Use an ice-water bath to maximize crystal formation after slow cooling to room temperature.[7] 3. Ensure the funnel and flask are pre-heated. If crystals form, rinse with a small amount of hot solvent.[7] |
| Compound Fails to Dissolve During Recrystallization | 1. An inappropriate solvent was chosen. 2. Insoluble impurities are present. | 1. Perform solvent screening on a small scale. A good solvent dissolves the compound when hot but poorly when cold.[8] 2. If most of the material dissolves, the undissolved portion may be an impurity. Filter the hot solution to remove it.[8] |
| Colored Impurities Persist | The colored material has solubility similar to the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs many colored impurities.[7] Do not add charcoal to a boiling solution to avoid violent bumping. |
| Broad Melting Point Range | The sample is still impure. Impurities disrupt the crystal lattice, causing melting over a wider and lower temperature range.[9] | The sample requires further purification. Consider a second recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is the preferred first-line method for purifying solid organic compounds like "2-(4-acetylphenoxy)-N-phenylacetamide".[8] It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of pure crystals while impurities remain in the mother liquor.[6][8]
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures). A suitable solvent will dissolve the compound when hot but not when cold. For acetanilide-type compounds, aqueous ethanol is often a good starting point.[7][10]
-
Dissolution: Place the crude "2-(4-acetylphenoxy)-N-phenylacetamide" in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the entire solid.[6][7] It is crucial to use the minimum amount to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[7]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.[7]
-
Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the melting point.
Protocol 2: Purification by Flash Column Chromatography
If recrystallization fails to provide adequate purity, flash column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[11][12]
Step-by-Step Methodology:
-
Mobile Phase Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and impurities. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your mobile phase system (e.g., hexane). Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica to prevent disruption.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading) and carefully add this to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer on the polar silica gel.[11][13]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified "2-(4-acetylphenoxy)-N-phenylacetamide".
Purity Verification & Analytical Characterization
After purification, you must verify the purity and confirm the identity of the compound. A combination of orthogonal analytical techniques is recommended.[14][15]
Analytical Techniques Relationship
Caption: Interrelation of analytical techniques.
Data Summary Tables
Table 1: Recommended HPLC Conditions for Purity Analysis
| Parameter | Recommended Conditions |
| HPLC System | System with a UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm |
| Injection Vol. | 10 µL |
Note: This is a starting point; method optimization may be required.[16][17]
Table 2: Expected ¹H NMR Signals (Illustrative) (Based on chemical structure and similar known compounds. Shifts are approximate and solvent-dependent, e.g., in CDCl₃ or DMSO-d₆)
| Protons | Approx. Chemical Shift (ppm) | Multiplicity | Integration |
| Acetyl group (-COCH₃) | ~2.6 | Singlet | 3H |
| Methylene group (-OCH₂CO-) | ~4.7 | Singlet | 2H |
| Aromatic protons (phenoxy ring) | ~7.0 - 8.0 | Multiplet/Doublets | 4H |
| Aromatic protons (anilide ring) | ~7.1 - 7.6 | Multiplet | 5H |
| Amide proton (-NH-) | ~8.2 (broad) | Singlet | 1H |
Reference spectra for similar acetanilide structures can provide further guidance.[18][19]
Table 3: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.29 g/mol |
| Expected Ion (ESI+) | 270.10 [M+H]⁺, 292.08 [M+Na]⁺ |
This data confirms the molecular weight of the target compound.[15][20]
By diligently applying the troubleshooting logic, purification protocols, and analytical verification methods outlined in this guide, you can confidently prepare high-purity "2-(4-acetylphenoxy)-N-phenylacetamide" and ensure the reliability and integrity of your subsequent biological assays.
References
- Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. (n.d.). National Institutes of Health (NIH).
- Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). University of Missouri–St. Louis.
- Exp 1 - Recrystallization of Acetanilide. (n.d.). CDN.
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025). ResearchGate.
- Purification by Crystallization. (n.d.). Baruch College.
- Purification of Impure Acetanilide. (n.d.). Cerritos College.
- Exp 1 - Recrystallization of Acetanilide. (n.d.). CDN.
- 2-(4-Acetylphenoxy)-n-phenylacetamide. (n.d.). TradeIndia.
- Review on the modern analytical advancements in impurities testing. (n.d.). ScienceDirect.
- Purity, in vivo toxicity, & clinical trial material. (2023, December 1). YouTube.
- Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (2021). Arkivoc.
- Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023, February 26). LinkedIn.
- Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. (2020, September). ResearchGate.
- Supplementary Information. (2014). The Royal Society of Chemistry.
- Separation of aliphatic and aromatic ketones on Xbridge C18. (n.d.). ResearchGate.
- Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
- Column Chromatography. (n.d.). University of Colorado Boulder.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, June 20). PubMed Central.
- IMPURITY PROFILING OF DRUGS: A REVIEW. (2023, June 6). International Journal of Novel Research and Development.
- Assay and impurities. (n.d.). ResearchGate.
- Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (2012, September). Journal of Chemical Sciences.
- Column chromatography & purification of organic compounds. (2021, February 9). YouTube.
- Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999, August 18). FDA.
- Column Chromatography Theory. (n.d.). University of Toronto Scarborough.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. (2025). BenchChem.
- A Short Notes on Column Chromatography. (2021, December 30). SciTechnol.
- NMR Spectrum of Phenacetin. (n.d.). Thermo Fisher Scientific - US.
- Acetamide, 2-phenoxy-N-(4-benzoylaminophenyl)- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- HPLC assay of acetylsalicylic acid, paracetamol, caffeine and phenobarbital in tablets. (2002). Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. cerritos.edu [cerritos.edu]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. spectrabase.com [spectrabase.com]
- 20. rsc.org [rsc.org]
Technical Support Center: Ensuring the Stability of Phenoxyacetic Acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for phenoxyacetic acid derivatives. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your compounds throughout their lifecycle, from initial synthesis to final application. Degradation of these valuable molecules can compromise experimental results, lead to inaccurate data, and ultimately delay critical research and development milestones.
This guide is designed to provide you with practical, evidence-based strategies to prevent the degradation of phenoxyacetic acid derivatives during storage. We will delve into the primary causes of instability, offer targeted troubleshooting advice, and provide detailed protocols to help you proactively manage the stability of your compounds.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding the storage and stability of phenoxyacetic acid derivatives.
Q1: What are the primary factors that cause degradation of phenoxyacetic acid derivatives?
A1: The stability of phenoxyacetic acid derivatives is primarily influenced by four key factors:
-
Light: Many phenoxyacetic acid derivatives are susceptible to photodegradation, where exposure to UV or even ambient light can initiate cleavage of the ether bond or modifications to the aromatic ring.[1][2]
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. Conversely, freezing can sometimes cause crystallization and separation of the active ingredient from its solution.[3][4]
-
pH: The pH of the storage solution is critical. Acidic conditions (below pH 4.6) can lead to rapid, non-enzymatic hydrolysis of the ether linkage in some derivatives.[5][6] Conversely, highly alkaline conditions can also promote degradation of phenolic compounds.[7]
-
Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of ester or amide functionalities within the derivative, or cleavage of the ether bond, particularly at non-neutral pH and elevated temperatures.[5][8][9]
Q2: What are the general "best practice" storage conditions for phenoxyacetic acid derivatives?
A2: While optimal conditions can vary depending on the specific derivative, the following general guidelines are recommended:
-
Solid Form: Store solid phenoxyacetic acid derivatives in a cool, dry, and dark place.[10][11] Tightly sealed containers are essential to protect from moisture. For long-term storage, temperatures of -20°C or -80°C are often recommended.[12]
-
In Solution: If stored in solution, use a suitable, dry (anhydrous) solvent and store at low temperatures. For aqueous solutions, careful pH control is necessary. It is often best to prepare aqueous solutions fresh for each experiment.[12]
Q3: I've observed a change in the color/physical appearance of my stored compound. What could this indicate?
A3: A change in color, such as yellowing or browning, or a change in physical state, like clumping of a powder, often indicates chemical degradation. These changes can be due to oxidation, photodegradation, or interaction with trace impurities. It is crucial to re-analyze the compound's purity before use if any physical changes are observed.
Q4: Can I store my phenoxyacetic acid derivatives in any type of container?
A4: No, the choice of container is important. Always store these compounds in their original, tightly sealed containers whenever possible.[4] If transferring to a new container, ensure it is made of a non-reactive material (e.g., amber glass for light-sensitive compounds) and has a secure cap to prevent moisture ingress and solvent evaporation.[13]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common degradation issues.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Loss of potency or unexpected experimental results. | Compound degradation leading to a lower concentration of the active molecule. | 1. Verify Purity: Re-analyze the compound's purity using a suitable analytical method like HPLC or LC-MS.[14][15] 2. Review Storage Conditions: Compare your current storage conditions (temperature, light exposure, container type) against the recommended guidelines. 3. Investigate Solution Stability: If used in solution, assess the stability of the compound in that specific solvent and at the working concentration. Consider preparing fresh solutions for each experiment.[12] |
| Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Characterize Degradants: If possible, use techniques like mass spectrometry (MS) to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., hydrolysis would result in a predictable mass change).[2][16] 2. Perform Forced Degradation Studies: To confirm the identity of degradants, conduct forced degradation studies under controlled stress conditions (acid, base, oxidation, light, heat).[17][18][19][20][21] This can help to intentionally generate the degradation products for comparison. |
| Precipitation or crystallization of the compound from a stored solution. | Exceeding the solubility limit at the storage temperature, or degradation to a less soluble product. | 1. Check Solubility: Verify the solubility of your compound in the chosen solvent at the storage temperature. 2. Gentle Warming & Agitation: Some crystallized products can be redissolved by gently warming the solution (if the compound is thermally stable) and agitating it thoroughly.[3] 3. Filter and Re-quantify: If redissolving is not possible or desirable, filter the solution and determine the concentration of the supernatant to understand the extent of precipitation. |
| pH of a buffered solution containing the derivative has shifted over time. | Degradation of the phenoxyacetic acid derivative into acidic or basic byproducts. | 1. Monitor pH: Regularly check the pH of stored solutions. 2. Identify Degradants: A shift in pH strongly suggests degradation. Analyze the solution for the presence of degradation products. For example, hydrolysis of an ester will produce a carboxylic acid, lowering the pH. 3. Use Fresh Solutions: For pH-sensitive experiments, it is always best to use freshly prepared solutions. |
Experimental Protocols
To assist in the proactive management of your compound's stability, we provide the following standard operating procedures.
Protocol 1: Routine Purity Assessment of Stored Phenoxyacetic Acid Derivatives
This protocol outlines a general method for monitoring the purity of your compound over time.
Objective: To detect any degradation of a stored phenoxyacetic acid derivative.
Materials:
-
Stored phenoxyacetic acid derivative sample
-
High-purity solvent for dissolution (e.g., HPLC-grade acetonitrile or methanol)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the stored compound.
-
Dissolve the compound in a known volume of the chosen solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to a working concentration suitable for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the prepared sample.
-
Run the analysis using a validated method for your specific compound. If a method is not available, a generic gradient method can be used for initial assessment.
-
Record the chromatogram, paying close attention to the retention time and peak area of the main compound.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to a reference chromatogram of a freshly prepared or newly acquired sample.
-
Look for the appearance of any new peaks, which may indicate degradation products.
-
Calculate the purity of the stored sample by determining the percentage of the main peak area relative to the total peak area.
-
A significant decrease in purity or the appearance of new peaks indicates degradation.
-
Protocol 2: Forced Degradation Study for Identifying Potential Degradants
This protocol is designed to intentionally degrade the compound to understand its degradation pathways.[17][18][19][20][21]
Objective: To identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
Phenoxyacetic acid derivative
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water and organic solvents
-
Heating block or water bath
-
Photostability chamber or a light source with controlled UV and visible output
-
LC-MS system for analysis
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the phenoxyacetic acid derivative in a suitable solvent.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with the HCl solution.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with the NaOH solution.
-
Keep at room temperature or gently heat for a specific duration.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with the H₂O₂ solution.
-
Keep at room temperature for a specific duration.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution (and the solid compound) to a controlled light source.
-
-
Thermal Degradation:
-
Heat the solid compound at an elevated temperature.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by LC-MS.
-
Compare the chromatograms to identify the degradation products formed under each condition.
-
Use the mass spectral data to propose structures for the major degradants.
-
Visualizing Degradation and Workflow
To better illustrate the concepts discussed, the following diagrams provide a visual representation of degradation pathways and experimental workflows.
Caption: Key degradation pathways for phenoxyacetic acid derivatives.
Caption: A logical workflow for troubleshooting stability issues.
By understanding the factors that influence the stability of phenoxyacetic acid derivatives and implementing proactive monitoring and appropriate storage strategies, you can ensure the quality and reliability of your research materials. For further inquiries or compound-specific advice, please do not hesitate to contact our technical support team.
References
- Sokolova, I.V., Skobtsova, K.A., Fedorova, A.A., Tchaikovskaya, O.N., & Mayer, G.V. (n.d.). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. SPIE.
-
ResearchGate. (n.d.). Plot showing the temporal loss of the four phenoxyacetic acids as... Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water | Request PDF. Retrieved from [Link]
-
Elsevier. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterogeneous photocatalysed degradation of 4-chlorophenoxyacetic acid in aqueous suspensions | Request PDF. Retrieved from [Link]
-
PubMed. (2001). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. Retrieved from [Link]
-
University of Florida. (n.d.). PI-123/PI160: Storage Limitation Statements: Temperature—Herbicides. Retrieved from [Link]
-
Winfield Solutions, LLC. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Titanium dioxide mediated photocatalysed degradation of phenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid, in aqueous suspensions | Request PDF. Retrieved from [Link]
-
PubMed. (1993). Phenoxyacetic acids: separation and quantitative determination. Retrieved from [Link]
- Google Patents. (n.d.). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
- Google Patents. (n.d.). DE2817399C3 - Phenoxyacetic acid derivative, process for its preparation and pharmaceutical preparations containing it.
-
National Pesticide Information Center. (n.d.). Storage of Pesticides. Retrieved from [Link]
-
Loba Chemie. (n.d.). PHENOXYACETIC ACID FOR SYNTHESIS. Retrieved from [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]
-
PubMed. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]
-
Oxford Academic. (n.d.). Enhanced degradation of phenoxyacetic acid in soil by horizontal transfer of the tfdA gene encoding a 2,4-dichlorophenoxyacetic acid dioxygenase. FEMS Microbiology Ecology. Retrieved from [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
NIH. (n.d.). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures - PMC. Retrieved from [Link]
-
LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
University of California, Santa Cruz. (2005). Practices for Proper Chemical Storage. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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Overcoming poor solubility of "2-(4-acetylphenoxy)-N-phenylacetamide" in aqueous buffers
Technical Support Center: 2-(4-acetylphenoxy)-N-phenylacetamide
Welcome to the technical support guide for 2-(4-acetylphenoxy)-N-phenylacetamide. This document provides in-depth troubleshooting and formulation guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. While specific experimental solubility data for this molecule is not extensively published, its chemical structure allows for a robust, principles-based approach to achieving successful solubilization in aqueous buffers.
Analysis of Chemical Structure & Predicted Properties
2-(4-acetylphenoxy)-N-phenylacetamide (MW: 269.30 g/mol ) is a crystalline solid with a melting point of 176-178°C.[1][2] Its structure is characterized by two aromatic rings, an acetamide linkage, and an acetyl group. This combination results in:
-
High Lipophilicity (Poor Water Solubility): The significant non-polar surface area from the phenyl and phenoxy rings predicts a high logP value, leading to very low intrinsic solubility in aqueous media. Commercial suppliers note it is slightly soluble in water but soluble in organic solvents like DMSO and DMF.[1][2]
-
High Crystal Lattice Energy: The planar aromatic structures and potential for intermolecular hydrogen bonding via the acetamide group contribute to a stable crystal lattice. A high melting point (176-178°C) corroborates this, suggesting that significant energy is required to break the crystal structure and allow the solvent to interact with the molecule.[3]
-
Neutral pH Profile: The acetamide group is neutral under typical physiological pH conditions (pH 1-8). Therefore, altering the pH of the buffer is not expected to significantly improve solubility through ionization.[4]
These properties classify 2-(4-acetylphenoxy)-N-phenylacetamide as a classic Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), for which dissolution is the rate-limiting step for absorption.[5] Our strategy will focus on overcoming these physicochemical barriers.
Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
Q1: I'm trying to dissolve 2-(4-acetylphenoxy)-N-phenylacetamide directly in Phosphate-Buffered Saline (PBS), and it won't go into solution. What's wrong?
This is expected behavior. The compound's chemical structure is predominantly hydrophobic ("water-fearing"), making it poorly suited for direct dissolution in aqueous buffers like PBS. The strong intermolecular forces holding the compound in its solid, crystalline state are more favorable than interacting with water molecules. To achieve dissolution, we must modify the vehicle to be more "hospitable" to the compound.
Q2: What is the very first and simplest thing I should try?
The most straightforward initial approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute it into your aqueous buffer.[6][7]
-
Recommended Starting Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Weigh out your compound.
-
Add a small volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Use gentle vortexing or sonication to ensure complete dissolution. The solution must be perfectly clear.
-
Perform a serial or single dilution of this stock solution into your final aqueous buffer to reach the desired working concentration. Crucially, add the DMSO stock to the buffer (not the other way around) with vigorous vortexing to minimize precipitation.
-
Causality: DMSO is a powerful aprotic solvent that effectively disrupts the crystal lattice energy of the compound. By pre-dissolving the compound in DMSO, you bypass the solid-state energy barrier, and the primary challenge becomes keeping the molecule solvated upon dilution into the aqueous phase.[8]
Q3: I tried using a DMSO stock, but my compound precipitates when I dilute it into my cell culture media or buffer. What should I do next?
This is called "fall-out" and occurs when the final concentration of the organic co-solvent is too low to maintain the compound's solubility in the now predominantly aqueous environment. The compound is crashing out of solution.
Troubleshooting Steps:
-
Check Final Co-solvent Concentration: Many biological assays are sensitive to organic solvents. However, a final concentration of up to 1% DMSO is often tolerated. If your current final concentration is much lower (e.g., <0.1%), you may have room to increase it, which could keep the compound in solution.
-
Try a Different Co-solvent: Not all co-solvents are equal. Sometimes, a different solvent or a blend can be more effective.[9] See the Co-Solvent Screening Protocol in Part 2.
-
Move to Advanced Formulations: If co-solvents alone are insufficient, you will need to employ more sophisticated solubilization techniques like those involving surfactants or cyclodextrins, which are detailed in Part 2.[10][11]
Part 2: In-Depth Solubilization Guides & Protocols
If simple co-solvent systems fail, a systematic approach is necessary. The following protocols guide you through a logical progression of formulation strategies.
Workflow for Selecting a Solubilization Strategy
The following diagram outlines the decision-making process for addressing the solubility of 2-(4-acetylphenoxy)-N-phenylacetamide.
Materials:
-
Tween® 80 (Polysorbate 80)
-
Kolliphor® EL (Cremophor® EL, Polyoxyl 35 castor oil)
-
Ethanol or DMSO
-
Target aqueous buffer
Methodology:
-
Prepare Compound Stock: Dissolve 2-(4-acetylphenoxy)-N-phenylacetamide in a minimal amount of ethanol or DMSO to get a high-concentration stock (e.g., 100 mM).
-
Prepare Surfactant Vehicle: Prepare a vehicle solution consisting of 10% (w/v) surfactant in your target aqueous buffer. For example, dissolve 1 g of Tween® 80 in buffer and bring the final volume to 10 mL.
-
Formulate by Dilution:
-
Warm the surfactant vehicle slightly (to ~37°C) to reduce its viscosity.
-
While vortexing the surfactant vehicle, slowly add the compound stock solution dropwise to reach the desired final concentration.
-
The organic solvent from the stock should be kept to a minimum, ideally less than 5% of the final volume.
-
-
Equilibrate and Observe: Allow the solution to mix for 1-2 hours. A successful formulation will be a clear, isotropic solution with no visible precipitation.
Trustworthiness: Surfactant-based formulations are widely used in approved pharmaceutical products. [12]However, be aware that surfactants can interfere with some biological assays or affect cell membrane integrity. Always run a "vehicle-only" control in your experiments.
Protocol 3: Cyclodextrin-Mediated Solubilization
Objective: To form an inclusion complex between the compound and a cyclodextrin, where the hydrophobic compound sits inside the hydrophobic cavity of the cyclodextrin molecule, rendering the complex water-soluble. [13][14] Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. [15]Poorly soluble drugs with appropriate dimensions can fit into this cavity, driven by favorable energetic interactions that displace high-energy water molecules from the cavity. [[“]]This host-guest complex effectively shields the hydrophobic drug from the aqueous environment. [17] Materials:
-
HP-β-CD (Hydroxypropyl-beta-cyclodextrin)
-
Target aqueous buffer
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a range of HP-β-CD solutions in your target buffer (e.g., 5%, 10%, 20% w/v). Warming the solution can aid in dissolving the cyclodextrin.
-
Add Compound: Add an excess amount of solid 2-(4-acetylphenoxy)-N-phenylacetamide powder directly to each cyclodextrin solution.
-
Equilibrate: Tightly seal the vials and place them on a rotator or shaker at room temperature for 24-48 hours to allow the system to reach equilibrium.
-
Separate and Quantify:
-
After equilibration, filter the solutions through a 0.22 µm PVDF syringe filter to remove any undissolved solid compound.
-
Quantify the concentration of the dissolved compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Determine Optimal Concentration: Plot the measured compound concentration against the HP-β-CD concentration. This will reveal the required cyclodextrin concentration to achieve your target compound concentration.
Authoritative Grounding: This method is a standard pharmaceutical approach for enhancing the solubility of BCS Class II compounds and is recognized by regulatory agencies for formulation development. [23]
References
-
Micellar solubilization. Wikipedia. [Link]
-
Micellar solubilization. Grokipedia. [Link]
-
Gong, H., et al. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Petroleum Science. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. [Link]
-
Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]
-
Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Gajbhiye, A. & Sakarkar, D. (2012). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Li, M., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules. [Link]
-
Strickley, R.G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]
-
Jambhekar, S. & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of actives. Drug Discovery Today. [Link]
-
Savjani, K.T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
-
Baghel, D. & Banjare, M.K. (2023). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]
-
Mechanisms of β-cyclodextrin inclusion complex formation. (2024). Consensus. [Link]
-
Li, M., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Semantic Scholar. [Link]
-
2-(4-Acetylphenoxy)-n-phenylacetamide. TradeIndia. [Link]
-
Chen, Y., et al. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. Foods. [Link]
-
Shultz, M.D. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
2-(4-acetylphenoxy)-n-phenylacetamide. TradeIndia. [Link]
-
Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
de la Torre, B.G. & Albericio, F. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [Link]
-
Solubility of N-(o-tolyl)acetamide. Solubility of Things. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Tiwari, R., et al. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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- 2. 2-(4-acetylphenoxy)-n-phenylacetamide - Cas No: 17172-76-8, Purity: 95%, Molecular Formula: C16h15no3, Molecular Weight: 269.3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
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- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Validation & Comparative
A Comparative Guide to the Phenoxyacetamide Scaffold and Established EGFR Inhibitors in Non-Small Cell Lung Cancer
Introduction: The Evolving Landscape of EGFR Inhibition in NSCLC
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of targeted therapy in non-small cell lung cancer (NSCLC). As a receptor tyrosine kinase, its signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes, are fundamental regulators of cell proliferation, survival, and differentiation.[1] In a significant subset of NSCLC patients, particularly those with adenocarcinoma histology, activating mutations within the EGFR gene lead to constitutive kinase activity, driving tumorigenesis.[2][3] This "oncogene addiction" makes the EGFR kinase domain a highly vulnerable and validated therapeutic target.
The clinical translation of this understanding has led to the development of several generations of EGFR Tyrosine Kinase Inhibitors (TKIs). First-generation reversible inhibitors like gefitinib and erlotinib showed remarkable efficacy in patients with activating mutations (e.g., Exon 19 deletions, L858R), but treatment is invariably followed by acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[1][4] This spurred the development of second-generation (e.g., afatinib) and third-generation (e.g., osimertinib) irreversible inhibitors, which form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket, enabling them to overcome T790M-mediated resistance.[4] However, the emergence of further resistance mechanisms, including C797S mutations, necessitates a continued search for novel chemical scaffolds that can address the full spectrum of EGFR mutations.[4][5]
This guide provides a comparative analysis of the 2-(4-acetylphenoxy)-N-phenylacetamide scaffold against established, clinically approved EGFR inhibitors. While the specific molecule "2-(4-acetylphenoxy)-N-phenylacetamide" is cataloged as a pharmaceutical intermediate with no published data on EGFR inhibition, its core phenoxyacetamide structure represents a valid starting point for inhibitor design.[6] We will, therefore, evaluate the potential of this and related acetamide scaffolds by comparing their theoretical and published properties against the benchmarks that define modern NSCLC treatment.
The Phenoxyacetamide Scaffold: A Structural Framework for Kinase Inhibition
The molecule 2-(4-acetylphenoxy)-N-phenylacetamide possesses several features characteristic of kinase inhibitors: a heterocyclic core, an ether linkage providing flexibility, and an acetamide group capable of forming critical hydrogen bonds. The N-phenylacetamide motif is a common feature in various biologically active compounds, including known kinase inhibitors.[7] The general structure allows for diverse substitutions on both phenyl rings, enabling fine-tuning of steric and electronic properties to optimize binding within the ATP pocket of a target kinase.
While its direct activity against EGFR is unknown, the phenoxyacetamide scaffold has been successfully optimized to yield potent inhibitors of other protein targets, demonstrating its versatility as a pharmacophore.[8] By examining related N-aryl acetamide derivatives that have been synthesized and tested against EGFR, we can infer the potential and challenges of developing this scaffold into a clinically relevant TKI.[7]
Comparative Analysis: Established TKIs vs. Investigational Scaffolds
A successful EGFR inhibitor must demonstrate high potency against activating mutations while ideally sparing the wild-type (WT) receptor to minimize toxicity. Third-generation inhibitors add the requirement of potent activity against the T790M resistance mutation.
The Benchmarks: FDA-Approved EGFR Inhibitors
First, second, and third-generation inhibitors, primarily built around a quinazoline core, have set high benchmarks for efficacy. Their inhibitory concentrations (IC50) against key EGFR variants are the standard against which all new scaffolds must be measured.
| Inhibitor | Generation | Core Scaffold | Binding Mode | IC50 EGFR (WT) | IC50 EGFR (L858R/T790M) |
| Gefitinib | 1st | Quinazoline | Reversible | ~18.2 nM[7] | ~356.8 nM[7] |
| Erlotinib | 1st | Quinazoline | Reversible | ~2 nM | >1000 nM |
| Afatinib | 2nd | Quinazoline | Irreversible | ~0.5 nM | ~10 nM |
| Osimertinib | 3rd | Pyrimidine | Irreversible | ~57.8 nM[7] | ~8.5 nM[7] |
Note: IC50 values can vary between assay conditions. The data presented is for comparative purposes.
The Comparators: Investigational Acetamide-Based Scaffolds
Research into novel scaffolds has explored derivatives that share structural motifs with 2-(4-acetylphenoxy)-N-phenylacetamide. For instance, a series of 2-oxoindole derivatives based on an N-aryl acetamide scaffold were designed as multi-kinase inhibitors and evaluated against EGFR.
| Compound Example | Scaffold | Reported IC50 EGFR (WT) | Reported IC50 EGFR (T790M) | Reference |
| Compound 5b | 2-oxoindole / N-aryl acetamide | 30.1 nM | 12.8 nM | [7] |
| Compound 12 | 2-oxoindole / N-aryl acetamide | 14.5 nM | 35.4 nM | [7] |
These results are noteworthy. Compound 5b , for example, demonstrates potent, single-digit nanomolar activity against the T790M mutant, rivaling that of osimertinib, while maintaining strong inhibition of the wild-type enzyme.[7] This indicates that the N-aryl acetamide scaffold is indeed capable of potent EGFR inhibition, though achieving the mutant selectivity of osimertinib (which is less active on WT EGFR) remains a key challenge for minimizing side effects.
Mechanism of Action and Signaling Pathways
EGFR TKIs function by competitively binding to the ATP pocket of the EGFR kinase domain, preventing the autophosphorylation required for downstream signal transduction. This blockade effectively shuts down pro-survival signaling cascades.
Caption: EGFR signaling pathways and point of TKI inhibition.
The evolution of TKIs is defined by their binding mode. First-generation inhibitors form reversible hydrogen bonds, whereas second and third-generation drugs contain a reactive "warhead" (typically an acrylamide group) that forms an irreversible covalent bond with Cys797, providing more sustained inhibition.
Caption: Reversible vs. Irreversible binding of TKIs in the EGFR kinase domain.
Key Experimental Protocols for Inhibitor Characterization
Validating a novel chemical scaffold requires a standardized set of biochemical and cell-based assays. The following protocols provide a framework for evaluating compounds like derivatives of 2-(4-acetylphenoxy)-N-phenylacetamide.
Biochemical Kinase Inhibition Assay (HTRF)
This assay directly measures the ability of a compound to inhibit EGFR kinase activity in a purified, cell-free system to determine its IC50 value.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) measures the phosphorylation of a substrate peptide by the EGFR kinase. An anti-phosphotyrosine antibody labeled with a fluorescent acceptor is used, and when it binds the phosphorylated substrate (labeled with a fluorescent donor), FRET occurs. Inhibition of the kinase reduces the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Prepare solutions of recombinant human EGFR kinase (WT, L858R, T790M, etc.), biotinylated substrate peptide, and ATP.
-
Compound Plating: Serially dilute the test compound (e.g., 10-point, 3-fold dilutions starting from 10 µM) in DMSO and dispense into a 384-well low-volume assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the EGFR kinase enzyme to the wells and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate Phosphorylation: Add a mixture of the substrate peptide and ATP to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add the HTRF detection mix containing the europium cryptate-labeled anti-phosphotyrosine antibody and the streptavidin-XL665 acceptor. Incubate for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the signal ratio (665nm/620nm) and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the anti-proliferative effect of a compound on NSCLC cell lines expressing different EGFR variants (e.g., HCC827: Exon 19 del; H1975: L858R/T790M; A549: WT).
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP correlates with cell death or growth inhibition.
Step-by-Step Protocol:
-
Cell Plating: Seed NSCLC cells into a 96-well white, clear-bottom plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Reagent Equilibration: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate to form the CellTiter-Glo® Reagent. Allow it to equilibrate to room temperature.
-
Lysis and Signal Generation: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to untreated control wells and plot cell viability against the log of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Western Blot for Target Engagement
This technique confirms that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of EGFR and its downstream effectors, AKT and ERK.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Grow NSCLC cells to ~80% confluency and serum-starve overnight. Treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours. Stimulate with EGF (100 ng/mL) for 15 minutes. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to their respective total protein levels to determine the extent of pathway inhibition.
Conclusion and Future Directions
The exploration of novel chemical scaffolds is paramount to staying ahead of TKI resistance in NSCLC. While 2-(4-acetylphenoxy)-N-phenylacetamide itself is an uncharacterized entity in EGFR inhibition, the analysis of structurally related N-aryl acetamide derivatives confirms that this scaffold is a viable foundation for developing potent kinase inhibitors. Published data show that such compounds can achieve low nanomolar potency against both wild-type and, critically, T790M-mutant EGFR.[7]
The primary challenge lies in engineering high selectivity for mutant EGFR over wild-type, a hallmark of osimertinib that grants it a superior therapeutic window. Future development of the phenoxyacetamide scaffold should focus on:
-
Structure-Based Design: Utilizing crystal structures of EGFR to guide the addition of functional groups that can exploit unique features of the mutant kinase pocket.
-
Covalent Targeting: Incorporating a reactive moiety (e.g., acrylamide) positioned to form a covalent bond with Cys797 to achieve irreversible inhibition.
-
Optimizing Physicochemical Properties: Modifying the scaffold to enhance solubility, cell permeability, and metabolic stability to ensure favorable pharmacokinetics.
By applying the rigorous biochemical and cellular characterization methods outlined in this guide, researchers can systematically advance the phenoxyacetamide scaffold from a promising chemical starting point to a potential next-generation EGFR inhibitor for NSCLC.
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Introduction: The Analytical Imperative for 2-(4-acetylphenoxy)-N-phenylacetamide
An In-Depth Technical Guide to the Purity Validation of 2-(4-acetylphenoxy)-N-phenylacetamide by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of a pharmaceutical intermediate like "2-(4-acetylphenoxy)-N-phenylacetamide" is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive, technically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, present comparative data, and offer a framework for selecting the optimal analytical approach.
2-(4-acetylphenoxy)-N-phenylacetamide (MW: 269.30 g/mol , Formula: C₁₆H₁₅NO₃) is a versatile organic intermediate used in the synthesis of various drug molecules and research chemicals.[1] Its molecular structure, featuring a ketone, an ether linkage, and an amide group, presents a unique chromatographic challenge. The presence of impurities, which can arise from the synthesis process or degradation, may impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Therefore, a robust, validated analytical method is not merely a procedural step but a critical component of the quality assurance framework.
The synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide likely involves the Williamson ether synthesis, reacting 4-hydroxyacetophenone with 2-chloro-N-phenylacetamide in the presence of a base.[3] This pathway informs our approach to method development, as potential impurities would include unreacted starting materials and by-products.
Methodological Framework: A Comparative Approach
This guide will focus on a primary reversed-phase HPLC (RP-HPLC) method, a workhorse in the pharmaceutical industry for its versatility in analyzing moderately polar to non-polar compounds.[4] We will then compare this with a state-of-the-art Ultra-Performance Liquid Chromatography (UPLC) method, highlighting the significant gains in efficiency and resolution.[5][6] An overview of Supercritical Fluid Chromatography (SFC) will also be presented as a potential orthogonal technique.
Caption: Logical workflow for the comparative analysis of purity validation methods.
Primary Method: Validated Reversed-Phase HPLC
Reversed-phase HPLC is the predominant technique for the analysis of aromatic compounds in the pharmaceutical sector due to its robustness and reproducibility.[7] For 2-(4-acetylphenoxy)-N-phenylacetamide, a C18 column is the logical first choice, offering strong hydrophobic interactions with the aromatic rings of the analyte.[4]
Rationale for Method Parameters
-
Stationary Phase: A C18-bonded silica column provides the necessary hydrophobicity to retain the analyte and separate it from more polar impurities.[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water allows for the effective elution of the main compound while also resolving potential impurities with varying polarities.[9] The use of a mild acid, such as formic or phosphoric acid, helps to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.[10]
-
Detector: A Photodiode Array (PDA) detector is selected for its ability to acquire spectra across a wide UV range.[6] This is invaluable for assessing peak purity and for identifying impurities by comparing their UV spectra to that of the main compound.
Detailed HPLC Protocol
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A Comparative In Silico Analysis of 2-(4-acetylphenoxy)-N-phenylacetamide and Known Inhibitors Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Consequently, inhibiting VEGFR2 is a validated therapeutic strategy in oncology. This guide presents a comparative molecular docking study of a novel compound, "2-(4-acetylphenoxy)-N-phenylacetamide," against the ATP-binding site of VEGFR2. Its performance is benchmarked against three well-established, clinically approved kinase inhibitors: Sorafenib, Dasatinib, and Pazopanib. We provide a detailed, step-by-step protocol for the in silico analysis, from protein and ligand preparation to docking simulation and results interpretation, underpinned by a rationale for each methodological choice. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating novel chemical entities against validated kinase targets.
Introduction: The Rationale for Targeting VEGFR2
Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for controlling cellular processes. The VEGFR family, particularly VEGFR2, plays a predominant role in mediating the angiogenic signals induced by VEGF.[1][2] Uncontrolled activation of the VEGFR2 signaling pathway is a common feature in many solid tumors, making it a prime target for therapeutic intervention.[3][4] Inhibitors that block the ATP-binding site of the VEGFR2 kinase domain prevent its activation, thereby disrupting downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5]
This guide investigates the potential of "2-(4-acetylphenoxy)-N-phenylacetamide" (PubChem CID: 17172-76-8), a compound with a phenoxy acetamide scaffold known in medicinal chemistry, as a VEGFR2 inhibitor.[6][7][8] Its predicted binding affinity and interaction patterns will be compared to those of Sorafenib, Dasatinib, and Pazopanib. Sorafenib is a multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.[1][3] Dasatinib is a potent inhibitor of multiple kinases including BCR-ABL and SRC family kinases, but also shows activity against VEGFR2.[9][10] Pazopanib is another multi-targeted tyrosine kinase inhibitor with strong activity against all VEGFRs.[11][12] This comparative approach allows for a contextual evaluation of the novel compound's potential.
Detailed Materials and Methodologies
A rigorous and reproducible docking protocol is essential for generating meaningful in silico data. The following sections detail the workflow, explaining the scientific reasoning behind each step.
Software and Resources
-
Protein Structure: The crystal structure of the VEGFR2 kinase domain was obtained from the RCSB Protein Data Bank (PDB).
-
Ligand Structures: 3D structures of Sorafenib, Dasatinib, and Pazopanib were sourced from the PubChem database. The structure of 2-(4-acetylphenoxy)-N-phenylacetamide was generated and energy minimized.
-
Visualization and Preparation: UCSF Chimera and AutoDock Tools (ADT) were utilized for protein and ligand preparation.[13]
-
Molecular Docking: AutoDock Vina was employed for all docking simulations due to its balance of accuracy and computational speed.[14][15]
Experimental Workflow Diagram
Caption: Overall workflow for the comparative docking study.
Step-by-Step Protocol
Step 1: Protein Preparation
-
Selection: The crystal structure of the human VEGFR2 kinase domain in complex with its potent inhibitor, Axitinib (PDB ID: 4ASD), was chosen. This structure provides a well-defined active site, crucial for accurate docking.
-
Cleaning the Structure: The PDB file was loaded into UCSF Chimera. All non-essential components, including water molecules and the co-crystallized ligand (Axitinib), were removed. This is a standard procedure to prevent interference during the docking process.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed using AutoDock Tools. This step is critical as it ensures correct ionization states of amino acid residues at physiological pH and is fundamental for calculating electrostatic interactions.[11]
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which includes atomic charges, atom types, and topological information required by AutoDock Vina.[14]
Step 2: Ligand Preparation
-
Structure Acquisition: The 3D conformers of Sorafenib (CID: 216239), Dasatinib (CID: 135398687), and Pazopanib (CID: 10113978) were downloaded from PubChem in SDF format. The 2D structure of 2-(4-acetylphenoxy)-N-phenylacetamide was drawn and converted to a 3D structure, followed by energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation.
-
Charge and Torsion Calculation: Each ligand was processed using AutoDock Tools to compute Gasteiger charges and define rotatable bonds (torsions). This allows the ligand to be flexible during the docking simulation, enabling it to adopt various conformations within the binding pocket.
-
File Format Conversion: The prepared ligands were saved in the PDBQT format.
Step 3: Docking Protocol Validation
-
Rationale: Before docking the test compounds, it is imperative to validate that the chosen docking parameters can accurately reproduce the known binding mode of a ligand. This is a self-validating step that builds confidence in the results.[16]
-
Procedure: The co-crystallized ligand, Axitinib, was extracted from the original 4ASD PDB file and prepared as described in Step 2. It was then re-docked into the binding site of the prepared VEGFR2 structure.
-
Success Criterion: The accuracy of the docking protocol was assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined (crystallographic) pose of Axitinib. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol's reliability.[17]
Step 4: Molecular Docking Simulation
-
Grid Box Definition: A grid box was defined to encompass the entire ATP-binding site of VEGFR2. The dimensions and center of the grid were determined based on the position of the co-crystallized ligand, ensuring the search space for the docking algorithm was confined to the region of interest.[18] For this study, a grid box of 25Å x 25Å x 25Å was centered on the active site.
-
Running AutoDock Vina: Docking was performed using AutoDock Vina with an exhaustiveness setting of 16 to ensure a thorough search of the conformational space.[14] Vina calculates the binding affinity (in kcal/mol) for the top-predicted binding poses.
Results: A Comparative Analysis
The docking simulations yielded binding affinities and predicted binding poses for the test compound and the three reference inhibitors. The results are summarized below.
Quantitative Docking Results
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Number of H-Bonds (Predicted) |
| 2-(4-acetylphenoxy)-N-phenylacetamide | 17172-76-8 | -8.1 | Cys919, Glu917, Asp1046 | 2 |
| Pazopanib | 10113978 | -9.9 | Cys919, Asp1046, Val848 | 3 |
| Sorafenib | 216239 | -9.5 | Cys919, Asp1046, Phe1047 | 3 |
| Dasatinib | 135398687 | -9.2 | Cys919, Asp1046, Val899 | 2 |
Note: Binding affinities are predictive values from AutoDock Vina. Lower values indicate stronger predicted binding. A recent study also showed strong binding affinity for Pazopanib with VEGFR2 at -9.9 kcal/mol.[11]
Analysis of Binding Interactions
The credibility of a docking pose is reinforced by its engagement in key interactions known to be critical for kinase inhibition. For VEGFR2, interactions with the "hinge region" (particularly Cys919) and the DFG motif (Asp1046) are paramount for potent inhibition.
-
2-(4-acetylphenoxy)-N-phenylacetamide: The test compound is predicted to form two crucial hydrogen bonds. One with the backbone amide of Cys919 in the hinge region via its acetyl oxygen, and another with the side chain of Asp1046 of the DFG motif. These interactions effectively anchor the molecule in the ATP-binding pocket.
-
Known Inhibitors: Pazopanib, Sorafenib, and Dasatinib all demonstrated the canonical hinge-binding interaction with Cys919 . Their higher binding affinities can be attributed to additional favorable contacts within the hydrophobic pockets of the active site, a common feature of highly optimized kinase inhibitors.[1][9]
Visualization of Key Interactions
The following diagram illustrates the predicted key interactions anchoring a potent inhibitor within the VEGFR2 active site.
Caption: Key interactions between an inhibitor and the VEGFR2 active site.
Discussion and Scientific Insights
The primary goal of this study was to evaluate the potential of "2-(4-acetylphenoxy)-N-phenylacetamide" as a VEGFR2 inhibitor using a validated in silico model. The docking results predict a binding affinity of -8.1 kcal/mol , which, while lower than the established drugs Pazopanib (-9.9 kcal/mol), Sorafenib (-9.5 kcal/mol), and Dasatinib (-9.2 kcal/mol), is nonetheless significant and suggests potential biological activity.
The key insight is that the novel compound successfully engages with the two most critical anchor points for VEGFR2 inhibition: the hinge region (Cys919) and the DFG motif (Asp1046). This demonstrates that the core scaffold of 2-(4-acetylphenoxy)-N-phenylacetamide is a viable starting point for a fragment-based or lead optimization campaign. The difference in binding affinity between the test compound and the approved drugs likely stems from the latter's highly optimized moieties that extend into and form extensive interactions with adjacent hydrophobic regions of the binding site.[5][19]
The causality behind the experimental choices—such as using a co-crystallized structure to define the binding pocket and validating the protocol by re-docking—ensures that the comparison is grounded in a reliable and predictive computational model. This self-validating system is crucial for minimizing artifacts and increasing the confidence in the predictive power of the study.
Conclusion
This comparative guide demonstrates that "2-(4-acetylphenoxy)-N-phenylacetamide" shows promise as a scaffold for the development of novel VEGFR2 inhibitors. Its predicted ability to form key hydrogen bonds with Cys919 and Asp1046 suggests a correct binding mode for kinase inhibition. While its calculated binding affinity is modest compared to highly optimized drugs like Pazopanib, it represents a valid starting point for further medicinal chemistry efforts. Future work could focus on synthetic modifications to the phenylacetamide scaffold to improve interactions with the hydrophobic pockets of the VEGFR2 active site, potentially leading to inhibitors with enhanced potency. The detailed protocol provided herein serves as a template for researchers to conduct similar initial-phase computational evaluations of other novel compounds against kinase targets.
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Comparative In Vitro Analysis of 2-(4-acetylphenoxy)-N-phenylacetamide: A Guide to Confirming Biological Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the biological activity of the novel synthesized compound, "2-(4-acetylphenoxy)-N-phenylacetamide." The phenoxyacetamide scaffold is a versatile structure in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document outlines a logical, multi-tiered screening approach to objectively evaluate the potential of this new chemical entity (NCE) against established alternatives, supported by detailed experimental protocols and comparative data.
Our approach is grounded in a systematic workflow that begins with a crucial baseline assessment of cytotoxicity, followed by parallel screening for anticancer, anti-inflammatory, and antimicrobial properties. This ensures that any observed activity is specific and not merely a result of general cellular toxicity.
Experimental Screening Workflow
The logical flow of this investigation is critical. We must first understand the compound's intrinsic cytotoxicity to determine appropriate, non-lethal concentrations for subsequent, more specific bioactivity assays. This multi-assay approach provides a holistic initial profile of the compound's potential.
Caption: High-level workflow for the in vitro biological evaluation of the target compound.
Part 1: Foundational Cytotoxicity Assessment (MTT Assay)
Before attributing any specific biological effect, it is imperative to assess the general cytotoxicity of "2-(4-acetylphenoxy)-N-phenylacetamide." This step distinguishes targeted biological activity from non-specific cell death and establishes a safe concentration range for further testing. We utilize the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a reliable colorimetric method that measures cell metabolic activity as an indicator of cell viability.[3] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]
Principle of the MTT Assay
The conversion of MTT to formazan is a hallmark of metabolically active, viable cells. The amount of purple formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Caption: The core mechanism of the MTT cell viability assay.
Protocol: General Cytotoxicity on a Non-Cancerous Cell Line
-
Cell Seeding: Seed a non-cancerous murine fibroblast cell line (e.g., NIH/3T3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "2-(4-acetylphenoxy)-N-phenylacetamide" (e.g., 0.1 to 200 µM) in the culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data will reveal the concentration at which the compound begins to show significant toxicity to normal cells.
Part 2: Screening for Specific Biological Activities
Based on the foundational cytotoxicity data, we proceed with testing for specific activities using concentrations that are non-toxic to normal cells.
A. Anticancer Activity Evaluation
Many acetamide derivatives have been investigated for their potential as anticancer agents.[6][7] We will assess the cytotoxic potential of our compound against human cancer cell lines and compare its efficacy to a standard chemotherapeutic drug.
Comparative Compound: Doxorubicin (a well-established topoisomerase II inhibitor used in chemotherapy).
Methodology: The MTT assay protocol described above is repeated, but using human cancer cell lines. We recommend a panel approach, for instance:
-
HepG2: Human liver cancer cell line.
-
MCF-7: Human breast cancer cell line (estrogen receptor-positive).
-
PC3: Human prostate cancer cell line (androgen-insensitive).[8]
The primary endpoint is the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[3] A lower IC₅₀ value indicates higher potency.
Table 1: Hypothetical In Vitro Anticancer Activity Data (IC₅₀ in µM)
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | PC3 (Prostate Cancer) | NIH/3T3 (Normal Fibroblast) |
| 2-(4-acetylphenoxy)-N-phenylacetamide | 15.2 | 25.8 | 18.5 | > 100 |
| Doxorubicin (Control)[6] | 0.8 | 1.2 | 1.5 | ~5.0 |
Data are hypothetical and for illustrative purposes only.
Interpretation: In this hypothetical scenario, the synthesized compound shows moderate, selective cytotoxicity against cancer cell lines while exhibiting significantly lower toxicity towards the normal NIH/3T3 cell line, a desirable characteristic for a potential anticancer agent.
B. Anti-inflammatory Activity Evaluation
Phenoxyacetamide derivatives have also been reported to possess anti-inflammatory properties, often through the inhibition of inflammatory mediators like nitric oxide (NO) or enzymes like cyclooxygenase-2 (COX-2).[1][9] A standard in vitro method is to measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[10]
Comparative Compound: Diclofenac (a widely used non-steroidal anti-inflammatory drug, NSAID).
Methodology: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of "2-(4-acetylphenoxy)-N-phenylacetamide" or Diclofenac for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent system. The absorbance is read at 540 nm.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A cell viability check (e.g., MTT) must be run in parallel to ensure that the reduction in NO is not due to cell death.[10]
Table 2: Hypothetical In Vitro Anti-inflammatory Activity Data
| Compound | Concentration (µM) | % NO Inhibition | Cell Viability (%) |
| 2-(4-acetylphenoxy)-N-phenylacetamide | 10 | 25.4% | 98% |
| 25 | 48.9% | 95% | |
| 50 | 72.3% | 91% | |
| Diclofenac (Control)[11] | 10 | 35.1% | 99% |
| 25 | 65.8% | 97% | |
| 50 | 85.2% | 94% |
Data are hypothetical and for illustrative purposes only.
Interpretation: The hypothetical data suggests the compound exhibits dose-dependent inhibition of nitric oxide production without significantly impacting cell viability at the tested concentrations, indicating a true anti-inflammatory effect.
C. Antimicrobial Activity Evaluation
The versatility of the acetamide scaffold extends to antimicrobial activity.[1] The most common initial screening method is the broth microdilution assay, used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration that prevents visible growth of a microorganism.[4][12]
Comparative Compound: Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic).
Methodology: Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Preparation: Perform two-fold serial dilutions of the test compound and Ciprofloxacin in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to each well.[13]
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Table 3: Hypothetical In Vitro Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| 2-(4-acetylphenoxy)-N-phenylacetamide | 16 | > 128 |
| Ciprofloxacin (Control)[14] | 0.5 | 0.25 |
Data are hypothetical and for illustrative purposes only.
Interpretation: This hypothetical result suggests that "2-(4-acetylphenoxy)-N-phenylacetamide" has moderate activity against the Gram-positive bacterium S. aureus but is not effective against the Gram-negative E. coli at the tested concentrations. This indicates a specific spectrum of activity, which is a valuable finding for further development.
Conclusion and Future Directions
This guide presents a structured, multi-assay approach to perform a preliminary, yet comprehensive, in vitro evaluation of the novel compound "2-(4-acetylphenoxy)-N-phenylacetamide." By systematically assessing cytotoxicity before screening for specific anticancer, anti-inflammatory, and antimicrobial activities, a clear and reliable biological profile can be established.
Based on the hypothetical data presented, "2-(4-acetylphenoxy)-N-phenylacetamide" emerges as a compound with moderate and selective anticancer and anti-inflammatory potential, alongside specific antibacterial activity against Gram-positive organisms. These findings provide a solid foundation for subsequent research, which could include:
-
Mechanism of Action Studies: Investigating the specific cellular pathways affected by the compound (e.g., apoptosis induction, COX enzyme inhibition).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.
-
In Vivo Studies: Validating the observed in vitro activities in appropriate animal models of cancer, inflammation, or infection.
The objective comparison against gold-standard drugs provides essential context, highlighting both the potential and the areas for improvement of this new chemical entity.
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A Proposed Head-to-Head Experimental Comparison of 2-(4-acetylphenoxy)-N-phenylacetamide with Established Analgesic and Anti-inflammatory Drugs
Introduction: Unveiling the Therapeutic Potential of a Novel Phenoxy Acetamide Derivative
In the landscape of drug discovery, the exploration of novel chemical entities with the potential for improved efficacy and safety profiles is a paramount endeavor. The compound 2-(4-acetylphenoxy)-N-phenylacetamide has been identified as a molecule of interest, primarily utilized as a pharmaceutical intermediate in the synthesis of various drug molecules and research chemicals[1][2][3]. Its chemical scaffold, incorporating a phenoxy acetamide moiety, suggests a potential for a range of biological activities, as derivatives of this class have demonstrated anti-inflammatory, analgesic, antioxidant, and anticancer properties[4][5].
This guide presents a comprehensive, yet hypothetical, head-to-head comparison of 2-(4-acetylphenoxy)-N-phenylacetamide with established drugs in the fields of analgesia and anti-inflammation. Given the structural similarities to compounds with known analgesic properties, such as those derived from acetanilide, we will focus our comparative analysis on its potential as a non-steroidal anti-inflammatory drug (NSAID) and analgesic. This document will serve as a detailed roadmap for researchers and drug development professionals, outlining the critical experiments and methodologies required to rigorously evaluate its therapeutic promise against current standards of care.
Rationale for Comparison and Selection of Established Drugs
The core structure of 2-(4-acetylphenoxy)-N-phenylacetamide features an N-phenylacetamide group, reminiscent of acetanilide, one of the earliest synthetic analgesics. While acetanilide itself is no longer in clinical use due to its toxicity, its mechanism of action and that of its metabolite, paracetamol (acetaminophen), provide a strong rationale for investigating the analgesic and anti-inflammatory potential of this novel derivative.
For a robust comparative analysis, we propose evaluating 2-(4-acetylphenoxy)-N-phenylacetamide against the following well-established drugs:
-
Ibuprofen: A widely used NSAID that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes.
-
Celecoxib: A selective COX-2 inhibitor, representing a class of NSAIDs with a different side-effect profile.
-
Paracetamol (Acetaminophen): A common analgesic and antipyretic with a mechanism of action that is not fully elucidated but is thought to involve central nervous system pathways.
This selection provides a comprehensive benchmark, covering different mechanisms of action within the analgesic and anti-inflammatory drug classes.
Proposed Experimental Workflow for Comparative Evaluation
The following experimental workflow is designed to provide a thorough in-vitro and in-vivo comparison of 2-(4-acetylphenoxy)-N-phenylacetamide with the selected established drugs.
Figure 1: Proposed experimental workflow for the comparative evaluation of 2-(4-acetylphenoxy)-N-phenylacetamide.
Detailed Experimental Protocols
Part 1: In-Vitro Comparative Studies
1.1. Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assays
-
Objective: To determine the inhibitory activity of 2-(4-acetylphenoxy)-N-phenylacetamide on COX-1 and COX-2 enzymes and compare it with Ibuprofen and Celecoxib.
-
Methodology:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Prepare stock solutions of 2-(4-acetylphenoxy)-N-phenylacetamide, Ibuprofen, and Celecoxib in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for each test compound.
-
In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compounds.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the absorbance or fluorescence according to the kit instructions to determine the amount of prostaglandin produced.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
-
1.2. In-Vitro Anti-inflammatory Activity in Cell Culture
-
Objective: To assess the ability of 2-(4-acetylphenoxy)-N-phenylacetamide to reduce the production of pro-inflammatory mediators in a cell-based model.
-
Methodology:
-
Culture a suitable cell line, such as murine macrophage RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs).[6]
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of 2-(4-acetylphenoxy)-N-phenylacetamide, Ibuprofen, and a vehicle control for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and prostaglandin E2 (PGE2) using ELISA kits.
-
Measure cell viability using an MTT or similar assay to rule out cytotoxicity.
-
Part 2: In-Vivo Comparative Studies
2.1. Acetic Acid-Induced Writhing Test for Analgesic Activity
-
Objective: To evaluate the peripheral analgesic effect of 2-(4-acetylphenoxy)-N-phenylacetamide in a chemically induced pain model.[7]
-
Methodology:
-
Use adult male Swiss albino mice, fasted overnight with free access to water.
-
Group the animals and administer 2-(4-acetylphenoxy)-N-phenylacetamide, Ibuprofen, Paracetamol, or a vehicle control orally or intraperitoneally.
-
After a 30-minute absorption period, inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).
-
Immediately after the injection, place each mouse in an individual observation chamber.
-
Count the number of writhes for each animal over a 20-minute period.
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
-
2.2. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
-
Objective: To assess the acute anti-inflammatory activity of 2-(4-acetylphenoxy)-N-phenylacetamide.[8][9]
-
Methodology:
-
Use adult male Wistar rats, fasted overnight.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer 2-(4-acetylphenoxy)-N-phenylacetamide, Ibuprofen, or a vehicle control orally.
-
After 1 hour, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In-Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| 2-(4-acetylphenoxy)-N-phenylacetamide | |||
| Ibuprofen |
| Celecoxib | | | |
Table 2: In-Vivo Analgesic and Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Paw Edema Inhibition at 3h (%) |
|---|---|---|---|
| 2-(4-acetylphenoxy)-N-phenylacetamide | |||
| Ibuprofen |
| Paracetamol | | | |
Anticipated Outcomes and Significance
This proposed comparative study will provide critical insights into the pharmacological profile of 2-(4-acetylphenoxy)-N-phenylacetamide. The results will elucidate whether this compound acts as a non-selective COX inhibitor, a selective COX-2 inhibitor, or through other analgesic mechanisms. A favorable outcome would be a compound demonstrating potent analgesic and anti-inflammatory effects with a superior safety profile (e.g., higher COX-2 selectivity, lower acute toxicity) compared to the established drugs. Such findings would warrant further preclinical development, including more extensive toxicity studies and pharmacokinetic profiling.
Conclusion
While 2-(4-acetylphenoxy)-N-phenylacetamide is currently recognized as a chemical intermediate, its structural features suggest a promising, yet unexplored, therapeutic potential. The comprehensive head-to-head comparison outlined in this guide provides a rigorous scientific framework for its evaluation as a novel analgesic and anti-inflammatory agent. By systematically benchmarking its performance against established drugs, the scientific community can make an informed assessment of its potential to address unmet needs in pain and inflammation management.
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Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-(4-acetylphenoxy)-N-phenylacetamide
Introduction: The Imperative of Structural Certainty in Drug Discovery
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail; it is the very blueprint of its function, reactivity, and therapeutic potential. For a molecule like 2-(4-acetylphenoxy)-N-phenylacetamide, a versatile pharmaceutical intermediate, unambiguous structural confirmation is the cornerstone of its application in the synthesis of novel drug candidates.[1] This guide provides an in-depth, comparative analysis of the techniques employed for the structural elucidation of this compound, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare X-ray crystallography with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide: A Procedural Overview
The synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide is typically achieved through a nucleophilic substitution reaction. The following protocol is adapted from established methods for the synthesis of analogous N-phenylacetamide derivatives.[2][3]
Experimental Protocol: Synthesis
-
Preparation of 2-chloro-N-phenylacetamide: To a stirred solution of aniline and a base such as potassium carbonate in a dry aprotic solvent like dichloromethane, chloroacetyl chloride is added dropwise at a reduced temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Williamson Ether Synthesis: The resulting 2-chloro-N-phenylacetamide is then reacted with 4-hydroxyacetophenone in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF). The mixture is heated to reflux for several hours to facilitate the formation of the ether linkage.
-
Workup and Purification: Upon completion of the reaction, the mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-acetylphenoxy)-N-phenylacetamide as a crystalline solid.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can obtain a detailed map of electron density, revealing bond lengths, bond angles, and the overall molecular conformation with unparalleled accuracy.
While a specific crystal structure for 2-(4-acetylphenoxy)-N-phenylacetamide is not publicly available, the crystallographic data of a closely related compound, N-phenyl-2-(phenylsulfanyl)acetamide, provides a representative example of the insights gained from such an analysis.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The initial and often most challenging step is the growth of a high-quality single crystal (typically >0.1 mm in all dimensions).[1][5] This can be achieved through various techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The gradual diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[1][6] As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of reflections of varying intensities.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to produce the final, highly accurate crystal structure.[1]
Illustrative Crystallographic Data for an N-phenylacetamide Analog
The following table presents representative crystallographic data for an N-phenylacetamide analog to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃NOS |
| Formula Weight | 243.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 9.876(3) |
| c (Å) | 12.543(5) |
| β (°) | 99.87(3) |
| Volume (ų) | 1234.5(8) |
| Z | 4 |
| R-factor | 0.045 |
| Data is for N-phenyl-2-(phenylsulfanyl)acetamide and is presented for illustrative purposes.[4] |
Visualizing the Workflow
Caption: Workflow for the structural confirmation of 2-(4-acetylphenoxy)-N-phenylacetamide using X-ray crystallography.
A Comparative Perspective: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often involves complementary techniques like NMR spectroscopy and mass spectrometry.[1] Each method offers unique insights, and their combined application provides a holistic understanding of the molecule.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry.[1][7] | Connectivity of atoms, chemical environment of nuclei, solution-state conformation, and dynamics.[8] | Molecular weight, elemental composition, and fragmentation patterns for structural elucidation.[9] |
| Sample Requirements | High-quality single crystal (>0.1 mm).[1][6] | Soluble sample in a deuterated solvent (1-10 mg).[1] | Small amount of sample, can be in solid or solution form. |
| Advantages | Unambiguous and highly precise structural determination.[1][7] | Provides information about the molecule's structure and behavior in solution, which is often more biologically relevant.[7][8] | High sensitivity, requires very small amounts of sample, provides accurate molecular weight. |
| Disadvantages | Crystal growth can be a significant bottleneck; provides a static picture of the molecule in the solid state. | Does not provide the same level of precision for bond lengths and angles as X-ray crystallography; structure determination can be complex for larger molecules.[8] | Does not directly provide 3D structural information; interpretation of fragmentation patterns can be challenging. |
Visualizing the Interplay of Techniques
Caption: Logical workflow for the comprehensive structural confirmation of a novel compound.
Conclusion: An Integrated Approach to Structural Validation
The structural confirmation of a pharmaceutical intermediate like 2-(4-acetylphenoxy)-N-phenylacetamide is a critical step in the drug development pipeline. While single-crystal X-ray crystallography remains the unparalleled gold standard for determining the precise three-dimensional atomic arrangement, a comprehensive understanding is best achieved through an integrated analytical approach. By combining the definitive solid-state data from X-ray crystallography with the solution-state insights from NMR spectroscopy and the molecular weight confirmation from mass spectrometry, researchers can build a complete and robust structural profile of the molecule. This multi-faceted approach ensures the highest level of scientific integrity and provides the solid foundation necessary for advancing promising compounds from the laboratory to clinical applications.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-acetylphenoxy)-N-phenylacetamide
In the dynamic environment of pharmaceutical research and drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-acetylphenoxy)-N-phenylacetamide, ensuring the safety of laboratory personnel and the preservation of our environment. While some suppliers may classify this compound as non-hazardous for transport, it is a fundamental principle of laboratory safety to treat all chemical waste with caution, adhering to established protocols for hazardous materials until a formal, documented hazard assessment proves otherwise.[1]
Hazard Assessment and Initial Precautions
Before beginning any disposal procedure, a thorough risk assessment is paramount. While 2-(4-acetylphenoxy)-N-phenylacetamide is noted by some suppliers as non-poisonous, its chemical structure—containing an acetamide and a phenoxy group—warrants careful handling.[1] Acetamide itself is suspected of causing cancer, and related aromatic compounds can be irritants or have other toxic properties.[2][3][4][5] Therefore, the primary directive is to treat this compound, and any materials contaminated with it, as hazardous chemical waste.
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6]
-
Avoid Contamination: Prevent the compound from coming into contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
Segregation and Waste Classification
Proper segregation is a critical first step in the waste disposal process. Mixing incompatible chemicals can lead to dangerous reactions. The disposal of 2-(4-acetylphenoxy)-N-phenylacetamide should follow a dedicated waste stream.
| Waste Type | Description | Disposal Container |
| Solid Waste | Pure 2-(4-acetylphenoxy)-N-phenylacetamide powder, contaminated spatulas, weigh boats, and filter paper. | A clearly labeled, sealed, and compatible solid hazardous waste container. |
| Liquid Waste | Solutions containing 2-(4-acetylphenoxy)-N-phenylacetamide. | A clearly labeled, sealed, and compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS office. |
| Contaminated PPE | Gloves, disposable lab coats, and other protective gear that have come into direct contact with the compound. | A designated container for chemically contaminated solid waste.[7] |
Step-by-Step Disposal Protocol
The following procedure outlines the systematic approach to the disposal of 2-(4-acetylphenoxy)-N-phenylacetamide.
Step 1: Waste Identification and Labeling Properly label the waste container with the words "Hazardous Waste," the full chemical name "2-(4-acetylphenoxy)-N-phenylacetamide," the date, and the specific hazards associated with the compound (e.g., "Irritant," "Handle with Caution").[8][9]
Step 2: Container Selection Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, ensure the container is leak-proof and has a secure cap. The container must be kept closed at all times except when adding waste.[6]
Step 3: Waste Accumulation Store the waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area must be at or near the point of generation and under the control of the laboratory personnel.
Step 4: Spill Management In the event of a spill, alert personnel in the area and ensure adequate ventilation.[10]
-
For solid spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10]
-
For liquid spills: Use absorbent pads to contain and clean up the spill.
-
All materials used for spill cleanup must be treated as hazardous waste and placed in the appropriate, labeled container.[10]
Step 5: Final Disposal Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][11][12] The final disposal will be carried out by a licensed hazardous waste disposal company.[13]
Below is a diagram illustrating the decision-making workflow for the proper disposal of 2-(4-acetylphenoxy)-N-phenylacetamide.
Caption: Disposal workflow for 2-(4-acetylphenoxy)-N-phenylacetamide.
Regulatory Compliance
Adherence to local, state, and federal regulations is mandatory. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[14][15][16][17][18][19] It is the responsibility of the waste generator to properly classify and manage their chemical waste from its point of generation to its final disposal.[9]
By following these procedures, researchers and laboratory professionals can ensure that the disposal of 2-(4-acetylphenoxy)-N-phenylacetamide is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity and laboratory practice.
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A Researcher's Guide to the Safe Handling of 2-(4-acetylphenoxy)-N-phenylacetamide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, 2-(4-acetylphenoxy)-N-phenylacetamide, a versatile pharmaceutical intermediate, holds significant promise.[1] Ensuring the safety of researchers handling this and similar compounds is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 2-(4-acetylphenoxy)-N-phenylacetamide, grounded in established safety protocols and scientific principles. While some suppliers classify this compound as non-hazardous under the Globally Harmonized System (GHS), a cautious and well-informed approach is always recommended in a laboratory setting.[1]
Understanding the Hazard Profile
Although detailed toxicological data for 2-(4-acetylphenoxy)-N-phenylacetamide is not extensively published, information from its Safety Data Sheet (SDS) and data for structurally related compounds, such as acetanilide and other N-phenylacetamides, can inform our safety protocols. The SDS for 2-(4-acetylphenoxy)-N-phenylacetamide advises avoiding contact with skin and eyes and warns that it may emit toxic fumes, including carbon and nitrogen oxides, under fire conditions.[2] Related compounds are known to be harmful if swallowed and can cause serious eye irritation.[3][4][5] Therefore, it is prudent to handle 2-(4-acetylphenoxy)-N-phenylacetamide with a comprehensive suite of personal protective equipment and appropriate engineering controls.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving 2-(4-acetylphenoxy)-N-phenylacetamide.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles.[6] | Compatible chemical-resistant gloves (e.g., nitrile).[2] | Laboratory coat.[6] | Recommended if weighing outside of a ventilated enclosure to avoid inhaling dust particles.[2][7] |
| Solution Preparation and Transfers | Chemical safety goggles. A face shield is recommended if there is a splash hazard.[7] | Compatible chemical-resistant gloves.[2] | Laboratory coat.[6] | Not generally required if performed in a well-ventilated area or fume hood.[2] |
| Running Reactions | Chemical safety goggles and a face shield, especially for reactions under pressure or with a risk of splashing.[7] | Compatible chemical-resistant gloves.[2] | Laboratory coat. Consider a chemically resistant apron for larger volumes.[6] | Not generally required if the reaction is contained or performed in a fume hood.[2] |
| Accidental Spill Cleanup | Chemical safety goggles and a face shield.[2] | Heavy-duty, chemical-resistant gloves.[6] | Protective clothing, and potentially protective boots.[2] | A government-approved respirator is recommended, especially for large spills or in poorly ventilated areas.[2][7] |
Safe Handling and Operational Workflow
A systematic approach to handling 2-(4-acetylphenoxy)-N-phenylacetamide minimizes the risk of exposure and ensures the integrity of the experiment. The following workflow diagram and procedural steps outline the best practices for safe handling from receipt to disposal.
Caption: Workflow for Safe Handling of 2-(4-acetylphenoxy)-N-phenylacetamide.
Step-by-Step Handling Protocol:
-
Preparation :
-
Don Appropriate PPE : Before handling the compound, put on the required PPE as detailed in the table above.[8] This includes a laboratory coat, safety glasses or goggles, and compatible chemical-resistant gloves.[2][6]
-
Work in a Ventilated Area : All handling of solid 2-(4-acetylphenoxy)-N-phenylacetamide and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]
-
Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible and in good working order before starting any work.[9]
-
-
Handling the Compound :
-
Avoid Dust Formation : When handling the solid compound, take care to avoid generating dust.[4][10]
-
Prevent Contact : Avoid direct contact with the skin, eyes, and clothing.[2] In case of accidental contact, follow the first-aid measures outlined below.
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
-
First-Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[4] If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
-
Spill and Disposal Management
Proper management of spills and waste is crucial for laboratory safety and environmental protection.
Spill Response:
-
Evacuate and Ventilate : In the event of a spill, evacuate unnecessary personnel from the area and ensure adequate ventilation.[2]
-
Contain the Spill : For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[10] For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2]
-
Report : Report the spill to the appropriate laboratory safety personnel.
Waste Disposal Plan:
-
Segregation : All waste containing 2-(4-acetylphenoxy)-N-phenylacetamide, including contaminated PPE, absorbent materials, and empty containers, should be collected in a designated and properly labeled hazardous waste container.
-
Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[2] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
By adhering to these guidelines, researchers can confidently and safely work with 2-(4-acetylphenoxy)-N-phenylacetamide, fostering a secure environment for scientific advancement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
